molecular formula C72H48F12N6P2Ru B15599647 Ru(dpp)3(PF6)2

Ru(dpp)3(PF6)2

Cat. No.: B15599647
M. Wt: 1388.2 g/mol
InChI Key: GUALHCKQGYAQFA-UHFFFAOYSA-N
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Description

Ru(dpp)3(PF6)2 is a useful research compound. Its molecular formula is C72H48F12N6P2Ru and its molecular weight is 1388.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C72H48F12N6P2Ru

Molecular Weight

1388.2 g/mol

IUPAC Name

tris(4,7-diphenyl-1,10-phenanthroline);ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2

InChI Key

GUALHCKQGYAQFA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate)

Author: BenchChem Technical Support Team. Date: December 2025

Full Name: Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate)[1][]

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), commonly abbreviated as --INVALID-LINK--₂, is a coordination complex of ruthenium. This organometallic compound is notable for its robust photophysical and electrochemical properties, making it a subject of significant interest in various fields of scientific research. It is typically an orange or red crystalline solid that is stable at room temperature but can undergo decomposition at elevated temperatures or upon prolonged exposure to light. The complex exhibits good solubility in many organic solvents.[1]

Primarily, --INVALID-LINK--₂ is recognized as a highly sensitive luminescent probe for molecular oxygen.[3][4][5] Its luminescence is efficiently quenched by oxygen, a characteristic that has been widely exploited in the development of biosensors, environmental monitoring systems, and advanced materials.[3] Beyond oxygen sensing, this complex has found applications in the construction of solid-state light-emitting electrochemical cells (LECs) and as a photosensitizer in photodynamic therapy and cellular imaging.[3][6]

Physicochemical and Photophysical Properties

The core of --INVALID-LINK--₂'s utility lies in its distinct photophysical behavior, characterized by a metal-to-ligand charge transfer (MLCT) transition.[3] Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent relaxation of this excited state results in the emission of light, a process that is highly sensitive to the surrounding chemical environment, particularly the presence of quenchers like oxygen.

Quantitative Data

The following tables summarize key quantitative data for --INVALID-LINK--₂ and its derivatives.

Table 1: General Properties of --INVALID-LINK--₂

PropertyValueReference
CAS Number123148-15-2[5]
Molecular FormulaC₇₂H₄₈F₁₂N₆P₂Ru[5]
Molecular Weight1388.19 g/mol [5]
AppearanceOrange to red solid[1]
SolubilitySoluble in DMF[1]

Table 2: Photophysical Properties of [Ru(dpp)₃]²⁺ Core and Derivatives

ParameterConditionValueReference
Absorption Maximum (λ_abs)Acetonitrile~455 nm[7]
Emission Maximum (λ_em)Acetonitrile~610 nm[8]
Luminescence Lifetime (τ₀)Aqueous solution, O₂-free (sulfonated analog)3.7 µs[9]
Luminescence Lifetime (τ)Aqueous solution, air-equilibrated (sulfonated analog)930 ns[9]
Quantum Yield (Φ)N₂ environment (in nano polymeric sensor)66.65 ± 2.43%[10]
Quantum Yield (Φ)O₂ environment (in nano polymeric sensor)49.80 ± 3.14%[10]
Stern-Volmer Constant (K_sv)Aqueous solution (sulfonated analog)11330 M⁻¹[9]

Table 3: Electrochemical Properties of Related Ru(II) Polypyridyl Complexes

Redox CouplePotential (vs. Ag/AgCl)Reference ComplexReference
Ru(III)/Ru(II)1.28 V[Ru(bpy)(phen)(mbpy-anth)]²⁺[11]
Ru(III)/Ru(II)1.16 V[Ru(bpy)₂(mbpy-anth)]²⁺[11]

Experimental Protocols

Synthesis of Ru(dpp)₃₂

A common synthetic route involves the reaction of a ruthenium(III) precursor with the 4,7-diphenyl-1,10-phenanthroline (B7770734) ligand, followed by a salt metathesis reaction to introduce the hexafluorophosphate (B91526) counter-ions.[1] Microwave-assisted synthesis has been shown to be an efficient method.[6][12]

Protocol: Microwave-Assisted Synthesis

  • Preparation of Precursor: A mixture of RuCl₃·xH₂O and 4,7-diphenyl-1,10-phenanthroline (dpp) ligand (in a 1:3 molar ratio) is prepared in a suitable solvent such as ethylene (B1197577) glycol.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. Typical conditions may involve heating to 120-150°C for a short duration (e.g., 5-10 minutes).

  • Cooling and Precipitation: The reaction vessel is cooled to room temperature. A saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) is added to the cooled mixture. This induces the precipitation of the desired product, --INVALID-LINK--₂, as the hexafluorophosphate salt is sparingly soluble in aqueous media.

  • Isolation and Purification: The precipitate is collected by vacuum filtration.

  • Washing: The collected solid is washed sequentially with water, ethanol (B145695), and diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: The final product is dried under vacuum to yield an orange-red powder.

Preparation of an Oxygen-Sensing Film

The complex can be incorporated into a polymer matrix to create a solid-state oxygen sensor.

Protocol: Xerogel Film Preparation

  • Sol Preparation: A sol-gel precursor solution is prepared by mixing organosilane precursors, such as 3,3,3-trifluoropropyltrimethoxysilane (TFP-TriMOS) and n-propyltrimethoxysilane (n-propyl-TriMOS), with ethanol, water, and an acid catalyst. The mixture is sonicated for approximately 1 hour.[4]

  • Doping with Ruthenium Complex: A solution of --INVALID-LINK--₂ in ethanol is added to the prepared sol stock solution. A typical final concentration of the ruthenium complex in the sol is around 0.8 mM.[4]

  • Film Deposition: The doped sol solution is deposited onto a clean substrate (e.g., a glass microscope slide) using spin-coating (e.g., 3000 rpm for 30 seconds) to form a thin, uniform film.[4]

  • Aging and Curing: The film is allowed to age and cure under ambient conditions in the dark. This process allows for the completion of the sol-gel polycondensation reactions, resulting in a stable xerogel matrix with the entrapped luminophore.

Cellular Uptake and Imaging

The lipophilic nature of the dpp ligand facilitates the cellular uptake of --INVALID-LINK--₂.[13]

Protocol: Confocal Microscopy of HeLa Cells

  • Cell Culture: HeLa cells are seeded in a suitable imaging dish (e.g., chamber slide) and incubated overnight to allow for cell attachment.

  • Incubation with Complex: The cell culture medium is replaced with a fresh medium containing the desired concentration of the ruthenium complex (e.g., 5-10 µM). The cells are then incubated for a specified period (e.g., 2-12 hours) at 37°C.[13]

  • Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular complex that is not taken up by the cells.

  • Imaging: The cells are imaged using a confocal microscope. The ruthenium complex is typically excited with a laser line in the blue region of the spectrum (e.g., 488 nm).[13]

  • Emission Collection: Luminescence emission is collected in a spectral window corresponding to the complex's emission maximum (e.g., 600–620 nm).[13]

Key Mechanisms and Workflows

Oxygen Sensing Mechanism

The principle behind the use of --INVALID-LINK--₂ as an oxygen sensor is based on the dynamic quenching of its luminescence by molecular oxygen. This process is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[O₂]

where I₀ and I are the luminescence intensities in the absence and presence of oxygen, respectively, Kₛᵥ is the Stern-Volmer quenching constant, and [O₂] is the concentration of oxygen.

G Ru_dpp_GS [Ru(dpp)₃]²⁺ (Ground State) Ru_dpp_ES [Ru(dpp)₃]²⁺* (Excited State) Ru_dpp_GS->Ru_dpp_ES Ru_dpp_ES->Ru_dpp_GS Emission Photon_out Luminescence Ru_dpp_ES->Photon_out Quenching Collisional Quenching Ru_dpp_ES->Quenching Photon_in Photon (hν) Photon_in->Ru_dpp_GS Excitation O2_GS ³O₂ (Triplet Ground State) O2_GS->Quenching O2_ES ¹O₂ (Singlet Excited State) Quenching->Ru_dpp_GS Quenching->O2_ES

Caption: Mechanism of luminescence quenching of [Ru(dpp)₃]²⁺ by molecular oxygen.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for assessing the cellular uptake and localization of --INVALID-LINK--₂.

G cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging cell_seeding Seed Cells in Chamber Slide incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h add_complex Add Ru(dpp)₃₂ to Culture Medium incubation_24h->add_complex incubation_treatment Incubate for 2-12h add_complex->incubation_treatment wash_pbs Wash with PBS incubation_treatment->wash_pbs confocal Confocal Microscopy (Ex: 488 nm, Em: 600-620 nm) wash_pbs->confocal analysis Image Analysis (Localization, Intensity) confocal->analysis

Caption: Experimental workflow for cellular uptake and imaging using --INVALID-LINK--₂.

Applications in Drug Development and Research

The unique properties of --INVALID-LINK--₂ and its analogs make them valuable tools in biomedical research and drug development.

  • Oxygen Sensing in Biological Systems: The ability to measure oxygen concentration is critical for studying cellular metabolism, hypoxia in tumors, and tissue engineering. Nanoparticles embedded with [Ru(dpp)₃]²⁺ derivatives have been developed for monitoring intracellular and intratumoral oxygen gradients.[10]

  • Photosensitizers for Photodynamic Therapy (PDT): Ruthenium polypyridyl complexes can act as photosensitizers, generating reactive oxygen species (ROS) like singlet oxygen upon light irradiation, which can induce cancer cell death.

  • Cellular Imaging and Probes: The inherent luminescence of these complexes allows them to be used as probes for cellular imaging. Their sensitivity to the local microenvironment can provide information about cellular structures and processes.[13][14] For example, some ruthenium complexes act as "light-switches" for DNA, where their luminescence dramatically increases upon binding, allowing for the visualization of cellular viability.[15]

  • Drug Delivery Vehicles: The interaction of ruthenium complexes with proteins like human serum albumin suggests their potential use in targeted drug delivery systems.

Safety and Handling

--INVALID-LINK--₂ should be handled with care in a laboratory setting. Direct contact with skin and eyes should be avoided, and inhalation of the powder should be prevented by using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability.[1] As its toxicology has not been fully evaluated, standard safety protocols for handling chemical reagents should be strictly followed.[1]

References

synthesis protocol for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), a prominent ruthenium complex utilized extensively in photochemical and biomedical research. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), commonly abbreviated as [Ru(dpp)3]2+, is a coordination complex that has garnered significant attention for its unique photophysical and electrochemical properties. Its pronounced luminescence, which is subject to quenching by molecular oxygen, makes it an invaluable tool in the development of oxygen sensors. Furthermore, its ability to participate in electron transfer reactions has led to its application in photoredox catalysis and as a photosensitizer in photodynamic therapy. This guide details the synthetic protocols for the preparation of [Ru(dpp)3]Cl2, its purification, and its key characterization data.

Synthesis Protocols

Two primary methods for the synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride ([Ru(dpp)3]Cl2) are presented: a rapid microwave-assisted synthesis and a classical thermal reflux method.

Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time compared to the classical approach.

Experimental Protocol:

  • Reactant Preparation: In a microwave reactor vessel, combine 104 mg of Ruthenium(III) chloride (RuCl3) and 0.25 mL of deionized water with 3 mL of ethylene (B1197577) glycol.

  • Dissolution: Heat the mixture to 120 °C to dissolve the ruthenium salt.

  • Ligand Addition: Add 500 mg of 4,7-diphenyl-1,10-phenanthroline (B7770734) to the solution.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor for 5 minutes.[1]

  • Cooling and Extraction: After cooling the reaction product to room temperature, add 30 mL of chloroform (B151607).

  • Washing: Wash the chloroform phase with a 40 mL saturated solution of sodium chloride to remove the ethylene glycol and other water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Classical Thermal Reflux Synthesis

This traditional method involves heating the reactants in a high-boiling solvent.

Experimental Protocol:

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine RuCl3·xH2O (1 equivalent) and 4,7-diphenyl-1,10-phenanthroline (3 equivalents) in a suitable high-boiling solvent such as ethylene glycol or ethanol.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by a color change of the solution.

  • Cooling and Precipitation: After cooling to room temperature, the product may precipitate from the solution. If not, the volume of the solvent can be reduced, or a non-solvent can be added to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash with a suitable solvent (e.g., cold water, diethyl ether) to remove unreacted starting materials and byproducts.

Purification

Purification of the crude [Ru(dpp)3]Cl2 is crucial to obtain a product of high purity for subsequent applications. Column chromatography is a commonly employed technique.

Experimental Protocol:

  • Column Preparation: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or alumina.

  • Elution: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column. Elute the complex using an appropriate solvent system. For ruthenium polypyridyl complexes, acetonitrile (B52724) is often used as the eluent.

  • Fraction Collection: Collect the fractions containing the desired orange-red band corresponding to the [Ru(dpp)3]2+ complex.

  • Reprecipitation: Combine the pure fractions and reduce the solvent volume. Add the concentrated solution dropwise to a non-solvent, such as diethyl ether, to precipitate the purified product.

  • Final Product: Collect the purified precipitate by vacuum filtration and dry it in a desiccator.

Quantitative Data

The photophysical and electrochemical properties of [Ru(dpp)3]2+ are summarized in the tables below.

Table 1: Photophysical Properties of [Ru(dpp)3]2+

PropertyValueReference
Absorption Maximum (λabs)~455 nm
Emission Maximum (λem)~613 nm
Quantum Yield (Φ) in N20.6665 ± 0.0243[2]
Quantum Yield (Φ) in O20.4980 ± 0.0314[2]
Luminescence Lifetime (τ)~5.4 µs[2]

Table 2: Electrochemical Properties of Ruthenium Polypyridyl Complexes

Redox CouplePotential (V vs. reference electrode)Notes
Ru(II)/Ru(III)Variable, typically in the range of +1.0 to +1.5 VThe exact potential is dependent on the solvent, electrolyte, and reference electrode used.
Ligand-based reductionsMultiple reversible reductions at negative potentialsCorresponding to the stepwise reduction of the phenanthroline ligands.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual basis of oxygen sensing by [Ru(dpp)3]2+ and the general experimental workflow for its synthesis and purification.

oxygen_sensing Ru(dpp)3^2+ (Ground State) Ru(dpp)3^2+ (Ground State) Excited State Excited State Ru(dpp)3^2+ (Ground State)->Excited State Excited State->Ru(dpp)3^2+ (Ground State) Luminescence Non-radiative Decay Non-radiative Decay Excited State->Non-radiative Decay Quenching Light (hv) Light (hv) Light (hv)->Ru(dpp)3^2+ (Ground State) Excitation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Non-radiative Decay Luminescence Luminescence

Caption: Oxygen sensing mechanism of [Ru(dpp)3]2+.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants (RuCl3 + dpp) Reactants (RuCl3 + dpp) Reaction (Microwave or Reflux) Reaction (Microwave or Reflux) Reactants (RuCl3 + dpp)->Reaction (Microwave or Reflux) Crude Product Crude Product Reaction (Microwave or Reflux)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Reprecipitation Reprecipitation Pure Fractions->Reprecipitation Pure [Ru(dpp)3]Cl2 Pure [Ru(dpp)3]Cl2 Reprecipitation->Pure [Ru(dpp)3]Cl2 Spectroscopy (UV-Vis, Emission) Spectroscopy (UV-Vis, Emission) Pure [Ru(dpp)3]Cl2->Spectroscopy (UV-Vis, Emission) Electrochemistry (CV) Electrochemistry (CV) Pure [Ru(dpp)3]Cl2->Electrochemistry (CV)

Caption: Experimental workflow for the synthesis and characterization.

References

An In-depth Technical Guide to the Spectroscopic Properties of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, commonly abbreviated as Ru(dpp)3(PF6)2, is a coordination complex that has garnered significant attention in various scientific fields. Its robust photophysical properties, particularly its strong luminescence and sensitivity to oxygen, make it an invaluable tool in chemical sensing, biological imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailed experimental protocols for its spectroscopic analysis, and a visualization of the underlying photophysical processes.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by metal-to-ligand charge transfer (MLCT) transitions. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the diphenylphenanthroline ligands. The subsequent decay of this excited state is responsible for the compound's characteristic luminescence. The intensity and lifetime of this emission are highly sensitive to the presence of molecular oxygen, which can quench the excited state through energy transfer. This property is the basis for its widespread use as an oxygen probe.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters for this compound and its closely related chloride salt, [Ru(dpp)3]Cl2. It is important to note that the solvent and counter-ion can influence these properties.

ParameterValueCompoundSolventCitation
Absorption Maximum (λmax) ~450 nmRu(II) polypyridyl complexesAcetonitrile (B52724)
Molar Extinction Coefficient (ε) Not explicitly found for this compound---
Emission Maximum (λem) 615 nmRu(dpp)3 based optodesSilicone matrix
Emission Maximum (λem) ~625 nmMnO2–[Ru(dpp)3]Cl2Citrate buffer (pH 5.6)
Quantum Yield (Φ) 0.6665 ± 0.0243 (in N2)[Ru(dpp)3]Cl2 in nano polymeric sensorAqueous
Quantum Yield (Φ) 0.4980 ± 0.0314 (in O2)[Ru(dpp)3]Cl2 in nano polymeric sensorAqueous
Lifetime (τ) 5.4 µs[Ru(dpp)3]Cl2 in nano polymeric sensorAqueous

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the absorption and emission spectra of this compound.

Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade acetonitrile

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer (e.g., Hitachi U-2001 or equivalent)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from 250 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with acetonitrile and use it as a blank to zero the instrument.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε).

Emission Spectroscopy

Objective: To determine the emission maximum (λem), quantum yield (Φ), and excited-state lifetime (τ) of this compound.

Materials:

  • This compound solution in acetonitrile (from absorption experiment)

  • Reference standard with known quantum yield (e.g., [Ru(bpy)3]Cl2 in water, Φ = 0.042)

  • Spectrofluorometer (e.g., Hitachi 850 or equivalent)

  • Time-resolved spectrofluorometer (for lifetime measurements)

  • Nitrogen or argon gas for deoxygenation

Procedure:

  • Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. For deoxygenated measurements, bubble the solution with nitrogen or argon for at least 30 minutes.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a range that includes the expected emission (e.g., 500 nm to 800 nm).

    • The peak of the emission spectrum is the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated emission intensity of the this compound solution.

    • Measure the integrated emission intensity of the reference standard under the same experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Lifetime Measurement:

    • Use a time-resolved spectrofluorometer with a pulsed light source (e.g., nitrogen laser).

    • Excite the sample at its λmax and measure the decay of the emission intensity over time.

    • Fit the decay curve to an exponential function to determine the lifetime (τ).

Visualization of Photophysical Processes

The following diagrams illustrate the key photophysical pathways and a general experimental workflow for the spectroscopic analysis of this compound.

Jablonski_Diagram cluster_0 Ground State cluster_1 Excited States S0 S₀ S1 ¹MLCT S0->S1 Absorption (¹MLCT) T1 ³MLCT S1->T1 Intersystem Crossing T1->S0 Phosphorescence (~615 nm) T1->S0 Non-radiative Decay T1->S0 Oxygen Quenching

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy prep Prepare this compound stock solution dilute Perform serial dilutions prep->dilute abs_spec Record UV-Vis absorption spectra dilute->abs_spec em_spec Record emission spectrum (determine λem) dilute->em_spec calc_eps Determine λmax and calculate ε abs_spec->calc_eps qy Measure quantum yield (relative to standard) em_spec->qy lifetime Measure excited-state lifetime em_spec->lifetime

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide on the Metal-to-Ligand Charge Transfer Characteristics of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metal-to-ligand charge transfer (MLCT) properties of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), Ru(dpp)3(PF6)2. This complex is of significant interest due to its pronounced photophysical and electrochemical characteristics, making it a valuable compound in various applications, including sensing, photoredox catalysis, and as a building block in drug development. This document details the fundamental principles of MLCT in this complex, summarizes its key quantitative photophysical and electrochemical data, and provides detailed experimental protocols for its synthesis and characterization.

Introduction to Metal-to-Ligand Charge Transfer in this compound

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), often denoted as [Ru(dpp)3]2+, is a prominent member of the ruthenium(II) polypyridyl family of complexes. A defining characteristic of these complexes is their intense and long-lived luminescence, which arises from a photophysically active metal-to-ligand charge transfer (MLCT) excited state.[1][2][3]

Upon absorption of a photon in the visible region of the electromagnetic spectrum, an electron is promoted from a metal-centered d-orbital (primarily of Ru(II)) to a ligand-centered π* orbital of one of the 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligands. This process can be represented as:

[RuII(dpp)3]2+ + hν → *[RuIII(dpp)2(dpp•−)]2+

The resulting excited state, *[Ru(dpp)3]2+, has a triplet character (3MLCT) due to efficient intersystem crossing from the initially formed singlet excited state (1MLCT). This triplet state is relatively long-lived, allowing for radiative decay in the form of phosphorescence, or for the excited complex to participate in energy or electron transfer reactions. The energy and lifetime of this 3MLCT state are sensitive to the complex's environment, a property that is exploited in sensing applications, most notably for the detection of molecular oxygen which efficiently quenches the luminescence.[3]

Quantitative Data

The photophysical and electrochemical properties of this compound are crucial for its application. The following tables summarize the key quantitative data for this complex.

Table 1: Photophysical Properties of this compound

PropertyValueSolventConditions
Absorption Maximum (λabs)~460-462 nmMethanol/WaterRoom Temperature
Emission Maximum (λem)Not explicitly foundAcetonitrile (B52724)Deaerated, Room Temp.
Luminescence Quantum Yield (Φem)66.65 ± 2.43%In F-127 polymeric sensor (N2)Room Temperature
Excited-State Lifetime (τ)5.4 µsIn F-127 polymeric sensorRoom Temperature
Varies with temperatureEthylene (B1197577) GlycolDeaerated

Note: Data for emission maximum, quantum yield, and lifetime in deaerated acetonitrile were not explicitly found in the search results. The provided quantum yield and lifetime are from a [Ru(dpp)3]Cl2 derivative embedded in a polymeric sensor and may differ in solution.

Table 2: Electrochemical Properties of this compound

Redox CouplePotential (V vs. reference)SolventConditions
Ru(III)/Ru(II)Not explicitly foundAcetonitrile0.1 M supporting electrolyte
Ligand-based reductionsNot explicitly foundAcetonitrile0.1 M supporting electrolyte

Note: Specific redox potentials for this compound versus a standard reference like Fc/Fc+ in acetonitrile were not explicitly found in the search results. The table indicates the expected redox processes.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are synthesized from various literature sources and represent standard practices in the field.

Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate

This procedure describes a common method for the synthesis of the title compound. A microwave-assisted method is also presented as a rapid alternative.

Conventional Synthesis:

  • Reaction Setup: In a round-bottom flask, combine RuCl3·xH2O (1 equivalent), 4,7-diphenyl-1,10-phenanthroline (dpp) (3.3 equivalents), and lithium chloride (LiCl) (5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of ethanol (B145695) and water.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours. The color of the solution should change to a deep orange or red.

  • Precipitation of the Chloride Salt: After cooling to room temperature, add the reaction mixture dropwise to a vigorously stirred solution of acetone (B3395972) or diethyl ether to precipitate the crude [Ru(dpp)3]Cl2 complex.

  • Purification: Collect the precipitate by vacuum filtration, wash with copious amounts of water and diethyl ether to remove unreacted ligand and other impurities. The crude product can be further purified by column chromatography on alumina (B75360) or silica (B1680970) gel using an acetonitrile/water/KNO3 eluent system.

  • Anion Exchange: Dissolve the purified [Ru(dpp)3]Cl2 in a minimal amount of hot water or a water/acetonitrile mixture. Add a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) in excess. The desired this compound will precipitate out of solution.

  • Final Product Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the orange-red crystalline product by vacuum filtration, wash with cold water, and then diethyl ether. Dry the product under vacuum.

Microwave-Assisted Synthesis:

  • Reaction Setup: In a microwave reaction vessel, combine RuCl3·xH2O (1 equivalent) and 4,7-diphenyl-1,10-phenanthroline (dpp) (3 equivalents) in a high-boiling solvent such as ethylene glycol.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 180-200 °C) for a short period (e.g., 5-15 minutes).

  • Workup: After cooling, the workup procedure is similar to the conventional method, involving precipitation, purification, and anion exchange to yield the final this compound product.

G cluster_synthesis Synthesis of this compound RuCl3 RuCl3·xH2O reflux Reflux in Solvent (e.g., DMF or EtOH/H2O) RuCl3->reflux dpp 4,7-diphenyl-1,10-phenanthroline (dpp) dpp->reflux crude_cl [Ru(dpp)3]Cl2 (crude) reflux->crude_cl purification Purification (Chromatography) crude_cl->purification pure_cl [Ru(dpp)3]Cl2 (pure) purification->pure_cl anion_exchange Anion Exchange (NH4PF6 or KPF6) pure_cl->anion_exchange final_product This compound anion_exchange->final_product

A simplified workflow for the synthesis of this compound.
UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Solvent: Use spectroscopic grade acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 1 mM). From this stock solution, prepare a dilute solution (e.g., 10-50 µM) such that the absorbance at the λmax of the MLCT band is between 0.5 and 1.0.

  • Measurement:

    • Fill a quartz cuvette (1 cm path length) with the solvent to record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 250-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the ligand-centered (π-π*) and MLCT transitions. Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Photoluminescence Spectroscopy

This protocol describes the measurement of the steady-state emission spectrum and the determination of the photoluminescence quantum yield.

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade acetonitrile with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. For quantum yield measurements, prepare a solution of a standard with a known quantum yield (e.g., --INVALID-LINK--2 in deaerated acetonitrile, Φem = 0.095) with a similar absorbance at the same excitation wavelength.

  • Degassing: Deaerate the sample and standard solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which quenches the luminescence.

  • Measurement:

    • Set the excitation wavelength to the λmax of the MLCT band (around 460 nm).

    • Record the emission spectrum over a suitable wavelength range (e.g., 500-800 nm).

    • Record the emission spectrum of the standard solution under identical conditions.

  • Quantum Yield Calculation: The quantum yield (Φs) of the sample is calculated relative to the standard (Φr) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For the same solvent, the refractive index term cancels out.

Time-Resolved Emission Spectroscopy

This protocol details the measurement of the excited-state lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a laser diode or a pulsed lamp) with a wavelength close to the MLCT absorption band, a fast photodetector (e.g., a photomultiplier tube or a microchannel plate detector), and timing electronics.

  • Sample Preparation: Prepare a deaerated solution of this compound in acetonitrile as described for photoluminescence spectroscopy.

  • Measurement:

    • Excite the sample with the pulsed light source.

    • Collect the emitted photons at the emission maximum.

    • The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is not mono-exponential) to extract the excited-state lifetime (τ).

Cyclic Voltammetry

This protocol describes the investigation of the redox properties of this compound.

  • Instrumentation: A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO3), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in dry, deaerated acetonitrile.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mM) in the electrolyte solution.

  • Measurement:

    • Place the three electrodes in the sample solution.

    • Deaerate the solution by bubbling with nitrogen or argon.

    • Scan the potential over a range that encompasses the expected redox processes of the complex (e.g., from -2.0 V to +2.0 V vs. the reference electrode).

    • It is good practice to record a voltammogram of an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, to accurately reference the measured potentials.

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials for a reversible process, provides the formal redox potential of the respective redox couple.

G cluster_workflow Experimental Characterization Workflow start This compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis pl Photoluminescence Spectroscopy start->pl tres Time-Resolved Emission Spectroscopy start->tres cv Cyclic Voltammetry start->cv abs_data Absorption Maxima (λmax) Molar Extinction (ε) uv_vis->abs_data em_data Emission Maximum (λem) Quantum Yield (Φem) pl->em_data lt_data Excited-State Lifetime (τ) tres->lt_data redox_data Redox Potentials (E1/2) cv->redox_data

Workflow for the photophysical and electrochemical characterization.

Visualizing the MLCT Process

The following diagram illustrates the key electronic transitions involved in the metal-to-ligand charge transfer process in this compound.

G cluster_mlct MLCT Energy Level Diagram GS Ground State (S0) [RuII(dpp)3]2+ S1 Singlet Excited State (1MLCT) *[RuIII(dpp)2(dpp•−)]2+ GS->S1 Absorption (hν) T1 Triplet Excited State (3MLCT) *[RuIII(dpp)2(dpp•−)]2+ S1->T1 Intersystem Crossing (ISC) T1->GS Phosphorescence (hν') T1->GS Non-radiative Decay

Key electronic transitions in the MLCT process of this compound.

Conclusion

This compound exhibits characteristic metal-to-ligand charge transfer properties that are central to its utility in a range of scientific and technological fields. This guide has provided a foundational understanding of the MLCT process in this complex, compiled available quantitative data, and offered detailed experimental protocols for its synthesis and characterization. While some specific photophysical and electrochemical parameters in standard solvents require further definitive measurement, the information presented herein serves as a robust resource for researchers, scientists, and drug development professionals working with this and related ruthenium polypyridyl complexes. The provided diagrams offer clear visual representations of the synthetic workflow, characterization process, and the fundamental electronic transitions, further aiding in the comprehension and application of this important molecule.

References

In-Depth Technical Guide: Solubility of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate [Ru(dpp)3(PF6)2] in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), commonly known as Ru(dpp)3(PF6)2, in various organic solvents. This ruthenium complex is a prominent photoredox catalyst and a luminescent oxygen probe, making its solubility characteristics a critical parameter for its application in organic synthesis, materials science, and biological research.

Core Concepts: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an ionic salt, in organic solvents is influenced by several factors, including the polarity of the solvent, the lattice energy of the salt, and the solvation energy of its ions. The large, nonpolar phenyl groups on the phenanthroline ligands contribute significantly to its interaction with organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative data for the analogous dichloride salt, Ru(dpp)3Cl2, provide valuable insights. The hexafluorophosphate anion (PF6-) generally imparts different solubility characteristics compared to the chloride anion (Cl-).

SolventChemical FormulaQualitative Solubility of this compoundQuantitative Solubility of Ru(dpp)3Cl2
Dimethyl Sulfoxide (DMSO)C₂H₆OSFreely Soluble25 mg/mL (with ultrasonic treatment)[1]
EthanolC₂H₅OHSoluble[2]8.33 mg/mL (with ultrasonic and heating to 60°C)[1]
MethanolCH₃OHSoluble[2]Soluble
ChloroformCHCl₃Soluble[2]N/A
TolueneC₇H₈Moderately Soluble[2]N/A
AcetonitrileC₂H₃NSolubleN/A
Dichloromethane (DCM)CH₂Cl₂SolubleN/A
Dimethylformamide (DMF)C₃H₇NOFreely SolubleSoluble[3]
WaterH₂OInsolubleInsoluble[3]

Note: "N/A" indicates that specific quantitative data was not available in the surveyed literature.

Experimental Protocols for Solubility Determination

The solubility of ruthenium complexes like this compound can be experimentally determined using several methods. A common and accessible technique is UV-Vis spectrophotometry, which relies on the strong absorbance of the complex in the visible region.

General Protocol for Solubility Determination by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of a colored compound in a given solvent.

1. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.

  • After equilibration, allow the solution to stand undisturbed for several hours to allow the undissolved solid to settle.

2. Separation of the Supernatant:

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any suspended solid particles.

3. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for this compound is typically around 450 nm.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert Law (A = εbc).

4. Determination of the Saturated Concentration:

  • Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted supernatant at λmax.

  • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the experimental temperature.

Visualizations

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep_saturated Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate (Stir/Sonicate at Constant T) prep_saturated->equilibrate settle Settle Undissolved Solid equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant dilute_supernatant Dilute Filtered Supernatant filter_supernatant->dilute_supernatant prep_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards (UV-Vis at λmax) prep_standards->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration calculate_solubility Calculate Solubility plot_calibration->calculate_solubility measure_sample Measure Absorbance of Diluted Sample dilute_supernatant->measure_sample measure_sample->calculate_solubility

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using UV-Vis spectrophotometry.

Simplified Photoredox Catalysis Cycle

This compound is a widely used photocatalyst. Its solubility in organic solvents is crucial for its application in homogeneous photoredox catalysis. The following diagram illustrates a simplified photoredox catalytic cycle.

G Simplified Photoredox Catalysis Cycle Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star Excitation Ru_I Ru(I) Ru_II_star->Ru_I e- Ru_III Ru(III) Ru_II_star->Ru_III -e- Ru_I->Ru_II e- substrate_red Substrate (Red) Ru_I->substrate_red Ru_III->Ru_II +e- light hν (Visible Light) light->Ru_II reductive_quench Reductive Quenching (e- donor) reductive_quench->Ru_II_star oxidative_quench Oxidative Quenching (e- acceptor) oxidative_quench->Ru_II_star substrate_ox Substrate (Ox) substrate_ox->Ru_III

Caption: A diagram showing the oxidative and reductive quenching pathways in a typical photoredox cycle involving a ruthenium(II) catalyst.

Synthesis of this compound

A general procedure for the synthesis of Tris(polypyridyl)ruthenium(II) complexes is provided below. This can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • A mixture of RuCl3·xH2O and a slight excess (e.g., 3.3 equivalents) of 4,7-diphenyl-1,10-phenanthroline is suspended in ethylene glycol.

  • The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours. The color of the solution will typically change from dark brown to a deep red or orange.

  • After cooling to room temperature, the reaction mixture is diluted with deionized water.

  • A saturated aqueous solution of NH4PF6 is added to precipitate the crude product as the hexafluorophosphate salt.

  • The precipitate is collected by vacuum filtration and washed sequentially with cold water, methanol, and diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) or by column chromatography on alumina (B75360) or silica (B1680970) gel.

Conclusion

The solubility of this compound is a critical factor for its effective use in various scientific and industrial applications. While precise quantitative data across a broad spectrum of organic solvents remains somewhat limited in readily accessible literature, qualitative information and data for analogous compounds provide a strong foundation for its use. The complex is generally soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as in some alcohols, chloroform, and moderately in toluene. For applications requiring precise concentrations, it is recommended that researchers experimentally determine the solubility in their specific solvent system using methods such as UV-Vis spectrophotometry. The provided protocols for solubility determination and synthesis offer a starting point for the effective utilization of this important ruthenium complex.

References

Safety and Handling of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate [Ru(dpp)3(PF6)2]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), commonly abbreviated as Ru(dpp)3(PF6)2, is a coordination complex of ruthenium that has garnered significant interest in various scientific fields. Its unique photophysical properties, particularly its strong luminescence and sensitivity to oxygen, have led to its widespread use as a chemiluminescent oxygen probe in biosensing, environmental monitoring, and materials science.[1] Furthermore, its capacity to act as a photosensitizer, generating reactive oxygen species (ROS) upon light excitation, has positioned it as a promising candidate for applications in photodynamic therapy (PDT) for cancer treatment.[2][3][4][5]

This technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound. It is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound responsibly and safely in a laboratory setting. The guide details toxicological data, personal protective measures, emergency procedures, and proper disposal methods. Additionally, it provides illustrative experimental protocols for its primary applications and diagrams of relevant biological pathways.

Hazard Identification and Classification

GHS Classification (based on Ru(bpy)3(PF6)2): [6][7]

  • Skin Irritation: Category 2[6][7]

  • Eye Irritation: Category 2A[6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]

GHS Pictogram (based on Ru(bpy)3(PF6)2):

  • alt text

Signal Word (based on Ru(bpy)3(PF6)2):

  • Warning [6][7]

Hazard Statements (based on Ru(bpy)3(PF6)2): [6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements (based on Ru(bpy)3(PF6)2): [6][7][8]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]

    • P264: Wash skin thoroughly after handling.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/eye protection/face protection.[6]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

    • P362: Take off contaminated clothing and wash before reuse.[6]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

    • P405: Store locked up.[6]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Information

Summary of Toxicological Data (General for Ruthenium Compounds)

ParameterData
Acute Toxicity (Oral) No data available for this compound. For refined ruthenium, LD50 > 5000 mg/kg (intravenous, rats).
Acute Toxicity (Dermal) No data available for this compound. For refined ruthenium, LD50 > 2500 mg/kg (n/c, rabbits).
Acute Toxicity (Inhalation) No data available for this compound.[6] May cause respiratory irritation.[6]
Skin Corrosion/Irritation Based on similar compounds, it is expected to cause skin irritation.[6][7]
Serious Eye Damage/Irritation Based on similar compounds, it is expected to cause serious eye irritation.[6][7]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Physical and Chemical Properties

PropertyValue
Chemical Formula C72H48F12N6P2Ru
Molecular Weight 1388.19 g/mol [11]
Appearance Orange to red crystalline powder.[9][12]
Melting Point >300 °C
Solubility Good solubility in organic solvents such as DMF.[9][12]
Stability Stable at room temperature, but can be decomposed by high temperature or light.[9][12]

Safety and Handling Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection:

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique.[6][7]

    • Body Protection: Wear a lab coat. For larger quantities or increased risk of exposure, impervious clothing may be necessary.[6]

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure that eyewash stations and safety showers are readily accessible.[10]

Handling Procedures
  • Avoid contact with skin and eyes.[9][12]

  • Do not breathe dust.[12]

  • Wash hands thoroughly after handling.[6]

  • Keep away from food, drink, and animal feeding stuffs.[13]

Storage
  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.

  • Store locked up.[6]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical advice/attention if you feel unwell.[6][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate personnel to safe areas.

    • Wear appropriate PPE.[6]

    • Avoid dust formation.[6]

    • Sweep up the material and place it in a suitable, closed container for disposal.[6]

  • Large Spills:

    • Contain the spill to prevent it from entering drains or waterways.[10]

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: May decompose upon combustion to generate poisonous fumes.[14]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of tris-chelate ruthenium(II) polypyridyl complexes involves the reaction of a ruthenium(III) precursor with the desired ligand, followed by precipitation with a hexafluorophosphate salt.

Materials:

Procedure:

  • Combine RuCl3·xH2O (1 mmol) and 4,7-diphenyl-1,10-phenanthroline (3 mmol) in a round-bottom flask.

  • Add approximately 50 mL of ethylene glycol to the flask.

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux under the inert atmosphere for 4-6 hours. The color of the solution should change from dark to a bright orange/red.

  • Allow the reaction to cool to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH4PF6 dropwise with stirring to precipitate the product as an orange/red solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with copious amounts of cold deionized water to remove excess NH4PF6, followed by a wash with cold diethyl ether.

  • Dry the final product under vacuum.

G Synthesis Workflow for this compound A Reactants RuCl3·xH2O + dpp C Reflux under Inert Gas A->C B Solvent Ethylene Glycol B->C D Cool and Filter C->D E Precipitation with NH4PF6 D->E F Isolate and Wash Product E->F G Dry Final Product This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Application as an Oxygen Sensor

The luminescence of this compound is efficiently quenched by molecular oxygen. This property can be exploited to measure oxygen concentration. The relationship between luminescence intensity and oxygen concentration is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[O₂]

Where I₀ is the luminescence intensity in the absence of oxygen, I is the intensity in the presence of oxygen, Kₛᵥ is the Stern-Volmer constant, and [O₂] is the oxygen concentration.

Materials:

  • This compound

  • Solvent (e.g., ethanol, or embedded in a polymer matrix)

  • Spectrofluorometer

  • Gas flow controllers for nitrogen and oxygen

  • Cuvette or sample holder

Procedure:

  • Prepare a solution of this compound in the desired solvent or a polymer film embedded with the complex.

  • Place the sample in the spectrofluorometer.

  • Purge the sample with pure nitrogen gas to remove all dissolved oxygen.

  • Measure the luminescence intensity (I₀) at the emission maximum (around 610 nm) with excitation at the absorption maximum (around 450 nm).

  • Introduce a known concentration of oxygen into the sample by mixing nitrogen and oxygen gas streams with the flow controllers.

  • Allow the sample to equilibrate and measure the luminescence intensity (I).

  • Repeat step 5 and 6 for a range of oxygen concentrations.

  • Plot I₀/I versus [O₂] to generate a Stern-Volmer plot. The slope of this plot will be the Stern-Volmer constant (Kₛᵥ).

  • For unknown samples, measure the luminescence intensity and use the Stern-Volmer plot to determine the oxygen concentration.

G Oxygen Sensing Experimental Workflow A Prepare this compound Sample B Deoxygenate with N2 A->B C Measure I₀ B->C D Introduce Known [O₂] C->D E Measure I D->E F Repeat for multiple [O₂] E->F G Generate Stern-Volmer Plot F->G H Determine Unknown [O₂] G->H

Caption: Workflow for oxygen sensing using this compound.

Biological Interactions and Signaling Pathways

Cellular Uptake

Studies on structurally similar lipophilic ruthenium(II) polypyridyl complexes suggest that their cellular uptake is an energy-independent process, likely occurring through passive diffusion.[15] The positive charge of the complex and the negative-inside membrane potential of the cell are thought to be the driving forces for its accumulation within the cytoplasm.[15]

G Cellular Uptake of this compound cluster_0 Extracellular Space cluster_1 Cell Membrane (Negative Potential Inside) cluster_2 Cytoplasm A This compound B Passive Diffusion A->B C Accumulated This compound B->C

Caption: Proposed mechanism of cellular uptake for this compound.

Photodynamic Therapy (PDT) Signaling

In the context of PDT, this compound acts as a photosensitizer. Upon excitation with light of an appropriate wavelength, the complex transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can induce cellular damage, leading to apoptosis or necrosis of cancer cells.

G Photodynamic Therapy Signaling Pathway A This compound (Ground State) C This compound* (Excited State) A->C Intersystem Crossing B Light Excitation (hν) B->A C->A Luminescence E Singlet Oxygen (¹O₂) C->E Energy Transfer D Molecular Oxygen (³O₂) D->E F Cellular Damage (Lipids, Proteins, DNA) E->F G Apoptosis / Necrosis F->G

Caption: Simplified signaling pathway of this compound in photodynamic therapy.

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[16]

General Guidelines for Ruthenium-Containing Waste:

  • Segregation: Segregate waste containing ruthenium from other waste streams to prevent unintended reactions and to facilitate proper disposal.[10]

  • Collection: Collect all waste containing this compound in clearly labeled, sealed, and compatible containers. The label should identify the contents as "Ruthenium-Containing Waste" and include any known hazard warnings.[10]

  • Disposal:

    • Do not dispose of this material down the drain.[6]

    • Contact a licensed professional waste disposal service to dispose of this material.[6]

    • Investigate options for ruthenium recovery and recycling, which can be both economically and environmentally beneficial.[10] Your institution's EHS department may have information on available recycling programs.

Conclusion

This compound is a valuable compound with important applications in research and development. While it possesses significant potential, particularly in oxygen sensing and photodynamic therapy, it is imperative that it is handled with the appropriate safety precautions. This guide has outlined the known hazards, handling procedures, and emergency responses associated with this and similar ruthenium complexes. By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment. It is crucial to acknowledge that the toxicological data for this specific compound is limited, and therefore, a cautious approach is always recommended.

References

Methodological & Application

Application Notes and Protocols for Ru(dpp)3(PF6)2 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), denoted as Ru(dpp)3(PF6)2, is a highly efficient and versatile photocatalyst widely employed in modern organic synthesis. Its favorable photophysical and electrochemical properties, including strong absorption in the visible light spectrum, a long-lived excited state, and reversible redox behavior, make it an ideal catalyst for a variety of synthetic transformations. These reactions are typically characterized by mild conditions, high functional group tolerance, and the ability to access unique reaction pathways, offering significant advantages over traditional thermal methods.

This document provides detailed application notes and experimental protocols for the use of this compound in three key areas of organic synthesis: reductive dehalogenation, [2+2] cycloaddition, and α-alkylation of aldehydes.

Catalyst Properties and Handling

PropertyValueReference
Chemical Formula C₇₂H₄₈F₁₂N₆P₂Ru[1]
Molar Mass 1388.18 g/mol
Appearance Orange to red crystalline powder[2]
Solubility Soluble in acetonitrile (B52724), DMF, DMSO; sparingly soluble in acetone, dichloromethane; insoluble in water, diethyl ether, hexanes.[1]
Absorption Maximum (λmax) ~450-460 nm (in acetonitrile)[3]
Emission Maximum (λem) ~610-620 nm (in acetonitrile)[3]
Excited State Lifetime (τ) ~1.1 µs (in deaerated acetonitrile)[4]

Safety and Handling:

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store the catalyst in a cool, dry, and dark place, away from incompatible materials.

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

General Photocatalytic Reaction Setup

A typical experimental setup for visible-light photocatalysis is relatively simple and can be assembled with common laboratory equipment.

G cluster_setup General Photocatalytic Reaction Setup light_source Visible Light Source (e.g., Blue LED, CFL bulb) reaction_vessel Reaction Vessel (e.g., Schlenk tube, vial) with stir bar light_source->reaction_vessel Irradiation cooling Cooling System (Fan or water bath) reaction_vessel->cooling Temperature Control atmosphere Inert Atmosphere (Nitrogen or Argon) reaction_vessel->atmosphere Degassing/Purging

Caption: General experimental setup for a visible light-mediated photocatalytic reaction.

Application 1: Reductive Dehalogenation of α-Halo Ketones

Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed to remove halogen atoms and introduce hydrogen. Photocatalytic methods offer a mild and efficient alternative to traditional reagents like tin hydrides.

Reaction Principle:

The excited state of this compound is a potent reductant. In the presence of a sacrificial electron donor (e.g., a tertiary amine), it can reduce an α-halo ketone to the corresponding ketone. The reaction proceeds through a radical intermediate.

G cluster_photocatalyst Photocatalyst Cycle cluster_substrate Substrate Transformation Ru_II Ru(dpp)₃²⁺ Ru_II_star *[Ru(dpp)₃²⁺] Ru_II->Ru_II_star hν (Visible Light) Ru_I Ru(dpp)₃⁺ Ru_II_star->Ru_I SET Amine_radical R₃N⁺• Ru_II_star->Amine_radical Oxidation Ru_I->Ru_II SET Radical_anion [Ar(CO)CH₂X]⁻• Ru_I->Radical_anion Reduction Amine R₃N (Sacrificial Donor) H_donor H-Donor (e.g., Amine, Solvent) Amine_radical->H_donor H-Abstraction Halo_ketone Ar(CO)CH₂X (Substrate) Ketone_radical Ar(CO)CH₂• Radical_anion->Ketone_radical - X⁻ Product Ar(CO)CH₃ (Product) Ketone_radical->Product + H•

Caption: Reductive quenching cycle for the photocatalytic dehalogenation of an α-halo ketone.

Protocol: Reductive Debromination of 2-Bromoacetophenone (B140003)

Materials:

  • This compound (1 mol%)

  • 2-Bromoacetophenone (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (CH3CN), anhydrous (0.1 M)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED strip (450 nm) or a compact fluorescent lamp (CFL)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk tube or vial, add this compound (0.01 mmol, 13.9 mg) and 2-bromoacetophenone (1.0 mmol, 199.1 mg).

  • Seal the vessel with a rubber septum and degas by purging with nitrogen or argon for 15-20 minutes.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Add N,N-diisopropylethylamine (2.0 mmol, 0.35 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the light source and begin irradiation with vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by opening it to the air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford acetophenone.

Quantitative Data:

SubstrateProductYield (%)Reference
2-BromoacetophenoneAcetophenone>95[6]
Ethyl 2-bromo-2-phenylacetateEthyl phenylacetate92
N-Benzyl-2-bromo-2-phenylacetamideN-Benzyl-2-phenylacetamide88

Application 2: [2+2] Cycloaddition of Styrenes

Photocatalytic [2+2] cycloadditions provide a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. This approach allows for the construction of these strained rings under mild conditions.[7]

Reaction Principle:

The reaction can proceed through either a reductive or oxidative quenching cycle depending on the substrate. For electron-rich styrenes, an oxidative quenching pathway is often operative. The excited photocatalyst is quenched by an electron acceptor, generating the highly oxidizing Ru(III) species. This species then oxidizes the styrene (B11656) to a radical cation, which undergoes dimerization and cyclization.

G cluster_photocatalyst Photocatalyst Cycle cluster_substrate Substrate Transformation Ru_II Ru(dpp)₃²⁺ Ru_II_star *[Ru(dpp)₃²⁺] Ru_II->Ru_II_star Ru_III Ru(dpp)₃³⁺ Ru_II_star->Ru_III SET Acceptor_radical A⁻• Ru_II_star->Acceptor_radical Reduction Ru_III->Ru_II SET Styrene_radical_cation Styrene⁺• Ru_III->Styrene_radical_cation Oxidation Acceptor Electron Acceptor (A) Product Cyclobutane (Product) Styrene Styrene (Substrate) Dimer_radical_cation Dimer Radical Cation Styrene_radical_cation->Dimer_radical_cation + Styrene Cyclobutane_radical_cation Cyclobutane⁺• Dimer_radical_cation->Cyclobutane_radical_cation Cyclization Cyclobutane_radical_cation->Product + e⁻ (from A⁻•) G cluster_workflow Synergistic Photocatalytic α-Alkylation of Aldehydes Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Amine Catalyst - H₂O Amine_catalyst Secondary Amine Organocatalyst Enamine_radical_cation Enamine Radical Cation Enamine->Enamine_radical_cation Oxidation (by *Ru(II) or Ru(III)) Enaminyl_radical α-Enaminyl Radical Enamine_radical_cation->Enaminyl_radical - H⁺ Adduct_radical Adduct Radical Enaminyl_radical->Adduct_radical + Michael Acceptor Michael_acceptor Michael Acceptor (e.g., Acrylate) Enolate Enolate Adduct_radical->Enolate Reduction (by Ru(I)) Iminium Iminium Ion Enolate->Iminium Protonation Iminium->Amine_catalyst Regeneration Product α-Alkylated Aldehyde Iminium->Product Hydrolysis Ru_II Ru(dpp)₃²⁺ Ru_II_star *[Ru(dpp)₃²⁺] Ru_II->Ru_II_star Ru_III Ru(dpp)₃³⁺ Ru_II_star->Ru_III SET to Acceptor Ru_III->Ru_II SET from Enamine

References

Application Notes and Protocols for Ru(dpp)3(PF6)2 in Electrochemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), denoted as Ru(dpp)₃(PF₆)₂, is a highly luminescent ruthenium complex that serves as a versatile tool in the field of electrochemiluminescence (ECL). Its enhanced hydrophobicity and photophysical properties, when compared to the more common Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), make it a valuable luminophore for a range of applications, including biosensing and environmental monitoring. The fluorescence of Ru(dpp)₃(PF₆)₂ is notably quenched by molecular oxygen, rendering it an effective probe for oxygen sensing.[1][2] This document provides detailed application notes and experimental protocols for the use of Ru(dpp)₃(PF₆)₂ in various ECL-based assays.

Core Principles of Electrochemiluminescence

Electrochemiluminescence is a process where species generated at an electrode surface undergo a high-energy electron-transfer reaction to produce an excited state that emits light upon relaxation. The ECL of Ru(dpp)₃²⁺ can be initiated through two primary pathways: the annihilation pathway and the co-reactant pathway.

  • Annihilation Pathway: In this pathway, both the oxidized [Ru(dpp)₃]³⁺ and reduced [Ru(dpp)₃]⁺ species are generated electrochemically at the electrode surface. Their subsequent reaction results in the formation of the excited state [Ru(dpp)₃]²⁺*, which then emits a photon to return to the ground state.

  • Co-reactant Pathway: This is the more commonly employed pathway in analytical applications. It involves the simultaneous oxidation of Ru(dpp)₃²⁺ and a co-reactant (e.g., tripropylamine (B89841) (TPrA), persulfate, or oxalate) at the electrode. The oxidation of the co-reactant leads to the formation of a highly reactive intermediate that can then react with the electrochemically generated [Ru(dpp)₃]³⁺ to produce the excited state [Ru(dpp)₃]²⁺*. This method offers higher sensitivity and is amenable to aqueous solutions.

Applications of Ru(dpp)₃(PF₆)₂ in Electrochemiluminescence

Biosensing of Oxalate (B1200264) and Persulfate

Ru(dpp)₃²⁺ has been successfully employed in the construction of regenerable ECL sensors for the detection of biologically relevant analytes such as oxalate and persulfate.[3] A carbon paste electrode modified with Ru(dpp)₃²⁺ can be used for both anodic and cathodic ECL analysis, offering high sensitivity in aqueous media.[3]

Quantitative Data for Analyte Detection using Ru(dpp)₃²⁺-Modified Electrode

AnalyteDetection MethodLinear RangeDetection LimitReference
OxalateAnodic ECL1.0 µM - 0.1 mM0.3 µM[3]
Persulfate (S₂O₈²⁻)Cathodic ECL5.0 µM - 0.5 mM1.5 µM[3]
Oxygen Sensing

The inherent sensitivity of the luminescence of Ru(dpp)₃²⁺ to quenching by molecular oxygen makes it an excellent candidate for the development of oxygen sensors.[4][5] This property is particularly valuable in monitoring cellular and intratumoral oxygen levels, which is crucial in cancer research and drug development.[5]

Key Features of Ru(dpp)₃²⁺-based Oxygen Sensors:

  • High Quantum Yield: Ensures a strong luminescent signal in the absence of oxygen.[5]

  • Long Luminescence Lifetime: Provides a greater dynamic range for oxygen sensing.[5]

  • Photostability: Allows for prolonged and repeated measurements without significant degradation of the probe.[5]

Experimental Protocols

Protocol 1: Preparation of a Ru(dpp)₃²⁺-Modified Carbon Paste Electrode for Analyte Detection

This protocol describes the fabrication of a regenerable ECL sensor for the detection of oxalate and persulfate.[3]

Materials:

  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride ([Ru(dpp)₃]Cl₂) or bis(hexafluorophosphate) (--INVALID-LINK--₂)

  • Graphite (B72142) powder

  • Paraffin (B1166041) oil

  • Carbon paste electrode (CPE) body

  • Phosphate buffer solution (PBS), pH 7.4

  • Sodium oxalate (Na₂C₂O₄) stock solution

  • Potassium persulfate (K₂S₂O₈) stock solution

Procedure:

  • Preparation of the Modified Carbon Paste:

    • Thoroughly mix 10 mg of Ru(dpp)₃²⁺ salt with 90 mg of graphite powder in a mortar and pestle until a homogenous mixture is obtained.

    • Add a few drops of paraffin oil to the mixture and continue to mix until a uniform paste is formed.

  • Fabrication of the Electrode:

    • Pack the prepared paste firmly into the cavity of the CPE body.

    • Smooth the electrode surface by rubbing it on a clean piece of weighing paper.

  • Electrochemical Measurements:

    • Use a three-electrode system with the Ru(dpp)₃²⁺-modified CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • For oxalate detection (anodic ECL), scan the potential from 0 V to +1.4 V in PBS containing the sample.

    • For persulfate detection (cathodic ECL), scan the potential from 0 V to -1.2 V in PBS containing the sample.[3]

    • Record the ECL signal using a photomultiplier tube.

Protocol 2: General Procedure for Co-reactant ECL Assay

This protocol outlines a general method for performing a co-reactant ECL assay using Ru(dpp)₃²⁺ in solution.

Materials:

  • Ru(dpp)₃(PF₆)₂ stock solution (e.g., 1 mM in a suitable organic solvent or aqueous buffer)

  • Co-reactant stock solution (e.g., 1 M Tri-n-propylamine (TPrA) in water)

  • Supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile (B52724) or PBS for aqueous measurements)

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare the ECL solution:

    • In an electrochemical cell, mix the Ru(dpp)₃(PF₆)₂ stock solution, co-reactant stock solution, and supporting electrolyte to achieve the desired final concentrations (e.g., 0.1 mM Ru(dpp)₃²⁺ and 40 mM TPrA).

  • Perform ECL Measurement:

    • Immerse the three-electrode system into the ECL solution.

    • Apply a potential scan (e.g., from 0 V to a potential sufficient to oxidize both the ruthenium complex and the co-reactant, typically around +1.2 V vs Ag/AgCl for TPrA).

    • Simultaneously record the ECL emission using a suitable light detector.

Signaling Pathways and Experimental Workflows

Anodic ECL Mechanism with Oxalate as a Co-reactant

The following diagram illustrates the key steps involved in the anodic electrochemiluminescence of Ru(dpp)₃²⁺ with oxalate.

Anodic_ECL cluster_electrode Electrode Surface cluster_solution Solution Ru_dpp_2 Ru(dpp)₃²⁺ Ru_dpp_3 Ru(dpp)₃³⁺ Ru_dpp_2->Ru_dpp_3 -e⁻ (Oxidation) Ru_dpp_2_excited [Ru(dpp)₃²⁺]* Ru_dpp_3->Ru_dpp_2_excited + CO₂⁻• Oxalate C₂O₄²⁻ CO2_radical CO₂⁻• Oxalate->CO2_radical -e⁻, -CO₂ CO2 CO₂ Ru_dpp_2_excited->Ru_dpp_2 - hν Photon Light (hν) Ru_dpp_2_excited->Photon Cathodic_ECL cluster_electrode Electrode Surface cluster_solution Solution Ru_dpp_2 Ru(dpp)₃²⁺ Ru_dpp_1 Ru(dpp)₃⁺ Ru_dpp_2->Ru_dpp_1 +e⁻ (Reduction) Ru_dpp_2_excited [Ru(dpp)₃²⁺]* Ru_dpp_1->Ru_dpp_2_excited + SO₄⁻• Persulfate S₂O₈²⁻ Sulfate_radical SO₄⁻• Persulfate->Sulfate_radical +e⁻, -SO₄²⁻ Sulfate SO₄²⁻ Ru_dpp_2_excited->Ru_dpp_2 - hν Photon Light (hν) Ru_dpp_2_excited->Photon Immunoassay_Workflow A 1. Electrode Functionalization (Capture Antibody Immobilization) B 2. Blocking (Prevent Non-specific Binding) A->B C 3. Analyte Incubation (Target Protein Binding) B->C D 4. Detection Antibody Incubation (Ru(dpp)₃²⁺-labeled Ab) C->D E 5. ECL Measurement (Add Co-reactant & Apply Potential) D->E F Signal Proportional to Analyte Concentration E->F

References

Application Notes and Protocols for Ru(dpp)3(PF6)2-Based Oxygen Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, denoted as Ru(dpp)3(PF6)2, is a well-established and versatile luminescent probe for oxygen sensing.[1][2] Its utility stems from the principle of luminescence quenching by molecular oxygen, a dynamic and reversible process.[2] When excited, the this compound complex exhibits strong luminescence, which is efficiently diminished in the presence of oxygen.[1] This phenomenon allows for the quantitative determination of oxygen concentration in various media, making it a valuable tool in diverse fields such as biomedical research, environmental monitoring, and materials science.[1]

The oxygen sensing mechanism is based on the transfer of energy from the excited state of the ruthenium complex to molecular oxygen, resulting in the formation of singlet oxygen.[3] This process is described by the Stern-Volmer equation, which provides a linear relationship between the luminescence intensity or lifetime and the oxygen concentration.[4] The versatility of this compound is further enhanced by its compatibility with various immobilization matrices, including polymers, sol-gels, and nanoparticles, enabling the fabrication of robust and tailored oxygen sensors.[5]

These application notes provide detailed protocols for the preparation, calibration, and application of this compound-based oxygen sensors, along with a compilation of performance data from various studies to aid in experimental design and data interpretation.

Principle of Operation: Luminescence Quenching

The fundamental principle behind this compound-based oxygen sensing is the collisional quenching of its luminescence by molecular oxygen. This process can be described by the Stern-Volmer equation:

I0 / I = 1 + Ksv [O2]

or

τ0 / τ = 1 + Ksv [O2]

Where:

  • I0 and τ0 are the luminescence intensity and lifetime in the absence of oxygen, respectively.

  • I and τ are the luminescence intensity and lifetime in the presence of oxygen, respectively.

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.

  • [O2] is the concentration of oxygen.

A linear Stern-Volmer plot, where I0/I or τ0/τ is plotted against [O2], indicates a homogeneous sensing environment.[4]

Quantitative Performance Data

The performance of this compound-based oxygen sensors can vary depending on the immobilization matrix and experimental conditions. The following table summarizes key performance parameters from various studies.

Sensor MatrixSensitivity (IN2/IO2)Stern-Volmer Constant (Ksv)Response TimeLuminescence Lifetime (τ0, in N2)Reference
TFP-TriMOS/n-propyl-TriMOS Xerogel35 ± 4-< 5 s-[6]
PMMA with Ag Nanoparticles-0.019 L/mg1.0 s (deoxygenated to air), 45 s (air to deoxygenated)-[4]
PMMA (Ag-free)-0.015 L/mg1.5 s (deoxygenated to air), 65 s (air to deoxygenated)-[4]
F-127 crosslinked with urea (B33335) and paraformaldehyde (nanoparticles)---5.4 µs[5]
Water-soluble (Ru[dpp(SO3Na)2]3)Cl216.411330 M-1-3.7 µs[7]

Experimental Protocols

Protocol 1: Preparation of a this compound-Doped Sol-Gel Sensor Film

This protocol describes the fabrication of an oxygen-sensitive film by entrapping this compound in a sol-gel matrix, adapted from methodologies for similar ruthenium complexes.

Materials:

  • This compound

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Organosilane precursors (e.g., methyltriethoxysilane (MTEOS), tetraethoxysilane (TEOS))

  • Hydrochloric acid (HCl)

  • Glass microscope slides or other suitable substrates

  • Spin coater

Procedure:

  • Cleaning of Substrates: Thoroughly clean the glass slides with detergent, followed by rinsing with deionized water and ethanol. Dry the slides under a stream of nitrogen.

  • Preparation of the Sol-Gel Solution:

    • In a clean vial, mix the organosilane precursors. A typical formulation might involve a molar ratio of MTEOS:TEOS.

    • Add ethanol to the precursor mixture and stir.

    • Separately, prepare a solution of this compound in ethanol (e.g., 1-5 mg/mL).

    • Add the this compound solution to the sol-gel mixture.

    • Add a small amount of HCl as a catalyst for hydrolysis and condensation.

    • Stir the final solution for at least 1 hour at room temperature.

  • Fabrication of the Sensor Film:

    • Place a cleaned glass slide onto the spin coater chuck.

    • Dispense a small amount of the this compound-doped sol-gel solution onto the center of the slide.

    • Spin coat the solution at a desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.

    • Allow the film to age and dry at room temperature in the dark for at least 24 hours.

Protocol 2: Calibration of the Oxygen Sensor

This protocol outlines the steps for calibrating the fabricated sensor film.

Materials and Equipment:

  • Fabricated this compound sensor film

  • Gas-tight flow cell or cuvette

  • Nitrogen (N2) gas source

  • Oxygen (O2) gas source or compressed air

  • Gas mixing system or mass flow controllers

  • Spectrofluorometer or a suitable fluorescence measurement setup (e.g., LED excitation source and a photodetector)

Procedure:

  • Setup: Place the sensor film inside the gas-tight flow cell. Connect the gas inlet and outlet to the gas mixing system.

  • Deoxygenated Measurement (I0): Purge the flow cell with pure nitrogen gas for a sufficient time (e.g., 15-30 minutes) to ensure complete removal of oxygen. Record the luminescence intensity (I0) or lifetime (τ0).

  • Oxygenated Measurements (I): Introduce known concentrations of oxygen by mixing nitrogen and oxygen using the gas mixing system. Allow the system to equilibrate at each oxygen concentration and record the corresponding luminescence intensity (I) or lifetime (τ).

  • 100% Oxygen Measurement: For some applications, a measurement in pure oxygen can be performed.

  • Data Analysis: Plot I0/I (or τ0/τ) versus the oxygen concentration. Perform a linear regression to obtain the Stern-Volmer constant (Ksv) from the slope of the line.

Protocol 3: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of the oxygen probe.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

  • Vortex mixer and/or sonicator

  • Amber glass vial for storage

Procedure:

  • Weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of the chosen anhydrous solvent to achieve the target concentration (e.g., 1 mg/mL).

  • Vortex the mixture thoroughly. If the complex does not dissolve completely, sonicate the vial for a few minutes.

  • Store the stock solution in a sealed amber glass vial at 4°C, protected from light. For long-term storage, -20°C is recommended.[2]

Troubleshooting

  • Non-linear Stern-Volmer Plot: This may indicate a heterogeneous environment for the probe within the matrix or the presence of both static and dynamic quenching.[6] Consider modifying the matrix preparation or using a different immobilization technique.

  • Signal Drift: Can be caused by photobleaching of the luminophore, leaching from the matrix, or changes in the matrix itself. Ensure the use of a stable light source and detector, and verify the long-term stability of the sensor film.[8]

  • Slow Response Time: The diffusion of oxygen into and out of the sensor matrix governs the response time. A denser matrix will generally lead to a slower response. The thickness of the sensor film also plays a crucial role.

  • Low Sensitivity: The sensitivity is dependent on the Stern-Volmer constant (Ksv), which is influenced by the properties of the immobilization matrix. Matrices with high oxygen permeability generally yield higher sensitivity.

Visualizations

G Figure 1: Luminescence Quenching of this compound by Oxygen Ru_ground This compound (Ground State) Ru_excited This compound* (Excited State) Ru_ground->Ru_excited Excitation (Light Absorption) Ru_excited->Ru_ground Luminescence Ru_excited->Ru_ground Non-radiative Decay O2_singlet 1O2 (Singlet Excited State) Ru_excited->O2_singlet Energy Transfer (Quenching) O2_singlet->O2_ground Relaxation Luminescence Luminescence (Photon Emission)

Caption: Quenching of this compound luminescence by oxygen.

G Figure 2: Experimental Workflow for Oxygen Sensing cluster_prep 1. Sensor Preparation cluster_cal 2. Calibration cluster_analysis 3. Data Analysis prep_sol Prepare this compound Solution mix Mix Solution and Matrix prep_sol->mix prep_matrix Prepare Matrix Material (e.g., Sol-Gel) prep_matrix->mix fabricate Fabricate Sensor (e.g., Spin Coating) mix->fabricate setup Place Sensor in Flow Cell fabricate->setup deoxygenate Measure Luminescence in N2 (I0) setup->deoxygenate oxygenate Measure Luminescence at Known [O2] (I) deoxygenate->oxygenate plot Plot Stern-Volmer Graph (I0/I vs [O2]) oxygenate->plot calculate Calculate Ksv (Slope) plot->calculate

Caption: Workflow for this compound oxygen sensing experiments.

References

Application Notes and Protocols for Fabricating Ru(dpp)3(PF6)2 Oxygen Sensor Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) hexafluorophosphate (B91526), denoted as Ru(dpp)3(PF6)2, is a luminescent complex widely utilized in optical oxygen sensing. The underlying principle of its function lies in the quenching of its luminescence by molecular oxygen.[1][2] When the Ru(dpp)3 complex is excited by light, it transitions to an excited state and subsequently emits light (luminescence) upon returning to its ground state. In the presence of oxygen, this luminescence is diminished (quenched) in a concentration-dependent manner. This relationship is described by the Stern-Volmer equation, making it possible to quantify oxygen concentration by measuring the change in luminescence intensity or lifetime.[3][4]

The fabrication of sensor films involves immobilizing the this compound complex within a solid-state matrix that is permeable to oxygen. The choice of this matrix is critical as it influences the sensor's sensitivity, response time, and stability. Common fabrication techniques include sol-gel encapsulation, incorporation into polymer films, and electrospinning of nanofibers. These methods provide a stable and transparent host for the ruthenium complex, allowing for versatile sensor design.

These oxygen sensors are of particular interest in biomedical research and drug development for monitoring cellular respiration, assessing tissue hypoxia, and for applications in bioreactor process control.

Signaling Pathway and Sensing Mechanism

The oxygen sensing mechanism is based on a collisional quenching process. An excited this compound molecule can be deactivated upon collision with an oxygen molecule. The energy from the excited ruthenium complex is transferred to the oxygen molecule, promoting it to a reactive singlet state, while the ruthenium complex returns to its ground state without emitting a photon.

sensing_mechanism cluster_excitation Excitation cluster_quenching Quenching Ru(dpp)3_GS Ru(dpp)3 (Ground State) Ru(dpp)3_ES Ru(dpp)3 (Excited State) Ru(dpp)3_GS->Ru(dpp)3_ES Light (hν) Ru(dpp)3_ES->Ru(dpp)3_GS Luminescence O2 Oxygen (O2) Ru(dpp)3_ES->O2 Collisional Quenching

Caption: Oxygen sensing mechanism of this compound.

Quantitative Data Presentation

The performance of this compound oxygen sensor films can be characterized by several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of different fabrication methods and matrix materials on sensor performance.

Table 1: Performance of Sol-Gel Based Ru(dpp)3 Oxygen Sensor Films

Matrix MaterialSensitivity (I₀/I₁₀₀)Stern-Volmer Constant (Ksv)Response TimeStabilityReference
TFP-TriMOS/n-propyl-TriMOS Xerogel35 ± 4Linear up to 100% O₂< 5 s< 2% drift over 6 months[3]
PTEOS-derived ORMOSILEnhanced sensitivity---
Covalently Grafted Ru(bpy)₂(Bpy-Si)Cl₂4.3-7 s (quenching), 23 s (recovery)Improved anti-leaching[5]

Note: I₀ and I₁₀₀ represent the luminescence intensities in the absence (0% oxygen) and presence of 100% oxygen, respectively. TFP-TriMOS is 3,3,3-trifluoropropyltrimethoxysilane and PTEOS is n-propyltriethoxysilane.

Table 2: Performance of Polymer-Based Ru(dpp)3 Oxygen Sensor Films

Matrix MaterialSensitivity (I₀/I₁₀₀)Stern-Volmer Constant (Ksv)Response Time (deoxygenated to air-saturated)Stability (after 28 days in seawater)Reference
PMMA with Ag Nanoparticles (Electrospun)-0.0191.0 s3.33% decrease in Ru(DPP)₃Cl₂ intensity[4]
PMMA without Ag Nanoparticles (Electrospun)-0.0151.5 s3.19% decrease in Ru(DPP)₃Cl₂ intensity[4]
PMMA without Ag Nanoparticles (Knife-coated)--2.0 s-[4]
Silicone FilmHighly sensitive to partial pressure of oxygen---
F-127 crosslinked with urea (B33335) and paraformaldehydeLinear for 0-23 mg/L O₂-->30 min photostability[6]

Note: PMMA is polymethyl methacrylate.

Experimental Protocols

Protocol 1: Fabrication of this compound Oxygen Sensor Film via Sol-Gel Encapsulation and Spin-Coating

This protocol is adapted from the high-sensitivity sensor film developed by Bukowski et al. (2005).[3]

Materials:

  • Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) hexafluorophosphate (this compound)

  • 3,3,3-trifluoropropyltrimethoxysilane (TFP-TriMOS)

  • n-propyltrimethoxysilane (n-propyl-TriMOS)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Glass microscope slides

Equipment:

  • Sonicator

  • Spin-coater

  • Beakers and magnetic stirrer

Procedure:

  • Substrate Cleaning: Thoroughly clean glass microscope slides by soaking in 1 M NaOH for 30 minutes, followed by rinsing with deionized water and ethanol. Dry the slides under ambient conditions.

  • Sol Stock Solution Preparation:

    • In a beaker, mix TFP-TriMOS and n-propyl-TriMOS.

    • Add deionized water and a catalytic amount of HCl.

    • Sonicate the mixture for 1 hour at room temperature.

  • Dye Doping:

    • Prepare a 4 mM solution of this compound in ethanol.

    • Mix the sol stock solution with the this compound solution to achieve a final dye concentration of 0.8 mM in the sol.

  • Film Deposition:

    • Pipette the luminophore-doped sol solution onto a clean glass slide.

    • Spin-coat the slide at 3000 rpm for 30 seconds to form a thin film (approximately 1.0 ± 0.2 µm thick).

  • Drying and Storage:

    • Allow the films to dry under ambient conditions in the dark for at least 2 weeks before use.

    • Store the fabricated sensor films in the dark to prevent photobleaching.

sol_gel_workflow cluster_prep Preparation cluster_fabrication Fabrication cluster_result Result A Clean Glass Substrate E Spin-Coat onto Substrate (3000 rpm, 30s) A->E B Prepare Sol Stock Solution (TFP-TriMOS, n-propyl-TriMOS, H2O, HCl) D Mix Sol and Ru(dpp)3 Solution B->D C Prepare 4 mM this compound in Ethanol C->D D->E F Dry Film in Dark (2 weeks) E->F G Ru(dpp)3 Doped Xerogel Oxygen Sensor Film F->G

Caption: Sol-Gel Fabrication Workflow.

Protocol 2: Fabrication of this compound Oxygen Sensing Nanofibers via Electrospinning

This protocol is a general method based on principles described for electrospinning ruthenium complexes.[7]

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA) or other suitable polymer

  • Dichloromethane (DCM) and Ethanol (EtOH) or other suitable solvent system

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

  • Magnetic stirrer

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the chosen polymer (e.g., PMMA) in a suitable solvent or solvent mixture (e.g., DCM:EtOH, 9:1 v/v) to achieve the desired concentration (e.g., 10% w/v).

    • Stir the solution until the polymer is completely dissolved.

  • Dye Doping:

    • Add this compound to the polymer solution to the desired concentration (e.g., 1 mg per 200 mg of polymer).

    • Stir the mixture until the ruthenium complex is fully dissolved and the solution is homogeneous.

  • Electrospinning:

    • Load the doped polymer solution into a syringe fitted with a spinneret (e.g., 22-gauge needle).

    • Set up the electrospinning apparatus with a collector (e.g., aluminum foil).

    • Apply a high voltage (e.g., +20 kV) to the spinneret and ground the collector.

    • Set the solution flow rate (e.g., 0.8 mL/h) and the distance between the spinneret and the collector (e.g., 15 cm).

    • Collect the nanofibers on the collector.

  • Drying:

    • Carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.

electrospinning_workflow cluster_prep Preparation cluster_spinning Electrospinning cluster_post Post-Processing cluster_result Result A Dissolve Polymer in Solvent B Add this compound to Polymer Solution A->B C Homogenize the Doped Solution B->C D Load Solution into Syringe C->D E Apply High Voltage and Pump Solution D->E F Collect Nanofibers on Collector E->F G Dry Nanofiber Mat under Vacuum F->G H Ru(dpp)3 Doped Nanofiber Oxygen Sensor Mat G->H

Caption: Electrospinning Fabrication Workflow.

References

Application Notes and Protocols: Oxygen Quenching of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of oxygen quenching of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), --INVALID-LINK--₂, fluorescence. This document includes the theoretical background, experimental protocols for quantification, and potential applications, particularly in the field of oxygen sensing.

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), often abbreviated as [Ru(dpp)₃]²⁺, is a well-characterized metal-ligand complex known for its strong luminescence and remarkable sensitivity to molecular oxygen.[1][2] Upon excitation with light, typically in the blue region of the spectrum (around 480 nm), the complex absorbs a photon and is promoted to an excited state.[1] This excited state can then relax to the ground state via the emission of a photon, a process observed as fluorescence or phosphorescence with a large Stokes shift.[1] However, in the presence of molecular oxygen, the luminescence is efficiently quenched, making [Ru(dpp)₃]²⁺ an excellent probe for oxygen concentration measurements.[2][3][4] This quenching phenomenon is a critical aspect of its application in various fields, including biomedical research, environmental monitoring, and materials science.[2]

Mechanism of Oxygen Quenching

The fluorescence quenching of [Ru(dpp)₃]²⁺ by molecular oxygen is a dynamic process, also known as collisional quenching.[3] This mechanism involves the interaction of the excited state of the ruthenium complex with ground-state molecular oxygen (a triplet state, ³O₂). The process does not involve the formation of a permanent chemical bond between the fluorophore and the quencher.[3]

The quenching process can be described by the following steps:

  • Excitation: The [Ru(dpp)₃]²⁺ complex absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by rapid intersystem crossing to a longer-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. [Ru(dpp)₃]²⁺ + hν → *[Ru(dpp)₃]²⁺ (³MLCT)

  • Fluorescence: In the absence of a quencher, the excited complex returns to the ground state by emitting a photon. *[Ru(dpp)₃]²⁺ → [Ru(dpp)₃]²⁺ + hν' (Fluorescence)

  • Quenching: In the presence of oxygen, the excited complex can be deactivated through collision with an oxygen molecule. This is an energy transfer process where the excited ruthenium complex transfers its energy to the triplet oxygen molecule, promoting it to a highly reactive singlet state (¹O₂), while the ruthenium complex returns to its ground state without emitting a photon.[1][5][6] *[Ru(dpp)₃]²⁺ + ³O₂ → [Ru(dpp)₃]²⁺ + ¹O₂

This collisional quenching mechanism is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher (oxygen).[7][8][9]

Signaling Pathway of Oxygen Quenching

G cluster_excitation Excitation cluster_relaxation Relaxation Pathways Ru_ground [Ru(dpp)₃]²⁺ (Ground State) Ru_excited *[Ru(dpp)₃]²⁺ (Excited State) Ru_ground->Ru_excited Light (hν) Fluorescence Fluorescence (hν') Ru_excited->Fluorescence No O₂ Quenching Quenching Ru_excited->Quenching With O₂ Ru_ground_final_F [Ru(dpp)₃]²⁺ (Ground State) Fluorescence->Ru_ground_final_F Emission Ru_ground_final_Q [Ru(dpp)₃]²⁺ (Ground State) Quenching->Ru_ground_final_Q Non-radiative decay O2_singlet ¹O₂ (Singlet Oxygen) Quenching->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen) O2_triplet->Quenching

Caption: Mechanism of [Ru(dpp)₃]²⁺ fluorescence quenching by oxygen.

Quantitative Data

The quenching of [Ru(dpp)₃]²⁺ fluorescence by oxygen can be quantified by measuring the changes in fluorescence intensity or lifetime. The data is typically analyzed using the Stern-Volmer equation:

I₀/I = τ₀/τ = 1 + Ksv[O₂]

Where:

  • I₀ and τ₀ are the fluorescence intensity and lifetime in the absence of oxygen, respectively.

  • I and τ are the fluorescence intensity and lifetime in the presence of oxygen.

  • Ksv is the Stern-Volmer quenching constant.

  • [O₂] is the concentration of oxygen.

The Stern-Volmer constant (Ksv) is a measure of the efficiency of quenching. A higher Ksv value indicates a greater sensitivity to oxygen.

ParameterValueConditionsReference
Lifetime in N₂ (τ₀) ~5.4 µsEmbedded in F-127 nanoparticles[10]
~3.7 µsSulfonated analogue in aqueous solution[1]
~1 µsIn deaerated acetonitrile[11]
Lifetime in Air ~930 nsSulfonated analogue in aqueous solution[1]
Lifetime in O₂ ~227 nsSulfonated analogue in aqueous solution (100% O₂)[1]
~175 nsIn aerated acetonitrile[11]
Quantum Yield (N₂) 66.65 ± 2.43%Embedded in F-127 nanoparticles[10]
Quantum Yield (O₂) 49.80 ± 3.14%Embedded in F-127 nanoparticles[10]
Stern-Volmer Constant (Ksv) 11330 M⁻¹Sulfonated analogue in aqueous solution[1]
Quenching Rate Constant (kq) 1.09 x 10⁶ M⁻¹s⁻¹In MeCN with HE as quencher (for comparison)[12]
2.55 to 7.01 x 10⁹ M⁻¹s⁻¹For various Ru(II) complexes in H₂O[5][6]

Experimental Protocols

Protocol 1: Measurement of Fluorescence Lifetime Quenching

This protocol describes the measurement of the fluorescence lifetime of --INVALID-LINK--₂ in solution at varying oxygen concentrations.

Materials:

  • --INVALID-LINK--₂

  • Ethylene (B1197577) glycol (or other suitable solvent)[7]

  • Nitrogen gas (high purity)

  • Oxygen gas (high purity)

  • Air source

  • Gas bubbling apparatus

  • Fluorometer with lifetime measurement capabilities (e.g., time-correlated single-photon counting or phase-modulation)

  • Excitation source (e.g., pulsed N₂ laser at 337 nm or a 470 nm LED)[7][13]

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of --INVALID-LINK--₂ in ethylene glycol. A typical concentration is around 10 µM.[7]

    • Transfer an appropriate volume of the stock solution into a cuvette.

  • Deoxygenation (τ₀ measurement):

    • Bubble high-purity nitrogen gas through the solution in the cuvette for at least 40 minutes to ensure complete removal of dissolved oxygen.[7]

    • Seal the cuvette to prevent re-oxygenation.

  • Lifetime Measurement (τ₀):

    • Place the deoxygenated sample in the fluorometer.

    • Excite the sample using the light source (e.g., 337 nm N₂ laser).[7]

    • Measure the fluorescence decay and determine the lifetime (τ₀).

  • Oxygenation and Lifetime Measurement (τ):

    • Bubble air or a certified oxygen/nitrogen gas mixture through a fresh sample of the --INVALID-LINK--₂ solution for at least 40 minutes to equilibrate the dissolved gas concentration.[7]

    • Measure the fluorescence lifetime (τ) of the oxygenated sample using the same procedure as in step 3.

    • Repeat this step for various oxygen concentrations (e.g., by mixing nitrogen and oxygen in different ratios).

  • Data Analysis:

    • Plot τ₀/τ versus the oxygen concentration [O₂].

    • Perform a linear regression on the data to obtain the Stern-Volmer plot.

    • The slope of the line is the Stern-Volmer constant (Ksv).

Experimental Workflow

G prep Prepare Ru(dpp)₃₂ solution deoxygenate Deoxygenate with N₂ prep->deoxygenate oxygenate Equilibrate with known [O₂] prep->oxygenate measure_t0 Measure Lifetime (τ₀) deoxygenate->measure_t0 plot Plot τ₀/τ vs. [O₂] measure_t0->plot measure_t Measure Lifetime (τ) oxygenate->measure_t measure_t->plot ksv Determine Ksv (slope) plot->ksv

Caption: Workflow for determining the Stern-Volmer constant.

Applications in Drug Development and Research

The oxygen-sensitive fluorescence of [Ru(dpp)₃]²⁺ and its derivatives has significant applications in drug development and various research areas:

  • Cellular Oxygen Measurement: Encapsulating [Ru(dpp)₃]²⁺ into nanoparticles allows for the measurement of intracellular oxygen levels.[10] This is crucial for studying hypoxia in the tumor microenvironment and its role in cancer progression and metastasis.[10]

  • High-Throughput Screening: Oxygen-sensitive probes can be used in high-throughput screening assays to assess the effect of drug candidates on cellular respiration and oxygen consumption.

  • Photodynamic Therapy (PDT): The energy transfer from the excited ruthenium complex to oxygen generates singlet oxygen, a highly cytotoxic species.[5][6] This property can be harnessed in PDT, where the complex acts as a photosensitizer to selectively kill cancer cells upon light irradiation.

  • Biosensors: The principle of oxygen quenching can be used to develop biosensors for various analytes. For example, by coupling an oxygen-consuming enzyme to the [Ru(dpp)₃]²⁺ probe, the concentration of the enzyme's substrate can be determined by measuring the change in oxygen concentration.

Conclusion

The fluorescence of --INVALID-LINK--₂ is highly sensitive to the presence of molecular oxygen due to a dynamic quenching mechanism. This property, governed by the Stern-Volmer relationship, allows for the quantitative measurement of oxygen concentrations. The detailed protocols provided herein enable researchers to accurately characterize this phenomenon. The unique photophysical properties of [Ru(dpp)₃]²⁺ make it a valuable tool in various research and development fields, particularly for studying cellular hypoxia and as a potential photosensitizer in therapeutic applications.

References

Application Notes and Protocols: Ru(dpp)3(PF6)2 as a Luminescent Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), commonly abbreviated as Ru(dpp)3(PF6)2, is a ruthenium-based complex renowned for its robust photophysical properties, making it a valuable tool in biological research. This complex exhibits strong luminescence that is efficiently quenched by molecular oxygen, rendering it an exceptional probe for oxygen sensing in various biological systems. Its large Stokes shift, long luminescence lifetime, and photostability further contribute to its utility in applications ranging from cellular imaging to monitoring metabolic activity. These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound as a biological probe.

Physicochemical Properties

This compound is a coordination complex consisting of a central ruthenium(II) ion chelated by three 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligands, with two hexafluorophosphate (PF6-) ions as counter-anions. The bulky phenyl substituents on the phenanthroline ligands enhance the complex's lipophilicity and photostability.

Mechanism of Action as an Oxygen Probe

The functionality of this compound as an oxygen sensor is based on the principle of dynamic luminescence quenching. Upon excitation with light, the complex is promoted to an excited state, from which it can return to the ground state by emitting a photon (luminescence). In the presence of molecular oxygen, a non-emissive deactivation pathway is introduced through collisional quenching. This process is described by the Stern-Volmer equation:

I0 / I = 1 + Ksv[O2] or τ0 / τ = 1 + Ksv[O2]

Where:

  • I0 and τ0 are the luminescence intensity and lifetime in the absence of oxygen, respectively.

  • I and τ are the luminescence intensity and lifetime in the presence of oxygen.

  • Ksv is the Stern-Volmer quenching constant.

  • [O2] is the concentration of molecular oxygen.

This relationship allows for the quantitative determination of oxygen concentration by measuring the changes in luminescence intensity or, more robustly, the luminescence lifetime.

Data Presentation

The photophysical properties of this compound are crucial for its application as a luminescent probe. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
Acetonitrile~450~6100.065 (deaerated)5.3 (deaerated)[1]
Ethanol~452~605-3.6 (deaerated)[1]
Dichloromethane~454~6000.12 (deaerated)6.8 (deaerated)[1]
Ethylene Glycol~455~615-5.5 (N2 purged)[2]

Table 2: Stern-Volmer Constants for Oxygen Quenching of this compound

MediumK_sv (M⁻¹)Temperature (°C)Reference
Ethylene Glycol1.8 x 10³25[2]
Silicone Rubber0.14 (Torr⁻¹)22[3]
Water (sulfonated analog)1133020[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Jablonski_Diagram Figure 1: Jablonski Diagram for this compound Photophysics and Oxygen Quenching cluster_quenching Oxygen Quenching S0 S₀ (Ground State) S1 ¹MLCT (Singlet Excited State) S0->S1 Absorption (hν) T1 ³MLCT (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (kᵣ) T1->S0 Non-radiative Decay (kₙᵣ) T1_O2 ³MLCT + ³O₂ S0_O2 S₀ + ¹O₂ (Singlet Oxygen) T1_O2->S0_O2 Energy Transfer (kₒ)

Caption: Jablonski Diagram of this compound photophysics and oxygen quenching.

Experimental_Workflow Figure 2: Workflow for Intracellular Oxygen Measurement prep Prepare this compound Stock Solution load Load Cells with Probe prep->load culture Culture Cells on Imaging Dish culture->load wash Wash Cells load->wash image Acquire FLIM Data wash->image analyze Analyze Data & Map [O₂] image->analyze calibrate Calibrate Lifetime vs. [O₂] calibrate->analyze

Caption: Experimental workflow for intracellular oxygen measurement using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO to dissolve the powder completely, creating a concentrated stock solution (e.g., 1-10 mM). Vortex briefly if necessary.

  • For cell loading, dilute the DMSO stock solution in sterile PBS or serum-free cell culture medium to the desired final working concentration (typically in the µM range). It is crucial to add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation.

  • The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity.[5]

  • Prepare fresh dilutions for each experiment as the stability of the probe in aqueous solutions may be limited.

Protocol 2: Cell Loading and Imaging of Intracellular Oxygen

This protocol provides a general guideline for loading this compound into live cells and subsequent imaging using fluorescence lifetime imaging microscopy (FLIM). Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • This compound working solution (from Protocol 1)

  • Complete cell culture medium

  • PBS or other appropriate buffer for washing

  • FLIM system equipped with a suitable laser line for excitation (e.g., ~450 nm) and emission filters (e.g., ~570-650 nm).

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution to the cells. The optimal concentration and incubation time should be determined empirically but a starting point of 1-10 µM for 2-4 hours is suggested.[6]

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the loading solution.

    • Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any excess, non-internalized probe.

    • Add fresh, pre-warmed complete culture medium to the cells for imaging.

  • FLIM Imaging:

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Locate the cells and focus using brightfield or differential interference contrast (DIC) microscopy.

    • Switch to fluorescence imaging. Excite the probe at ~450 nm and collect the emission between ~570 nm and 650 nm.

    • Acquire FLIM data using time-correlated single photon counting (TCSPC) or frequency-domain methods. Collect enough photons per pixel to ensure accurate lifetime determination.

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel to a multi-exponential decay model to determine the average fluorescence lifetime.

    • Use a pre-determined calibration curve (see Protocol 3) to convert the measured lifetimes into oxygen concentrations.

    • Generate a pseudo-colored map of intracellular oxygen concentration.

Protocol 3: Calibration of this compound for Oxygen Sensing

This protocol describes the calibration of the luminescence lifetime of this compound against known oxygen concentrations.

Materials:

  • This compound solution (in the desired medium, e.g., PBS)

  • Gas-tight cuvette or imaging chamber

  • Nitrogen (N₂) and Oxygen (O₂) gas cylinders with precision flow controllers

  • FLIM system

Procedure:

  • Place the this compound solution in the gas-tight cuvette or chamber.

  • Deoxygenation (0% O₂): Purge the solution with N₂ gas for at least 30 minutes to remove all dissolved oxygen. Measure the fluorescence lifetime (τ₀).

  • Oxygenation (Varying [O₂]): Introduce known concentrations of oxygen by mixing N₂ and O₂ in precise ratios using mass flow controllers. Allow the solution to equilibrate for at least 15 minutes at each oxygen concentration.

  • Lifetime Measurement: Measure the fluorescence lifetime (τ) at each oxygen concentration.

  • Stern-Volmer Plot: Plot τ₀/τ versus the oxygen concentration. The slope of the resulting linear fit will be the Stern-Volmer constant (K_sv).

  • This calibration curve can then be used to determine unknown oxygen concentrations from measured lifetimes in your experiments.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is to assess the potential cytotoxicity of this compound on a given cell line.[5][7][8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the complex. Include untreated control wells and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting

  • Low cellular uptake: Increase the probe concentration or incubation time. Ensure the probe is properly solubilized. For some cell lines, permeabilization agents may be considered, but this will compromise cell viability for live-cell imaging.

  • High background fluorescence: Ensure thorough washing after probe loading. Check for autofluorescence from the cells or medium at the imaging wavelengths and subtract it if necessary.

  • Phototoxicity: Reduce the excitation laser power and/or the exposure time. Use a more sensitive detector if available.

  • Probe precipitation: Ensure the DMSO concentration is low in the final working solution. Prepare fresh solutions and add the stock solution to the aqueous medium slowly while mixing.

Conclusion

This compound is a powerful and versatile luminescent probe for the detection and quantification of molecular oxygen in biological systems. Its favorable photophysical properties and the robust relationship between its luminescence lifetime and oxygen concentration make it particularly well-suited for applications in cellular and tissue imaging. By following the detailed protocols provided in these application notes, researchers can effectively utilize this probe to gain valuable insights into the role of oxygen in a wide range of biological processes. As with any experimental technique, careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Cellular Uptake and Localization of Ru(dpp)3(PF6)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, abbreviated as Ru(dpp)3(PF6)2, is a luminescent coordination complex with significant potential in cellular imaging, diagnostics, and as a photosensitizer in photodynamic therapy (PDT). Its efficacy in these applications is critically dependent on its ability to traverse the cell membrane and accumulate at specific subcellular sites. These application notes provide a comprehensive overview of the cellular uptake mechanisms, subcellular localization, and detailed protocols for the experimental evaluation of these processes. The lipophilicity and positive charge of such ruthenium(II) polypyridyl complexes are key determinants of their interaction with cellular membranes and subsequent intracellular fate.

Data Presentation: Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of this compound is essential for determining its potential therapeutic or diagnostic efficacy. While specific data for this exact compound is limited in publicly available literature, data from structurally analogous lipophilic Ru(II) polypyridyl complexes, such as Ru(DIP)2dppz2+ (where DIP is 4,7-diphenyl-1,10-phenanthroline), provides valuable insights. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the intracellular concentration of ruthenium.

ParameterValueCell LineIncubation ConditionsAnalytical MethodReference
Intracellular Ruthenium per Cell (with serum)26.4 ± 6.3 amolHeLa5 µM complex for 1 h at 37°C in media with serumICP-MS[1]
Intracellular Ruthenium per Cell (serum-free)677 ± 73 amolHeLa5 µM complex for 1 h at 37°C in serum-free mediaICP-MS[1]
Estimated Intracellular Concentration (with serum)~16 µMHeLaAssuming 1.7 pL cell volumeICP-MS[1]
Estimated Intracellular Concentration (serum-free)~398 µMHeLaAssuming 1.7 pL cell volumeICP-MS[1]

Cellular Uptake Mechanisms

The cellular uptake of lipophilic, cationic ruthenium complexes like this compound is multifaceted. Evidence suggests that the primary mechanism of entry is passive diffusion, driven by the plasma membrane potential.[1][2] This energy-independent process is facilitated by the lipophilic nature of the diphenylphenanthroline ligands. However, for some related complexes, energy-dependent mechanisms such as endocytosis have also been observed, particularly for complexes that form nanoaggregates in aqueous media.

Subcellular Localization

Upon entering the cell, this compound and similar complexes distribute to various subcellular compartments. The specific localization is influenced by the lipophilicity of the complex and the cell type.

  • Cytoplasm: The complex is often observed throughout the cytoplasm.[1]

  • Mitochondria: The positive charge and lipophilicity can drive accumulation in the mitochondria, due to the high negative membrane potential of this organelle.

  • Nucleus and Nucleoli: While some larger complexes are excluded from the nucleus, others have been shown to localize in RNA-rich nucleoli and bind to DNA.[3] The dppz analogues of these complexes are well-known "light-switches" for DNA.

  • Other Organelles: Depending on the specific modifications to the ligands, localization in the Golgi apparatus and lysosomes has also been reported for other Ru(II) polypyridyl complexes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Incubate the plates for another 24 to 48 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_complex Add complex to cells incubate_24h_1->add_complex prepare_complex Prepare serial dilutions of this compound prepare_complex->add_complex incubate_48h Incubate for 24-48h add_complex->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_3h Incubate for 3h add_mtt->incubate_3h add_dmso Add DMSO to dissolve formazan incubate_3h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

A flowchart of the MTT cell viability assay protocol.

Protocol 2: Quantitative Cellular Uptake by ICP-MS

This protocol provides a highly sensitive method to quantify the amount of ruthenium within cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Cell culture medium (with and without serum)

  • This compound

  • PBS, Trypsin-EDTA

  • Concentrated nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with a defined concentration of this compound (e.g., 5 µM) in both serum-containing and serum-free media for a specific time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Wash the cells three times with ice-cold PBS to remove any unbound complex.

  • Cell Detachment and Counting: Detach the cells using trypsin-EDTA and count them using a hemocytometer or an automated cell counter to determine the total number of cells.

  • Cell Lysis and Digestion: Pellet the cells by centrifugation. Lyse and digest the cell pellet with concentrated nitric acid (e.g., 200 µL) at 60°C for at least 1.5 hours.

  • Sample Dilution: Dilute the digested sample with Millipore water to a final nitric acid concentration of 2%.

  • ICP-MS Analysis: Analyze the ruthenium content in the diluted samples using an ICP-MS. Generate a standard curve using known concentrations of a ruthenium standard.

  • Data Calculation: Calculate the amount of ruthenium per cell (e.g., in attomoles per cell) based on the total ruthenium content and the total number of cells.

Diagram of the ICP-MS Cellular Uptake Workflow

ICPMS_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Counting cluster_digestion Sample Digestion cluster_analysis Analysis treat_cells Treat cells with this compound wash_cells Wash with PBS to remove unbound complex treat_cells->wash_cells detach_cells Detach cells with trypsin wash_cells->detach_cells count_cells Count total number of cells detach_cells->count_cells pellet_cells Pellet cells via centrifugation count_cells->pellet_cells digest_pellet Digest pellet with concentrated HNO3 pellet_cells->digest_pellet dilute_sample Dilute digested sample digest_pellet->dilute_sample icpms_analysis Analyze Ru content by ICP-MS dilute_sample->icpms_analysis calculate_uptake Calculate Ru amount per cell icpms_analysis->calculate_uptake

A flowchart of the ICP-MS protocol for quantifying cellular uptake.

Protocol 3: Subcellular Localization by Confocal Microscopy

This protocol visualizes the intracellular distribution of the luminescent this compound.

Materials:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom confocal dishes or chamber slides

  • This compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Deep Red for mitochondria, ER-Tracker™ Green for endoplasmic reticulum, LysoTracker™ Green for lysosomes)

  • Hoechst 33342 or DAPI for nuclear staining

  • Live-cell imaging solution

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.

  • Co-staining (Optional): If co-localization is desired, incubate the cells with an organelle-specific tracker (B12436777) according to the manufacturer's protocol (e.g., 100 nM MitoTracker™ Deep Red for 30 minutes).

  • Complex Incubation: Treat the cells with this compound at a suitable concentration for imaging (e.g., 1-5 µM) for a desired time (e.g., 1-4 hours).

  • Nuclear Staining: In the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging solution or PBS to remove the unbound complex and dyes.

  • Imaging: Immediately image the live cells using a confocal microscope. Use appropriate laser lines and emission filters for each fluorophore (e.g., ~450 nm excitation for this compound with emission collected at ~610 nm).

  • Image Analysis: Overlay the images from different channels to determine the degree of co-localization between the ruthenium complex and the specific organelles.

Potential Signaling Pathway Involvement

In the context of photodynamic therapy, this compound can act as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. A simplified, logical relationship for this process is outlined below.

Logical Diagram of ROS-Induced Apoptosis

Apoptosis_Pathway cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Cascade Ru_complex This compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Light Light Activation (e.g., 450 nm) Light->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Oxidation ROS->Protein_damage Cyto_c Cytochrome c Release Mito_damage->Cyto_c Caspase Caspase Activation Cyto_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A simplified pathway of light-induced apoptosis by a photosensitizer.

Conclusion

The cellular uptake and subcellular localization of this compound are critical parameters that dictate its biological activity. The protocols outlined here provide a robust framework for researchers to quantitatively and qualitatively assess these properties. Understanding these fundamental interactions is paramount for the rational design and development of novel ruthenium-based complexes for advanced therapeutic and diagnostic applications.

References

Application Notes: Utilizing Ru(dpp)3(PF6)2 in Time-Resolved Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), commonly abbreviated as Ru(dpp)3(PF6)2, is a robust metal-ligand complex renowned for its unique photophysical properties. It serves as a powerful luminescent probe in time-resolved fluorescence spectroscopy (TRFS). Key characteristics, including an exceptionally long excited-state lifetime, high quantum yield, and remarkable sensitivity to molecular oxygen, make it an invaluable tool for a wide range of applications, from fundamental photophysical studies to advanced biological research, such as monitoring cellular and intratumoral oxygen levels.[1][2][3] This document provides detailed application notes and experimental protocols for its effective use.

Principle of Operation

The utility of this compound stems from its distinct luminescence mechanism. Upon excitation with visible light, the complex undergoes a metal-to-ligand charge transfer (MLCT), where an electron is promoted from a metal-based orbital to a ligand-based orbital, forming a relatively stable excited state.[1][4] This excited state can return to the ground state by emitting a photon (luminescence).

However, the luminescence is subject to quenching by other molecules. Molecular oxygen is a particularly efficient quencher of this compound's excited state through a dynamic, collisional process.[1][5][6] This quenching shortens the observed fluorescence lifetime and reduces the emission intensity. The relationship between the quencher concentration ([O₂]) and the fluorescence lifetime or intensity is described by the Stern-Volmer equation.[7]

Stern-Volmer Equation:

  • I₀ / I = 1 + Kₛᵥ[O₂]

  • τ₀ / τ = 1 + Kₛᵥ[O₂]

Where:

  • I₀ and τ₀ are the fluorescence intensity and lifetime in the absence of oxygen.

  • I and τ are the fluorescence intensity and lifetime in the presence of oxygen.

  • Kₛᵥ is the Stern-Volmer quenching constant, a measure of the sensitivity of the probe to oxygen.

G cluster_excitation cluster_quenching GS Ground State Ru(II)(dpp)3 ES Excited State (MLCT) [Ru(III)(dpp)2(dpp•-)]* GS->ES 1. Absorption ES->GS 2a. Luminescence (τ₀) O2_GS Triplet Oxygen (³O₂) Photon_out Luminescence (λ ≈ 610-620 nm) O2_ES Singlet Oxygen (¹O₂) O2_GS->O2_ES Energy Transfer O2_ES->GS 2b. Quenching (τ) Photon_in Excitation (λ ≈ 450-480 nm)

Photophysical pathway of this compound luminescence and oxygen quenching.

Photophysical and Quantitative Data

The performance of this compound as a probe is defined by its photophysical parameters. The following table summarizes key quantitative data from the literature. Note that values can vary depending on the solvent, temperature, and physical matrix (e.g., solution vs. polymer film).[6][8]

PropertyValueConditionsSource(s)
Absorption Max (λₘₐₓ) ~480 nmAqueous solution (sulfonated analog)[3]
Emission Max (λₑₘ) ~610-620 nmVarious[5]
Lifetime (τ₀) 3.7 µsDeoxygenated water (sulfonated analog)[3]
5.4 µsN₂ environment (nanoparticle formulation)[2]
~5.5 µsN₂-purged ethylene (B1197577) glycol[8][9]
Lifetime (τ) 930 nsAir-equilibrated water (sulfonated analog)[3]
227 ns100% O₂-equilibrated water (sulfonated analog)[3]
Quantum Yield (Φ) 66.65 ± 2.43%N₂ environment (nanoparticle formulation)[2]
49.80 ± 3.14%O₂ environment (nanoparticle formulation)[2]
Stern-Volmer Constant (Kₛᵥ) 11330 M⁻¹Aqueous solution (sulfonated analog)[3]

Applications and Experimental Protocols

Application 1: Dissolved and Gaseous Oxygen Sensing

The most direct application is the precise measurement of oxygen concentration in liquid or gaseous phases. The long lifetime of this compound provides a large dynamic range for sensing, from hypoxic to hyperoxic conditions.

G Workflow for Oxygen Sensing A Prepare Ru(dpp)3 Stock Solution B Prepare Samples with Varying [O₂] A->B C Equilibrate Sample (e.g., N₂, Air, O₂) B->C D Acquire TRFS Data (Pulsed Excitation) C->D E Fit Decay Curve to Exponential Model D->E F Extract Lifetime (τ) E->F G Construct Stern-Volmer Plot (τ₀/τ vs [O₂]) F->G I Calculate Unknown [O₂] from Measured τ F->I H Determine Kₛᵥ from Slope G->H H->I

Experimental workflow for quantitative oxygen measurement using TRFS.

Protocol: Determining Kₛᵥ for Dissolved Oxygen

This protocol describes how to determine the Stern-Volmer constant, which calibrates the system for subsequent measurements of unknown oxygen concentrations.

1. Materials and Reagents:

  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) or a suitable salt like the dichloride form.[8]

  • Analytical grade solvent (e.g., ethylene glycol, ethanol, or water for sulfonated analogs).[3][8]

  • High-purity compressed gases: Nitrogen (N₂) or Argon (Ar), Air, and pure Oxygen (O₂).

  • Gas-tight fluorescence cuvettes with septa.[10]

2. Instrumentation:

  • Excitation Source: A pulsed light source with a short pulse width (e.g., <10 ns), such as an N₂ laser (337 nm) or a pulsed LED (e.g., 460-470 nm).[8][10]

  • Sample Holder: Temperature-controlled cuvette holder.

  • Detector: A fast-response photomultiplier tube (PMT).[8][10]

  • Data Acquisition: A digital storage oscilloscope with a time resolution of ~1 ns or better.[10][11]

3. Procedure:

  • Stock Solution: Prepare a stock solution of the Ru(II) complex in the chosen solvent. A typical concentration is in the range of 10-50 µM.[8][9]

  • Deoxygenated Sample (τ₀ Measurement):

    • Transfer an aliquot of the stock solution to a gas-tight cuvette.

    • Bubble the solution gently with N₂ or Ar gas for at least 30-40 minutes to ensure complete removal of dissolved oxygen.[8]

    • Seal the cuvette and place it in the sample holder of the spectrofluorometer.

    • Excite the sample with the pulsed light source and record the fluorescence decay profile. This decay represents the unquenched lifetime, τ₀.

  • Oxygenated Samples (τ Measurement):

    • Prepare a series of identical samples.

    • Equilibrate each sample with a known oxygen concentration. This can be achieved by bubbling the solution with certified gas mixtures of O₂/N₂ or simply with compressed air (~21% O₂) and pure O₂ (100%).

    • For each sample, record the fluorescence decay profile and determine the quenched lifetime, τ.

  • Data Analysis:

    • Fit each decay curve to a single exponential decay model to extract the lifetime (τ). The decays should be purely single exponential for reliable results.[8]

    • Calculate the ratio τ₀/τ for each oxygen concentration.

    • Plot τ₀/τ versus the corresponding oxygen concentration [O₂].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ.[7]

Application 2: Monitoring Cellular and Tumoral Hypoxia

Hypoxia is a critical factor in the tumor microenvironment (TME) and is linked to cancer progression and treatment resistance. Ru(dpp)3-based probes, often encapsulated in biocompatible nanoparticles to facilitate cellular uptake, can be used to map oxygen gradients within cells and 3D tumor spheroids using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3]

G Conceptual Workflow for Cellular Hypoxia Imaging Probe Ru(dpp)3 Probe (e.g., in Nanoparticles) Cells Incubate with Cells or Tumor Spheroids Probe->Cells Uptake Cellular Uptake Cells->Uptake FLIM Acquire FLIM Data Uptake->FLIM LifetimeMap Generate Pixel-by-Pixel Lifetime Map (τ) FLIM->LifetimeMap O2Map Convert Lifetime Map to Oxygen Map using Stern-Volmer Relation LifetimeMap->O2Map

Using Ru(dpp)3 probes with FLIM to map intracellular oxygen levels.

Protocol: General Steps for Cellular Oxygen Imaging

  • Probe Preparation: Use a water-soluble, sulfonated version of the Ru(II) complex or encapsulate the hydrophobic this compound in a biocompatible delivery vehicle like polymeric nanoparticles or liposomes to ensure stability and cellular uptake.[2][3]

  • Cell Culture and Incubation: Culture cells or tumor spheroids under standard conditions. Incubate them with the Ru(dpp)3 probe formulation for a sufficient period to allow for cellular uptake.

  • FLIM Imaging:

    • Mount the cells on a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM.

    • Excite the probe at an appropriate wavelength (e.g., ~470 nm).

    • Collect the time-resolved emission at each pixel of the image.

  • Data Analysis:

    • The FLIM software will fit the fluorescence decay at each pixel to determine the fluorescence lifetime (τ).

    • This generates a "lifetime map" of the cells, where the lifetime in different cellular compartments or regions of a spheroid can be visualized.

    • Using the previously determined Stern-Volmer relationship (τ₀/τ = 1 + Kₛᵥ[O₂]), convert the lifetime map into a quantitative map of intracellular oxygen concentration. This allows for the direct visualization of hypoxic regions within the TME.[2]

Conclusion

This compound and its analogs are exceptionally versatile and reliable probes for time-resolved fluorescence spectroscopy. Their long luminescence lifetime and predictable quenching by molecular oxygen provide a powerful quantitative tool for researchers. The detailed protocols and principles outlined in these notes offer a solid foundation for implementing this technology to investigate a wide array of chemical, biological, and pharmaceutical questions, particularly in the critical area of oxygen sensing and hypoxia research.

References

Troubleshooting & Optimization

solving Ru(dpp)3(PF6)2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), or Ru(dpp)₃(PF₆)₂. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility challenges of this complex in aqueous solutions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my Ru(dpp)₃(PF₆)₂ not dissolving in water or aqueous buffers?

A: The poor aqueous solubility of Ru(dpp)₃(PF₆)₂ is due to the chemical nature of its components. The 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligands are highly lipophilic (fat-soluble) due to the phenyl rings, which repel polar water molecules.[1][2][3] Additionally, the hexafluorophosphate (B91526) (PF₆⁻) counterion is known to be hydrophobic, further contributing to the compound's low solubility in aqueous media.[4]

Q2: I dissolved the complex in an organic solvent like DMSO and then diluted it into my aqueous buffer. Is this a true solution?

A: Not necessarily. While this is a common method to get the complex into an aqueous medium, it often results in the formation of a colloidal suspension or nanoaggregates rather than a true molecular solution.[2][3][5] This can lead to inconsistent results in biological assays and difficulty in determining the exact concentration of the active species.[1][5]

Q3: What are the most effective strategies to overcome these solubility issues?

A: There are two primary strategies:

  • Counterion Exchange: The most common and effective method is to replace the hydrophobic PF₆⁻ counterions with more hydrophilic ones, such as chloride (Cl⁻). The resulting Ru(dpp)₃Cl₂ salt is significantly more soluble in aqueous solutions.[2][3]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then diluting it into the aqueous experimental medium is a widely used technique.[2][3] However, this must be done carefully to avoid precipitation and with the understanding that it may form aggregates.[5]

Q4: Are there alternative ruthenium complexes with better water solubility?

A: Yes. For applications where high water solubility is critical, researchers have developed several alternatives. These include:

  • Complexes with fewer lipophilic ligands, such as [Ru(bpy)₂(dpp)]²⁺ or [Ru(phen)₂(dpp)]²⁺.[2][3]

  • Complexes functionalized with water-solubilizing groups, such as sulfonates.[6]

  • Using entirely different, more hydrophilic ligands. For example, [Ru(bpy)₃]Cl₂ and [Ru(phen)₃]Cl₂ are freely soluble in water.[2][3]

Troubleshooting Guides and Experimental Protocols

Method 1: Dissolution Using a Co-Solvent (DMSO)

This protocol describes the standard procedure for preparing an aqueous working solution from a DMSO stock.

Protocol:

  • Prepare Stock Solution: Weigh the required amount of Ru(dpp)₃(PF₆)₂ and dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Sonication may assist in dissolution.

  • Prepare Working Solution: Vigorously vortex or stir the aqueous buffer (e.g., PBS) while slowly adding the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤1%) to minimize solvent effects on your experiment.

  • Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or solid particles). If precipitation occurs, the concentration may be too high for the chosen DMSO/buffer ratio.

Critical Considerations:

  • Aggregation: Be aware that this method can lead to the formation of nanoaggregates or a colloidal suspension, not a true solution.[2][3][5]

  • Reproducibility: The size and nature of these aggregates can be sensitive to the rate of addition, mixing speed, and temperature, potentially affecting experimental reproducibility.

  • Solvent Effects: Always run a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on your biological system.

Method 2: Counterion Exchange to Ru(dpp)₃Cl₂

This protocol details the conversion of the poorly soluble PF₆⁻ salt to the more soluble Cl⁻ salt using an ion-exchange resin.

Materials:

Protocol:

  • Resin Preparation: Prepare a slurry of the Amberlite® IRA-410 resin in methanol. If not already in the chloride form, wash the resin extensively with a chloride salt solution (e.g., NaCl) followed by deionized water and finally methanol to convert it.

  • Dissolve the Complex: Dissolve the Ru(dpp)₃(PF₆)₂ in a minimal amount of a suitable organic solvent in which it is soluble, such as acetone or methanol.

  • Perform the Exchange:

    • Column Method: Pack the prepared resin into a small chromatography column. Slowly pass the dissolved complex solution through the column.

    • Batch Method: Add the prepared resin to a flask containing the dissolved complex solution. Stir the mixture for several hours or overnight.

  • Elution and Collection: Elute the column (or filter the resin from the batch reaction) with additional methanol to collect all the ruthenium complex. The eluent now contains the Ru(dpp)₃Cl₂.

  • Solvent Removal: Remove the solvent from the collected eluent using a rotary evaporator to obtain the solid Ru(dpp)₃Cl₂.

  • Verification: The resulting red-orange solid is the chloride salt, which should now be directly soluble in water or aqueous buffers.

Quantitative Data Summary

Direct quantitative solubility data for Ru(dpp)₃(PF₆)₂ in water is scarce due to its extremely low solubility. However, data for analogous ruthenium polypyridyl complexes can provide a useful reference for solvent selection and expected behavior.

CompoundSolventMolar Concentration (M)Solubility (ppm)Reference
Ru(bpy)₃(PF₆)₂ Acetone3.3 x 10⁻²3.6 x 10⁴[7]
Acetonitrile3.2 x 10⁻²3.5 x 10⁴[7]
Dichloromethane2.1 x 10⁻³2.3 x 10³[7]
DMF7.9 x 10⁻²8.6 x 10⁴[7]
DMSO1.1 x 10⁻¹1.2 x 10⁵[7]
Methanol4.8 x 10⁻⁴5.2 x 10²[7]
Water< 1 x 10⁻⁶< 1[7]
--INVALID-LINK--₂ Water~5.6 x 10⁻⁴~640 (0.64 mg/mL)[8]

Note: bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline. The dpp ligand is significantly more lipophilic than bpy or phen, so the aqueous solubility of Ru(dpp)₃(PF₆)₂ is expected to be substantially lower than that of Ru(bpy)₃(PF₆)₂.

Visual Guides

Troubleshooting Workflow

G start Start: Ru(dpp)3(PF6)2 fails to dissolve in aqueous buffer q1 Is using an organic co-solvent (e.g., DMSO) acceptable? start->q1 protocol1 Protocol 1: Use Co-Solvent Dissolve in DMSO first, then dilute into buffer. (Final DMSO <1%) q1->protocol1 Yes q2 Is a chemical modification of the complex feasible? q1->q2 No warn1 Warning: May form nanoaggregates or colloidal suspension, not a true solution. Run vehicle controls. protocol1->warn1 protocol2 Protocol 2: Perform Counterion Exchange Convert PF6- salt to more soluble Cl- salt using ion-exchange resin. q2->protocol2 Yes alt Consider Alternatives: Synthesize or purchase a more water-soluble Ru(II) complex (e.g., with fewer dpp ligands or sulfonated ligands). q2->alt No result2 Result: Ru(dpp)3Cl2 should now be directly soluble in water/buffer. protocol2->result2

Caption: Troubleshooting flowchart for addressing Ru(dpp)₃(PF₆)₂ solubility issues.

Experimental Workflow: From Solubilization to Cellular Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase compound This compound (Poorly Soluble) solubilize Solubilization Step (e.g., Counterion Exchange or Co-Solvent) compound->solubilize stock Aqueous Stock Solution of Ru Complex solubilize->stock treatment Treat Cells with Ru Complex Solution stock->treatment cells Prepare Cell Culture (e.g., HeLa, MCF-7) cells->treatment assay Perform Biological Assay (e.g., Cytotoxicity, Imaging, Microtubule Stabilization) treatment->assay

Caption: General workflow from compound solubilization to cellular application.

Conceptual Diagram: Cause of Poor Aqueous Solubility

G cluster_ligands Hydrophobic Shell cluster_solvent Aqueous Environment Ru Ru(II) Core L1 dpp Ligand (Lipophilic) L2 dpp Ligand (Lipophilic) L3 dpp Ligand (Lipophilic) W1 H2O L1->W1 Repulsion W2 H2O L1->W2 Repulsion W3 H2O L2->W3 Repulsion W4 H2O L2->W4 Repulsion W5 H2O L3->W5 Repulsion W6 H2O L3->W6 Repulsion

Caption: Lipophilic 'dpp' ligands shield the core, repelling polar water molecules.

References

Technical Support Center: Ru(dpp)3(PF6)2 Photostability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, Ru(dpp)3(PF6)2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this complex.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of this compound?

A1: this compound, like other ruthenium(II) polypyridyl complexes, is known for its relatively high photostability compared to many organic fluorophores. However, it can undergo photodegradation, especially under prolonged or high-intensity irradiation. Its stability is influenced by factors such as the solvent, the presence of oxygen, and the wavelength of excitation. One study noted its superior photostability over 30 minutes of irradiation when encapsulated in a polymeric sensor.[1] Another study on photobleaching showed a significant drop in phosphorescence over the first 12 hours of continuous high-intensity excitation.[2]

Q2: What is the primary degradation pathway for this compound?

A2: The primary photodegradation pathway for Ru(II) polypyridyl complexes is generally accepted to be a photoinduced ligand exchange with the solvent (photoaquation in aqueous solutions).[3] This process is believed to occur via the thermal population of a dissociative metal-centered (3MC) state from the initially formed metal-to-ligand charge transfer (3MLCT) excited state.[1] In this pathway, one of the dpp ligands is replaced by solvent molecules.

Q3: How does oxygen affect the photostability of this compound?

A3: Oxygen can have a dual role in the photochemistry of ruthenium polypyridyl complexes. It is an efficient quencher of the excited state, which can reduce the luminescence intensity and lifetime.[4] This property is utilized in oxygen sensing applications.[1][5][6] This quenching can sometimes protect the complex from photodegradation by deactivating the excited state before ligand dissociation can occur. However, the interaction of the excited complex with ground-state triplet oxygen can also lead to the formation of singlet oxygen (¹O₂), a reactive oxygen species.[7] This singlet oxygen can then potentially react with and degrade the complex.

Q4: Are there any reported quantum yields for the photodegradation or singlet oxygen generation of this compound?

Troubleshooting Guides

Issue 1: Rapid loss of luminescence signal during an experiment.

Possible Cause Troubleshooting Step
Photobleaching Reduce the excitation light intensity or exposure time. If possible, use a pulsed light source to minimize continuous exposure. One study on Ru(dpp)3 photobleaching noted a significant signal drop over several hours of high-intensity excitation.[2]
Oxygen Quenching If the experiment is not intended to measure oxygen, deoxygenate the sample solution by purging with an inert gas like argon or nitrogen. The luminescence of this compound is known to be strongly quenched by molecular oxygen.[4]
Solvent-Induced Degradation Ensure the solvent is of high purity and appropriate for the experiment. Some solvents may contain impurities that can accelerate photodegradation.
Concentration Effects Self-quenching can occur at high concentrations, leading to a decrease in luminescence. Consider diluting the sample.

Issue 2: Inconsistent or non-reproducible measurements.

Possible Cause Troubleshooting Step
Sample Preparation Ensure consistent preparation of all samples, including concentration and solvent composition. Small variations can affect the photophysical properties.
Light Source Fluctuations Monitor the output of your light source to ensure it is stable over the course of the experiment.
Temperature Variations Maintain a constant temperature for your sample, as photophysical processes can be temperature-dependent.
Degradation of Stock Solution Protect stock solutions from light and store them appropriately. Prepare fresh working solutions for each experiment.

Issue 3: Suspected chemical degradation of the complex.

Possible Cause Troubleshooting Step
Photoinduced Ligand Exchange Monitor the UV-Vis absorption spectrum of the sample over time during irradiation. A shift in the MLCT absorption band (typically around 450-480 nm) can indicate the formation of new species, such as a solvent-coordinated complex.[3]
Reaction with Other Components If the experimental system contains other reactive species, consider their potential to react with the this compound complex, either in the ground or excited state.
Analysis of Degradation Products Use analytical techniques like HPLC or mass spectrometry to identify potential degradation products. For related Ru(bpy)3(2+) complexes, photoaquation products have been successfully separated and identified using chromatography.[3]

Quantitative Data Summary

ParameterValueCompoundSolventReference
Luminescence Quantum Yield (N₂ atm)66.65 ± 2.43%[Ru(dpp)₃]Cl₂-based nanosensor-[1]
Luminescence Quantum Yield (O₂ atm)49.80 ± 3.14%[Ru(dpp)₃]Cl₂-based nanosensor-[1]
Excited State Lifetime5.4 µs[Ru(dpp)₃]Cl₂-based nanosensor-[1]
Singlet Oxygen Quantum Yield (ΦΔ)0.42[Ru(dpp)₃]²⁺Not specified[8]
Singlet Oxygen Quantum Yield (ΦΔ)0.56--INVALID-LINK--₂ (analogue)Acetonitrile[7]

Detailed Experimental Protocols

Protocol 1: Assessment of Photostability using UV-Vis Spectroscopy

This protocol outlines a general method to monitor the photodegradation of this compound by observing changes in its UV-Vis absorption spectrum.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, water with a co-solvent if needed for solubility) at a known concentration.

    • Dilute the stock solution to a working concentration that gives a maximum absorbance in the range of 0.5 - 1.0 in the MLCT band (around 450-480 nm) in a standard 1 cm path length cuvette.

  • Initial Measurement:

    • Record the initial UV-Vis absorption spectrum of the sample from approximately 250 nm to 700 nm.

  • Irradiation:

    • Irradiate the sample in the cuvette with a light source of known wavelength and intensity (e.g., a filtered lamp or a laser). The light source should correspond to the absorption band of the complex.

    • Maintain a constant temperature and stirring during irradiation if possible.

  • Time-course Measurements:

    • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.

    • Continue this process for the desired total irradiation time.

  • Data Analysis:

    • Plot the absorbance at the MLCT maximum as a function of irradiation time to determine the rate of photobleaching.

    • Observe any changes in the spectral shape, such as the appearance of new peaks or isosbestic points, which can indicate the formation of degradation products. For related complexes, a red shift in the MLCT band is observed upon ligand exchange.[9]

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical trap and a standard photosensitizer.

  • Materials:

    • Sample: this compound

    • Standard: A photosensitizer with a known ΦΔ in the chosen solvent (e.g., [Ru(bpy)3]Cl2 or Rose Bengal).[3]

    • Chemical Trap: A compound that reacts with singlet oxygen, leading to a change in its absorbance or fluorescence (e.g., 1,3-diphenylisobenzofuran, DPBF).

    • Solvent: A solvent in which all components are soluble and that is air-saturated.

  • Sample Preparation:

    • Prepare separate solutions of the sample and the standard in the chosen solvent. Adjust the concentrations so that their absorbance at the irradiation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.

    • Prepare a stock solution of the chemical trap (e.g., DPBF in the same solvent).

    • For the measurement, add a small aliquot of the trap stock solution to both the sample and standard solutions.

  • Irradiation and Measurement:

    • Irradiate the sample and standard solutions under identical conditions (same light source, wavelength, and intensity).

    • At regular time intervals, monitor the decrease in the absorbance (or fluorescence) of the chemical trap. For DPBF, this is typically monitored around 415 nm.

  • Data Analysis:

    • Plot the absorbance of the chemical trap versus irradiation time for both the sample and the standard.

    • Determine the initial slope of these plots, which corresponds to the rate of trap consumption.

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:

      ΦΔ_sample = ΦΔ_std * (Slope_sample / Slope_std)

      where ΦΔ_std is the known quantum yield of the standard, and Slope_sample and Slope_std are the initial slopes from the plots for the sample and standard, respectively.

Visualizations

photodegradation_pathway Ru_dpp3 Ru(dpp)₃²⁺ (Ground State) Excited_MLCT [Ru(dpp)₃²⁺]* (³MLCT State) Ru_dpp3->Excited_MLCT Light Absorption (hν) Excited_MLCT->Ru_dpp3 Luminescence / Non-radiative Decay Excited_MC [Ru(dpp)₃²⁺]* (³MC State) Excited_MLCT->Excited_MC Intersystem Crossing Degradation_Product [Ru(dpp)₂(Solvent)₂]²⁺ + dpp Excited_MC->Degradation_Product Ligand Dissociation (+ Solvent)

Caption: Proposed photodegradation pathway for this compound.

experimental_workflow_photostability cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Analysis prep_solution Prepare Ru(dpp)₃(PF₆)₂ Solution initial_spec Record Initial UV-Vis Spectrum prep_solution->initial_spec irradiate Irradiate for Time Interval 't' initial_spec->irradiate measure_spec Record UV-Vis Spectrum irradiate->measure_spec measure_spec->irradiate Repeat for n intervals plot_data Plot Absorbance vs. Time measure_spec->plot_data analyze_changes Analyze Spectral Changes plot_data->analyze_changes

Caption: Experimental workflow for assessing photostability.

experimental_workflow_singlet_oxygen cluster_prep Preparation cluster_measurement Irradiation & Measurement cluster_analysis Analysis prep_sample Prepare Sample Solution (Ru(dpp)₃(PF₆)₂ + Trap) irradiate_sample Irradiate Sample prep_sample->irradiate_sample prep_standard Prepare Standard Solution (e.g., Ru(bpy)₃²⁺ + Trap) irradiate_standard Irradiate Standard prep_standard->irradiate_standard monitor_sample Monitor Trap Absorbance irradiate_sample->monitor_sample plot_slopes Plot Absorbance vs. Time & Determine Slopes monitor_sample->plot_slopes monitor_standard Monitor Trap Absorbance irradiate_standard->monitor_standard monitor_standard->plot_slopes calculate_qy Calculate Quantum Yield plot_slopes->calculate_qy

Caption: Workflow for singlet oxygen quantum yield determination.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Ru(dpp)3(PF6)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic efficiency of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), Ru(dpp)3(PF6)2.

Frequently Asked Questions (FAQs)

Q1: My photocatalytic reaction is showing low yield. What are the most common factors I should investigate?

A1: Low photocatalytic yield with this compound can stem from several factors. The most critical to investigate are:

  • Choice and Concentration of Sacrificial Electron Donor (SED): The SED is essential for regenerating the photocatalyst. Its oxidation potential must be suitable for the reaction, and its concentration is often optimized.

  • Oxygen Contamination: Molecular oxygen can quench the excited state of the ruthenium complex, significantly reducing its photocatalytic activity. Ensure your reaction setup is thoroughly deoxygenated.

  • Photodegradation of the Catalyst: Prolonged exposure to high-intensity light can lead to the degradation of the this compound complex.

  • Sub-optimal pH: The pH of the reaction medium can influence the stability of the catalyst and the redox potentials of the reactants.

  • Inadequate Light Source: Ensure your light source has an appropriate wavelength and intensity to excite the this compound complex effectively (MLCT band is typically around 450 nm).

Q2: How do I select the best sacrificial electron donor (SED) for my system?

A2: The ideal SED should have an oxidation potential low enough to efficiently reduce the photo-oxidized this compound back to its ground state.[1] The driving force for this electron transfer impacts the overall turnover rate of your photocatalytic system.[1] Common SEDs include tertiary amines (like triethylamine (B128534) or triethanolamine), ascorbic acid, and NADH.[1][2] The choice often depends on the specific reaction, solvent system, and desired byproducts. For biologically relevant systems, ascorbate (B8700270) and NADH are excellent choices.[2]

Q3: Can I reuse my this compound photocatalyst?

A3: In a homogeneous solution, recovery and reuse are challenging. However, by immobilizing the this compound on a solid support, such as graphene oxide or porous silica, you can facilitate its recovery and reuse for multiple reaction cycles. This also often enhances the catalyst's stability.

Q4: What is the role of a co-catalyst, and do I need one?

A4: A co-catalyst can significantly enhance the overall efficiency of a photocatalytic system, particularly in applications like hydrogen evolution. The co-catalyst acts as an electron relay, accepting electrons from the reduced photosensitizer and facilitating the desired chemical transformation (e.g., proton reduction). Common co-catalysts for hydrogen production include platinum or cobaloxime complexes.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low or No Product Formation 1. Inefficient quenching of the excited photocatalyst. 2. Degradation of the photocatalyst. 3. Presence of quenchers (e.g., oxygen). 4. Incorrect wavelength or intensity of the light source.1. Optimize the concentration of the sacrificial electron donor. Consider a donor with a more negative oxidation potential. 2. Perform control experiments in the dark. Analyze the UV-Vis spectrum of the catalyst post-reaction to check for degradation. Consider immobilizing the catalyst. 3. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). 4. Verify the emission spectrum of your light source and ensure it overlaps with the absorption spectrum of this compound.
Reaction Stops Prematurely 1. Depletion of the sacrificial electron donor. 2. Significant photodegradation of the photocatalyst. 3. Product inhibition.1. Increase the initial concentration of the sacrificial electron donor or add it portion-wise during the reaction. 2. Reduce the light intensity or use a cutoff filter to remove high-energy photons. Immobilization on a support can also improve photostability. 3. Analyze the reaction mixture at different time points to see if product accumulation correlates with the rate decrease.
Inconsistent Results Between Batches 1. Variations in solvent purity and water content. 2. Inconsistent deoxygenation. 3. Degradation of the this compound stock solution.1. Use high-purity, anhydrous solvents when necessary. 2. Standardize your deoxygenation procedure. 3. Store the photocatalyst in a dark, dry, and cool place. Prepare fresh solutions for each set of experiments.

Quantitative Data

While extensive quantitative data for this compound is not as prevalent as for the parent Ru(bpy)3(PF6)2, the following tables provide comparative data for analogous Ru(II) polypyridyl complexes, which can guide the optimization of your experiments.

Table 1: Comparison of Sacrificial Electron Donor Efficiency with --INVALID-LINK--2

Sacrificial Electron DonorInitial Turnover Frequency (μM/min)
Ascorbate1.3
NADH0.6
Cysteine0.5
Glutathione0.1
Data from a study on the photocatalytic oxidation of biologically relevant reducing agents by --INVALID-LINK--2 at pH 7.4.[2]

Table 2: Photophysical and Redox Properties of Selected Ru(II) Polypyridyl Complexes

ComplexE1/2 (V vs. SCE)Emission λmax (nm)Excited-State Lifetime (ns)Quantum Yield (Φ)
--INVALID-LINK--2-1.336158000.095 (in deaerated MeCN)
--INVALID-LINK--2-1.25620~1000~0.12 (in deaerated MeCN)
--INVALID-LINK--2-1.28618~900~0.10 (in deaerated MeCN)
Note: These are representative values and can vary with solvent and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of a Ru(II) Polypyridyl Complex on Graphene Oxide

This protocol is adapted for this compound based on procedures for similar complexes.

Materials:

  • This compound

  • Graphene oxide (GO)

  • High-purity water

  • Ultrasonicator

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Prepare a dispersion of GO (e.g., 50 mg) in high-purity water (20 mL).

  • Sonicate the dispersion for 30 minutes to ensure exfoliation.

  • Add this compound (e.g., 25 mg) to the GO dispersion.

  • Stir the mixture at room temperature for 12-24 hours to facilitate π-stacking interactions between the dpp ligands and the GO sheets.

  • Collect the resulting solid, GO@Ru(dpp)3, by filtration.

  • Wash the solid thoroughly with high-purity water to remove any non-adsorbed complex.

  • Dry the GO@Ru(dpp)3 material under vacuum. The immobilized catalyst is now ready for use and can be easily recovered by filtration after the reaction.

Visualizations

Photocatalytic Cycle of this compound

G Figure 1: General Photocatalytic Cycle cluster_0 Reductive Quenching Pathway cluster_1 Oxidative Quenching Pathway Ru_II Ru(II)(dpp)3 Ru_II_star [Ru(II)(dpp)3] Ru_II->Ru_II_star Ru_I Ru(I)(dpp)3 Ru_II_star->Ru_I e- SED_ox SED(ox) Ru_II_star->SED_ox  SED Ru_III Ru(III)(dpp)3 Sub_ox Substrate(ox) Ru_III->Sub_ox  Substrate Ru_II_ox Ru(II)(dpp)3 Ru_III->Ru_II_ox e- Ru_I->Ru_II e- Sub_red Substrate(red) Ru_I->Sub_red  Substrate SED Sacrificial Electron Donor (SED) Sub Substrate SEA Sacrificial Electron Acceptor (SEA) SEA_red SEA(red) Sub2 Substrate Ru_II_star_ox [Ru(II)(dpp)3] Ru_II_ox->Ru_II_star_ox Ru_II_star_ox->Ru_III e- Ru_II_star_ox->SEA_red  SEA

Figure 1: General Photocatalytic Cycle.

Experimental Workflow for a Typical Photocatalytic Reaction

G Figure 2: Experimental Workflow A 1. Prepare Reaction Mixture (Catalyst, Substrate, SED, Solvent) B 2. Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) A->B C 3. Irradiate with Light Source (e.g., 450 nm LED) B->C D 4. Monitor Reaction Progress (e.g., GC, HPLC, NMR) C->D E 5. Work-up and Product Isolation D->E G Figure 3: Troubleshooting Flowchart start Low Reaction Yield? check_o2 Is the system fully deoxygenated? start->check_o2 deoxygenate Improve deoxygenation protocol check_o2->deoxygenate No check_sed Is the SED optimal? check_o2->check_sed Yes deoxygenate->check_o2 optimize_sed Screen different SEDs and concentrations check_sed->optimize_sed No check_degradation Is the catalyst degrading? check_sed->check_degradation Yes optimize_sed->check_sed immobilize Immobilize catalyst on a support check_degradation->immobilize Yes check_light Is the light source correct? check_degradation->check_light No success Yield Improved immobilize->success adjust_light Verify wavelength and intensity check_light->adjust_light No check_light->success Yes adjust_light->check_light

References

Technical Support Center: Minimizing Photobleaching of Ru(dpp)3(PF6)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526) (Ru(dpp)3(PF6)2) during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound and provides actionable solutions.

Problem: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. Over-saturating the fluorophore significantly accelerates photobleaching.

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image acquisition. Use the fastest possible scan speed and avoid unnecessary continuous illumination.

  • Employ Antifade Reagents: Incorporate a commercial antifade mounting medium or an antifade reagent into your imaging buffer. These reagents work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching.

  • Deoxygenate the Sample Environment: Oxygen is a key player in the photobleaching process. Where possible, deoxygenate your buffer solutions. For live-cell imaging, consider using an oxygen scavenging system.

  • Choose the Optimal Imaging System: If available, utilize imaging systems with higher detection efficiency, such as those with cooled, high-sensitivity cameras. This allows for the use of lower excitation power.

  • Image a Fresh Field of View: For fixed samples, moving to a new area of the specimen for each image acquisition can prevent cumulative photodamage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photobleaching for this compound?

A1: The photobleaching of this compound, like many fluorescent dyes, primarily occurs from the long-lived triplet excited state. Upon excitation, the complex can undergo intersystem crossing to this triplet state. In the presence of molecular oxygen, the excited complex can transfer energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and irreversibly damage the fluorophore, leading to a loss of fluorescence.

Q2: How do antifade reagents work to protect this compound?

A2: Antifade reagents are typically reducing agents or reactive oxygen species scavengers. They protect fluorophores like this compound by quenching the triplet state directly or by scavenging the damaging singlet oxygen. This reduces the likelihood of the fluorophore being chemically altered and losing its ability to fluoresce.

Q3: Are there specific antifade reagents recommended for use with this compound?

A3: While specific comparative studies on antifade agents for this compound are limited, commercial antifade mounting media such as ProLong™ Gold and SlowFade™ Gold are effective for a wide range of fluorophores and are a good starting point. These formulations are designed to minimize photobleaching during long-term imaging. It is advisable to empirically test different antifade reagents to find the most effective one for your specific experimental conditions.

Q4: Can I use antifade reagents designed for fixed cells in my live-cell imaging experiments with this compound?

A4: It is generally not recommended to use antifade mounting media designed for fixed cells in live-cell experiments, as they can be toxic to living cells. For live-cell imaging, it is crucial to use reagents specifically formulated for this purpose, such as ProLong™ Live Antifade Reagent, which are designed to be biocompatible.

Q5: Besides photobleaching, what other factors can affect the fluorescence intensity of this compound?

A5: The fluorescence of this compound is known to be sensitive to its microenvironment. Factors that can influence its emission intensity include:

  • Oxygen Concentration: As an oxygen-sensitive probe, the fluorescence of this compound is quenched by molecular oxygen.

  • Solvent Polarity: The emission properties can change with the polarity of the solvent.

  • Binding to Macromolecules: Interaction with biomolecules such as proteins or DNA can alter the fluorescence lifetime and intensity.

Data Presentation

The following tables summarize key quantitative data related to the photophysics and photostability of Ru(dpp)3 and similar ruthenium complexes.

Table 1: Photophysical Properties of Selected Ruthenium(II) Polypyridyl Complexes

ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (τ)Singlet Oxygen Quantum Yield (ΦΔ)
[Ru(bpy)₃]²⁺~6200.028 (aerated)[1]~400 ns (aerated)0.22-0.57[1][2][3][4]
[Ru(dpp)₃]²⁺~615-~5.4 µs (in polymer)[5]-

Table 2: Example of Ru(dpp)3 Photobleaching Under Laser Illumination

Time (hours)Normalized Phosphorescence Signal
01.00
60.68
120.55
240.45
480.38

Data adapted from a study on Ru(dpp)3 immobilized on an optical fiber and exposed to 365 µW of 405 nm laser light.[5]

Experimental Protocols

Protocol 1: General Staining and Mounting of Fixed Cells with this compound and ProLong™ Gold Antifade Reagent

  • Cell Fixation and Permeabilization:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes (if targeting intracellular structures).

    • Wash the cells three times with PBS.

  • Staining with this compound:

    • Prepare a working solution of this compound in PBS (e.g., 10-50 µM, optimize for your application).

    • Incubate the fixed and permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three to five times with PBS to remove unbound complex.

  • Mounting with ProLong™ Gold Antifade Reagent:

    • Carefully remove excess PBS from the coverslip by gently touching the edge to a kimwipe.

    • Place a drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.[6][7][8]

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Allow the mounted slide to cure for 24 hours at room temperature in the dark on a flat surface before imaging.[6][7][8] For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.[6][7]

Visualizations

photobleaching_pathway cluster_ground_state Ground State cluster_excited_state Excited States cluster_quenching Quenching & Degradation S0 Ru(dpp)₃²⁺ (S₀) S1 ¹Ru(dpp)₃²⁺* (S₁) (Singlet) S0->S1 Excitation (hν) Degraded Degraded Ru(dpp)₃²⁺ (Non-fluorescent) S1->S0 Fluorescence T1 ³Ru(dpp)₃²⁺* (T₁) (Triplet) S1->T1 Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer Antifade Antifade Reagent T1->Antifade Quenching O2_ground ³O₂ (Ground State Oxygen) O2_ground->T1 O2_singlet->Degraded Oxidation O2_singlet->Antifade Scavenging

Caption: Photobleaching pathway of this compound and points of intervention for antifade reagents.

experimental_workflow cluster_imaging Microscopy start Start prep Sample Preparation (e.g., cell culture, fixation) start->prep stain Staining with Ru(dpp)₃(PF6)₂ prep->stain wash1 Wash to Remove Unbound Complex stain->wash1 mount Mount with Antifade Reagent wash1->mount cure Cure Sample (if applicable) mount->cure image Image Acquisition cure->image end End image->end optimize Optimize Imaging Parameters: - Minimize excitation intensity - Minimize exposure time - Use sensitive detector image->optimize

Caption: Experimental workflow for minimizing photobleaching of this compound.

troubleshooting_flowchart start Signal Fading? no_problem Continue Experiment start->no_problem No check_intensity Reduce Excitation Intensity & Exposure Time start->check_intensity Yes recheck1 Signal Still Fading? check_intensity->recheck1 recheck1->no_problem No add_antifade Add/Optimize Antifade Reagent recheck1->add_antifade Yes recheck2 Signal Still Fading? add_antifade->recheck2 recheck2->no_problem No deoxygenate Deoxygenate Sample Environment recheck2->deoxygenate Yes recheck3 Signal Still Fading? deoxygenate->recheck3 recheck3->no_problem No consult Consult Literature for Alternative Fluorophores or Imaging Modalities recheck3->consult Yes

Caption: Troubleshooting flowchart for addressing signal fading during experiments with this compound.

References

interference from other quenchers in Ru(dpp)3(PF6)2 oxygen sensing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, Ru(dpp)3(PF6)2, for oxygen sensing applications.

Troubleshooting Guide

This guide addresses common issues encountered during oxygen sensing experiments with this compound, with a focus on interference from other quenchers.

Issue 1: Inaccurate or Unstable Oxygen Readings

  • Question: My oxygen readings are fluctuating or appear incorrect. What are the potential causes and how can I troubleshoot this?

  • Answer: Inaccurate or unstable readings can stem from several sources. Follow this workflow to diagnose the issue:

    G A Start: Inaccurate/Unstable Readings B Check for Photobleaching (>30 min continuous high-intensity excitation?) A->B C Potential Quencher Interference (Presence of other gases, metal ions, ROS?) B->C No E Reduce excitation intensity or exposure time. Incorporate a photostable matrix. B->E Yes D Environmental Factors (pH or temperature fluctuations?) C->D No F Identify and mitigate specific interferents. (See FAQ on Common Quenchers) C->F Yes G Calibrate sensor at experimental pH and temperature. Buffer the sample. D->G Yes H Consult Instrument & Sensor Preparation Guide D->H No

    Caption: Troubleshooting workflow for inaccurate oxygen readings.

Issue 2: Reduced Luminescence Intensity (Signal Loss)

  • Question: The overall luminescence intensity of my this compound sensor is lower than expected, even in an anoxic environment. What could be the cause?

  • Answer: Significant signal loss can be attributed to several factors beyond oxygen quenching. The primary culprits are often other quenching agents present in the sample or degradation of the probe.

    Potential Causes and Solutions:

    • Presence of Quenching Metal Ions: Certain metal ions, such as Cu²⁺, Ni²⁺, and Co²⁺, can quench the luminescence of ruthenium complexes.[1][2] If your sample contains these ions, consider using a sensor matrix like polymethyl methacrylate (B99206) (PMMA) which can be impermeable to ions.[3]

    • Reactive Oxygen Species (ROS): In biological systems, particularly in tumor microenvironments, high levels of ROS can degrade the oxygen probe, leading to a compromised quantum yield and lifetime.[4] Encapsulating the this compound in a protective matrix can enhance its stability.[4]

    • pH Fluctuation: The luminescence of some ruthenium complexes can be pH-dependent.[3][5][6][7] Significant deviations from the pH at which the sensor was calibrated can alter the luminescence intensity. It is crucial to calibrate the sensor in a buffer with a pH matching your experimental conditions.

    • High Ionic Strength: Changes in the ionic strength of the medium can affect the quenching rate constant.[8]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of oxygen sensing using this compound?

A1: this compound is a luminescent complex that, upon excitation with light, emits phosphorescence.[9] Molecular oxygen can interact with the excited state of the ruthenium complex, causing a non-radiative de-excitation. This process, known as dynamic quenching, leads to a decrease in the luminescence intensity and lifetime of the probe.[10] The relationship between the oxygen concentration and the degree of quenching is described by the Stern-Volmer equation.[10]

G cluster_0 In the absence of Oxygen cluster_1 In the presence of Oxygen Ru_dpp This compound Excited_Ru_dpp Excited this compound* Ru_dpp->Excited_Ru_dpp Excitation (Light) Excited_Ru_dpp->Ru_dpp Phosphorescence Ru_dpp2 This compound Excited_Ru_dpp2 Excited this compound* Ru_dpp2->Excited_Ru_dpp2 Excitation (Light) Excited_Ru_dpp2->Ru_dpp2 Quenching (No Phosphorescence) Oxygen O2 Excited_Ru_dpp2->Oxygen

Caption: Oxygen quenching mechanism of this compound.

Q2: What are the most common interfering quenchers for this compound?

A2: Besides molecular oxygen, several other substances can potentially quench the luminescence of this compound. The extent of interference depends on the concentration of the quencher and its quenching efficiency, often quantified by the Stern-Volmer constant (Ksv).

Table 1: Potential Interfering Quenchers for this compound

Quencher CategorySpecific ExamplesPotential for InterferenceMitigation Strategies
Gases Ozone, ChlorineHigh (highly oxidizing)Ensure sample environment is free of these gases.
Sulfur Dioxide (SO₂), Nitrogen Oxides (NOx)Generally low in typical applications.[11]Not usually a concern unless at very high concentrations.
Metal Ions Cu²⁺, Ni²⁺, Co²⁺Moderate to High[1][2]Use of an ion-impermeable sensor matrix (e.g., PMMA).[3] Chelation of metal ions in the sample.
Reactive Oxygen Species (ROS) Singlet oxygen (¹O₂), Superoxide (O₂⁻), Hydroxyl radical (•OH)High (can degrade the probe)[4]Encapsulation of the probe in a protective polymer matrix.[4] Use of ROS scavengers in the experimental system if appropriate.
Organic Molecules Quinones, Methyl Viologen, EDTAModerate to High[8][11][12]Dependent on the specific molecule and its concentration. Ratiometric sensing can help correct for non-specific quenching.
Environmental Factors pH, Ionic StrengthCan affect luminescence and quenching constants.[3][5][6][7][8]Calibrate the sensor at the experimental pH and ionic strength. Use buffered solutions.

Q3: How can I experimentally test for interference from a suspected quencher?

A3: A systematic approach is required to confirm and quantify the interference from a suspected quencher. The following experimental protocol outlines the key steps.

Experimental Protocol: Testing for Quencher Interference

Objective: To determine if a substance (potential quencher) interferes with the this compound-based oxygen measurement and to quantify its effect.

Materials:

  • This compound solution or sensor film.

  • Oxygen-free nitrogen (N₂) gas.

  • Gas mixing system for precise oxygen concentrations.

  • Luminescence spectrometer or plate reader.

  • The suspected interfering substance (quencher).

  • Appropriate buffer solution.

Methodology:

  • Baseline Measurement (Oxygen Calibration):

    • Prepare a series of known oxygen concentrations using the gas mixing system, from 0% to 21% O₂ (or the relevant experimental range).

    • For each oxygen concentration, measure the luminescence intensity (I) or lifetime (τ) of the this compound sensor.

    • Record the luminescence intensity (I₀) or lifetime (τ₀) in the absence of oxygen (100% N₂).

    • Construct a Stern-Volmer plot (I₀/I vs. [O₂]) to determine the Ksv for oxygen.

  • Interference Test:

    • Prepare a solution of the suspected quencher in the same buffer used for the oxygen calibration.

    • In an oxygen-free environment (100% N₂), add increasing concentrations of the suspected quencher to the this compound sensor and measure the luminescence intensity or lifetime at each concentration.

    • Construct a Stern-Volmer plot for the suspected quencher (I₀/I vs. [Quencher]). The slope of this plot will be the Ksv for the interfering substance.

  • Combined Effect (Optional):

    • To understand the combined effect, repeat the oxygen calibration in the presence of a fixed, known concentration of the interfering quencher.

    • Compare the resulting Stern-Volmer plot with the baseline oxygen calibration. A change in the slope indicates an interaction between the quencher and the oxygen sensing mechanism.

Data Analysis:

By comparing the Stern-Volmer constants (Ksv) obtained for oxygen and the suspected quencher, you can quantify the relative interference. A significantly high Ksv for the suspected quencher indicates strong interference.

G A Prepare this compound Sensor B Oxygen Calibration Curve (Varying [O2], No Quencher) A->B C Interference Test (Varying [Quencher], 0% O2) A->C D Generate Stern-Volmer Plot for O2 (I0/I vs [O2]) B->D E Generate Stern-Volmer Plot for Quencher (I0/I vs [Quencher]) C->E F Compare Ksv values (Ksv_O2 vs Ksv_Quencher) D->F E->F G Assess Interference Potential F->G

Caption: Experimental workflow for testing quencher interference.

Q4: How does the sensor matrix affect interference?

A4: The material in which this compound is immobilized can significantly influence its susceptibility to interference. For instance, embedding the probe in a hydrophobic matrix like silicone can enhance its sensitivity to oxygen while potentially reducing interference from water-soluble quenchers. Conversely, a matrix like PMMA can be impermeable to certain ions, offering protection against quenching by metal ions.[3] Encapsulating the ruthenium complex in polymeric nanoparticles can also improve its stability in harsh environments, such as those with high concentrations of reactive oxygen species.[4]

Q5: Can I use this compound for intracellular oxygen measurements?

A5: Yes, this compound and its derivatives are used for intracellular oxygen sensing.[13] However, it is important to consider the potential for interference from intracellular components. The complex can be delivered into cells via methods like microinjection or by using nanoparticle formulations to facilitate uptake.[4] When conducting intracellular measurements, it is crucial to perform control experiments to assess the potential for phototoxicity, which can arise from the generation of singlet oxygen during the quenching process.[7]

References

Technical Support Center: Regeneration of Degraded Ru(dpp)3(PF6)2 Photocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ru(dpp)3(PF6)2 photocatalyst. The information provided is intended to assist in regenerating the catalyst upon degradation and to address common issues encountered during its use in photocatalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation?

A1: Degradation of the photocatalyst can be observed through several indicators:

  • Color Change: A noticeable change in the solution color, often from a vibrant orange or red to a paler yellow or brownish hue.

  • Decreased Catalytic Activity: A significant drop in the reaction rate or a lower product yield compared to reactions with a fresh batch of the catalyst under identical conditions.

  • Changes in Spectroscopic Properties: A decrease in the intensity of the characteristic metal-to-ligand charge transfer (MLCT) absorption band around 450 nm in the UV-Vis spectrum.[1][2]

Q2: What is the primary mechanism of this compound degradation?

A2: The most common degradation pathway for ruthenium polypyridyl complexes like this compound in the presence of water or other coordinating solvents is through a process called photoaquation.[3] This involves the light-induced substitution of one of the 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) ligands with two solvent molecules (e.g., water), leading to the formation of species such as cis- and trans-[Ru(dpp)2(solvent)2]2+.[3] Oxidative degradation pathways can also occur, particularly in the presence of strong oxidants.

Q3: Can a degraded this compound photocatalyst be regenerated?

A3: Yes, it is often possible to regenerate the active tris-chelated this compound complex from its degraded forms. The most common approach involves reacting the degraded catalyst solution, which contains the diaqua or disolvento complex, with an excess of the free dpp ligand. This reaction displaces the solvent molecules and reforms the active photocatalyst. Subsequent purification is necessary to remove excess ligand and any other impurities.

Q4: How can I purify the regenerated photocatalyst?

A4: Column chromatography is a standard and effective method for purifying ruthenium polypyridyl complexes.[4][5][6][7] Alumina (B75360) or silica (B1680970) gel can be used as the stationary phase, with an appropriate solvent system for elution, such as acetonitrile (B52724) or a mixture of toluene (B28343) and acetonitrile.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No improvement in catalytic activity after regeneration. 1. Incomplete reaction during the regeneration step. 2. Insufficient purification, leaving behind inhibitory byproducts or excess free ligand. 3. The degradation was irreversible (e.g., ligand decomposition).1. Ensure the regeneration reaction was carried out for a sufficient duration and at the appropriate temperature (see Protocol 1). 2. Repurify the catalyst using column chromatography, ensuring good separation of the desired orange/red band.[6][7] 3. If regeneration is unsuccessful after multiple attempts, synthesis of a new batch of the catalyst may be necessary.
The color of the regenerated catalyst solution is not the characteristic orange/red. 1. Presence of impurities. 2. Incomplete conversion of the degraded species.1. Perform column chromatography to isolate the correctly colored fraction.[6] 2. Repeat the regeneration step, possibly with a larger excess of the dpp ligand or for a longer reaction time.
Low yield of regenerated catalyst after purification. 1. Inefficient regeneration reaction. 2. Loss of product during column chromatography.1. Optimize the regeneration reaction conditions (time, temperature, ligand stoichiometry). 2. Use a less polar eluent during chromatography to minimize streaking and loss of the charged complex on the column. Monitor the separation carefully to collect the entire product band.

Data Presentation

While specific quantitative data on the performance of regenerated this compound is not extensively published, the goal of regeneration is to restore the photocatalytic activity to a level comparable to that of the fresh catalyst. Researchers should validate the efficacy of their regenerated catalyst by comparing its performance in a standard reaction against a fresh batch. Key performance indicators to compare are provided in the table below.

Performance Metric Description Typical Value for Fresh Ru(bpy)3(PF6)2 (for comparison)
Photoluminescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A decrease can indicate degradation.~0.044 in acetonitrile[8]
Excited State Lifetime (τ) The average time the molecule spends in the excited state. A shorter lifetime can lead to reduced catalytic efficiency.~800 ns in acetonitrile[9]
Turnover Number (TON) The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.Can be very high, up to 1,000,000 in some reactions.[10]
Reaction Rate The speed at which reactants are converted into products.Highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Regeneration of Degraded this compound

This protocol is based on the general synthesis principles for tris-chelated ruthenium polypyridyl complexes.

1. Materials:

  • Degraded this compound solution in a suitable solvent (e.g., ethanol, water).

  • 2,3-Bis(2-pyridyl)pyrazine (dpp) ligand.

  • Ethanol/water mixture (e.g., 8:2 v/v).

  • Ammonium hexafluorophosphate (B91526) (NH4PF6).

  • Deionized water.

  • Diethyl ether.

2. Procedure:

  • To the solution containing the degraded catalyst, add a 1.5 to 2-fold molar excess of the dpp ligand.

  • Reflux the mixture overnight under an inert atmosphere (e.g., argon or nitrogen). The color of the solution should change back to a deep orange or red.

  • After cooling to room temperature, filter the solution to remove any insoluble material.

  • Reduce the volume of the filtrate using a rotary evaporator.

  • Add a saturated aqueous solution of NH4PF6 to precipitate the regenerated catalyst as the hexafluorophosphate salt.

  • Cool the solution in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration, wash with a small amount of cold deionized water, followed by diethyl ether.

  • Dry the solid product under vacuum.

Protocol 2: Purification of Regenerated this compound by Column Chromatography

1. Materials:

  • Regenerated this compound (crude product from Protocol 1).

  • Alumina (neutral, activity I).

  • Acetonitrile.

  • Toluene.

2. Procedure:

  • Prepare a column with neutral alumina as the stationary phase.

  • Dissolve the crude regenerated catalyst in a minimum amount of acetonitrile.

  • Load the dissolved sample onto the column.

  • Elute the column with a suitable solvent system. A common system is a gradient of toluene and acetonitrile (e.g., starting with 4:1 toluene/acetonitrile).[5]

  • The desired this compound complex should move as a distinct orange or red band. Collect this fraction.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified photocatalyst.

Protocol 3: Validation of Regenerated Catalyst Performance

1. Procedure:

  • Prepare two identical photocatalytic reactions. One with a known concentration of fresh this compound and the other with the same concentration of the regenerated catalyst.

  • Run the reactions under identical conditions (light source, temperature, solvent, substrate, and other reagent concentrations).

  • Monitor the progress of both reactions over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR spectroscopy).

  • Compare the initial reaction rates and the final product yields to assess the activity of the regenerated catalyst relative to the fresh one. An activity of >90% of the fresh catalyst is generally considered a successful regeneration.

Visualizations

cluster_0 Degradation Pathway cluster_1 Regeneration Cycle Active_Catalyst Active Ru(dpp)3(2+) Degraded_Catalyst Degraded Ru(dpp)2(solvent)2 Active_Catalyst->Degraded_Catalyst Photoaquation (Light, Solvent) Add_Ligand Add excess dpp ligand Degraded_Catalyst->Add_Ligand Reflux Reflux Add_Ligand->Reflux Purification Purify (Column Chromatography) Reflux->Purification Regenerated_Catalyst Regenerated Ru(dpp)3(2+) Purification->Regenerated_Catalyst Regenerated_Catalyst->Active_Catalyst Reuse in Photocatalysis Start Low Catalytic Activity Observed Check_Degradation Is catalyst degraded? (Color change, low yield) Start->Check_Degradation Regenerate Perform Regeneration (Protocol 1) Check_Degradation->Regenerate Yes New_Catalyst Use Fresh Catalyst Check_Degradation->New_Catalyst No Purify Purify Catalyst (Protocol 2) Regenerate->Purify Validate Validate Performance (Protocol 3) Purify->Validate Activity_Restored Is activity restored? Validate->Activity_Restored Reuse Reuse Catalyst Activity_Restored->Reuse Yes Troubleshoot Troubleshoot Regeneration (See Guide) Activity_Restored->Troubleshoot No Troubleshoot->Regenerate

References

Technical Support Center: Optimizing Light Sources for Ru(dpp)₃(PF₆)₂ Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize light source parameters for photocatalytic reactions using Tris(2,2'-dipyridophenazine)ruthenium(II) hexafluorophosphate, Ru(dpp)₃(PF₆)₂, and its analogues like Ru(bpy)₃(PF₆)₂.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light for exciting Ru(dpp)₃(PF₆)₂?

A1: The optimal excitation wavelength corresponds to the maximum absorbance of the photocatalyst's Metal-to-Ligand Charge Transfer (MLCT) band. For Ru(bpy)₃²⁺-type complexes, this is a broad absorption band centered around 450-455 nm.[1][2] Therefore, a light source emitting in the blue region of the visible spectrum (approx. 440-470 nm) is ideal for efficient excitation.

Q2: What type of light source is best: LED, laser, or a mercury/xenon lamp?

A2: The choice depends on experimental needs.

  • LEDs (Light Emitting Diodes) are highly recommended. They offer narrow bandwidth emission, meaning the light is concentrated at the desired wavelength, which minimizes unwanted side reactions and catalyst degradation. They also provide stable intensity and low heat generation.

  • Lasers provide high-power, monochromatic light, which is excellent for precise quantum yield measurements and mechanistic studies.[3] However, their high intensity can sometimes lead to catalyst degradation if not managed properly.

  • Mercury or Xenon Arc Lamps are broadband sources. While powerful, they require band-pass filters to select the desired wavelength range and cut-off filters to block harmful UV or IR radiation, which can decompose the catalyst or cause unwanted heating.

Q3: How does light intensity affect my photocatalytic reaction?

A3: Initially, increasing light intensity (photon flux) generally increases the reaction rate as more photons are available to excite the photocatalyst. However, at a certain point, the reaction rate becomes limited by other factors, such as mass transfer or the concentration of reactants. At very high intensities, side reactions or catalyst degradation can occur, leading to a decrease in overall yield. It is crucial to find an optimal intensity for your specific reaction setup.

Q4: Can I use red light (>600 nm) to drive catalysis with this type of ruthenium complex?

A4: While the primary absorption of Ru(bpy)₃²⁺-type complexes is in the blue region, recent studies have shown that they can be used for red-light-driven photocatalysis.[4] This is achieved through a direct, low-probability spin-forbidden excitation from the singlet ground state to the triplet excited state.[4] While possible, this process is much less efficient than excitation via the MLCT band and may require higher catalyst loading or longer reaction times.[4]

Q5: What is the role of the counterion (e.g., PF₆⁻) in the photocatalysis?

A5: The counterion can play a significant, often overlooked, role in modulating the catalytic activity of the photocatalyst.[5] While not directly involved in the photophysical process of light absorption, different counterions can affect the catalyst's solubility, stability, and the potency of the excited state, potentially influencing the efficiency of electron transfer steps.[5]

Troubleshooting Guide

Problem: My reaction yield is low or the reaction is not proceeding.

  • Possible Cause 1: Incorrect Wavelength.

    • Solution: Verify that your light source's emission spectrum overlaps with the MLCT absorption band of your Ru(II) complex (~450 nm). Use a spectrometer to check the output of your lamp or LED. For broadband lamps, ensure you are using the correct band-pass filter.

  • Possible Cause 2: Insufficient Light Intensity.

    • Solution: Ensure the light is positioned as close as possible to the reaction vessel to maximize photon flux. Consider using a focused light source or a reactor designed for uniform irradiation. You can measure the light intensity with a power meter to ensure consistency.

  • Possible Cause 3: Catalyst Degradation.

    • Solution: Photodegradation can occur, especially under high-intensity light or in the presence of oxygen.[6] Visually inspect the reaction for a color change (e.g., from orange/red to green or colorless). To mitigate this, deoxygenate your solvent and reactants thoroughly (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and consider using a lower light intensity or incorporating a cut-off filter to remove any UV radiation.

  • Possible Cause 4: Reaction Setup and Geometry.

    • Solution: The material of your reaction vessel (e.g., borosilicate vs. quartz) can affect light transmission. Ensure the vessel is clean and positioned consistently for each experiment. Stirring is critical to ensure all catalyst molecules are exposed to light and can interact with the substrates.

Problem: My catalyst appears to change color and precipitate out of solution.

  • Possible Cause 1: Photodegradation.

    • Solution: This is a strong indicator of catalyst degradation.[6] The most common cause is the presence of oxygen or other reactive species. In addition to rigorous deoxygenation, ensure your solvents and reagents are pure and free of peroxides. Some Ru(II) complexes have limited photostability, which can be a known issue.[7]

  • Possible Cause 2: Solvent Incompatibility.

    • Solution: While Ru(dpp)₃(PF₆)₂ is soluble in common organic solvents like acetonitrile (B52724) and DMF, changes in the reaction mixture (e.g., formation of a less polar product) could reduce its solubility. Ensure the chosen solvent is appropriate for all components throughout the reaction.

Quantitative Data Summary

The following tables provide key data for Ru(bpy)₃²⁺, a close and well-studied analogue of Ru(dpp)₃²⁺, which serves as an excellent reference for experimental design.

Table 1: Photophysical Properties of --INVALID-LINK--₂

PropertyValueSolventReference
Absorption Max (λₘₐₓ) ~455 nm (MLCT)Acetonitrile[2]
~290 nm (Ligand-Centered)Acetonitrile[2]
Emission Max (λₑₘ) ~610-630 nmAcetonitrile
Emission Quantum Yield (Φₑₘ) 9.5% (deaerated)Acetonitrile[3][8]
1.2% (aerated)Acetonitrile[9]
Excited State Lifetime (τ) ~1 µs (deaerated)Acetonitrile[4]
Singlet Oxygen Quantum Yield (ΦΔ) 56%Acetonitrile[9][10]

Table 2: Comparison of Common Laboratory Light Sources for Photocatalysis

Light SourceTypical Wavelength(s)AdvantagesDisadvantages
Blue LED 450-470 nmNarrow emission, stable, low heat, long lifeFixed wavelength, power limitations
White LED Broadband (400-700 nm)Inexpensive, accessibleRequires filters for specific wavelengths
Diode Laser 405 nm, 447 nm, 473 nmMonochromatic, high power densityCan cause localized heating/degradation
Xenon Arc Lamp Broadband (UV-Vis-IR)High power, broad rangeRequires filters, generates significant heat and UV
Mercury Arc Lamp Discrete lines (e.g., 436 nm)High intensity at specific linesGenerates heat and UV, requires filters

Experimental Protocols

Protocol 1: General Experimental Setup for a Photocatalytic Reaction

  • Catalyst & Reagent Preparation: Add the photocatalyst, substrates, and any additives to a reaction vessel (e.g., a Schlenk tube or a specialized photoreactor vial) equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate volume of a suitable, high-purity solvent (e.g., acetonitrile, DMF).

  • Deoxygenation: Seal the vessel and thoroughly deoxygenate the mixture. This is commonly done by bubbling a gentle stream of argon or nitrogen through the solution for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.

  • Light Source Setup: Position the light source to provide consistent and uniform irradiation of the reaction mixture. If cooling is required, place the vessel in a water bath or use a cooling fan to maintain a constant temperature, as lamps can generate significant heat.

  • Initiation: Turn on the light source to begin the reaction. Start a timer and ensure the mixture is stirring adequately.

  • Monitoring: Monitor the reaction progress by taking aliquots at specific time points and analyzing them using appropriate techniques (e.g., GC, HPLC, NMR).

Protocol 2: Assessing Photocatalyst Photostability

  • Prepare a Solution: Prepare a solution of the photocatalyst in the reaction solvent at the intended concentration (e.g., 10⁻⁵ M).

  • Deoxygenate: Thoroughly deoxygenate the solution as described in Protocol 1.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Irradiate the solution using the intended light source and setup for a prolonged period (e.g., several hours).

  • Monitor Spectral Changes: Periodically stop the irradiation and record the UV-Vis absorption spectrum.

  • Analysis: A decrease in the absorbance of the MLCT band (~450 nm) over time indicates photodegradation. The photodegradation quantum yield can be calculated for a more quantitative assessment.[7]

Visualizations

G cluster_cycle Reductive Quenching Cycle PC Ru(II) PC_star *[Ru(II)] PC->PC_star Light (hν) ~450 nm PC_reduced [Ru(I)]⁻ PC_star->PC_reduced e⁻ transfer PC_reduced->PC Regeneration Product Product (A⁻) PC_reduced->Product e⁻ transfer Substrate Substrate (A) Substrate->PC_star Donor Sacrificial Donor (D) Donor->PC_reduced          Donor_ox Oxidized Donor (D⁺) Donor->Donor_ox Oxidation

Caption: Generalized photocatalytic cycle via reductive quenching.

G Start Problem: Low Reaction Yield CheckLight 1. Check Light Source Start->CheckLight Wavelength Is Wavelength Correct? (~450 nm) CheckLight->Wavelength Intensity Is Intensity Sufficient? Wavelength->Intensity Yes Sol_Wavelength Use LED/Filter for ~450 nm Wavelength->Sol_Wavelength No CheckCatalyst 2. Check Catalyst & Reagents Intensity->CheckCatalyst Yes Sol_Intensity Increase Power / Move Closer Intensity->Sol_Intensity No Degradation Is Catalyst Degrading? CheckCatalyst->Degradation Concentration Is Concentration Correct? Degradation->Concentration No Sol_Degradation Deoxygenate Thoroughly / Use UV Filter Degradation->Sol_Degradation Yes CheckSetup 3. Check Reaction Setup Concentration->CheckSetup Yes Sol_Concentration Verify Catalyst Loading Concentration->Sol_Concentration No Deoxygenation Is Deoxygenation Complete? CheckSetup->Deoxygenation Stirring Is Stirring Adequate? Deoxygenation->Stirring Yes Sol_Deoxygenation Use Freeze-Pump-Thaw Deoxygenation->Sol_Deoxygenation No Sol_Stirring Increase Stir Rate Stirring->Sol_Stirring No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate [Ru(dpp)3(PF6)2]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ru(dpp)3(PF6)2.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Microwave-assisted synthesis can significantly reduce reaction times[1][2]. For conventional heating, refluxing for several hours is common[3][4].- Temperature: Maintain the appropriate reaction temperature. For ethylene (B1197577) glycol, this is typically around 180-200°C.
Poor Quality of Starting Materials - RuCl3·xH2O: Use a fresh, high-purity source of ruthenium(III) chloride hydrate. The water content can vary, which may affect stoichiometry.- Ligand Purity: Ensure the 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligand is pure. Impurities can interfere with the complexation reaction.
Precipitation Issues - Insufficient PF6- Salt: Use a saturated aqueous solution of NH4PF6 or KPF6 to ensure complete precipitation of the complex[5][6].- Precipitation Time and Temperature: After adding the hexafluorophosphate (B91526) salt, allow the solution to stand, sometimes overnight in a refrigerator, to maximize precipitation[3].
Loss During Workup - Filtration: Use a fine-porosity filter to collect the precipitate, as some product may be lost if the particles are very fine.- Washing: Wash the precipitate with cold water and diethyl ether to remove impurities without dissolving a significant amount of the product[3][6].

Problem 2: Product Fails to Precipitate After Addition of NH4PF6 or KPF6

Potential Cause Recommended Solution
Product is too Soluble in the Reaction Mixture - Reduce Solvent Volume: Carefully reduce the volume of the reaction mixture by rotary evaporation before adding the precipitating agent. Be cautious not to evaporate to dryness.- Cooling: Cool the solution in an ice bath after adding the NH4PF6 solution to decrease the solubility of the product.
Insufficient Product Formation - Refer to the "Low or No Product Yield" section to troubleshoot the reaction itself.

Problem 3: Difficulty in Purifying the Product

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Column Chromatography: Use column chromatography on silica (B1680970) gel or alumina. A common eluent system is acetonitrile (B52724) or a mixture of acetonitrile and water with a salt like KNO3[2][5][6].
Formation of Isomers - For unsymmetrical ligands, meridional (mer) and facial (fac) isomers can form and may be difficult to separate. While dpp is symmetrical, impurities or side reactions could lead to complex mixtures. Cation-exchange column chromatography has been used for isomer separation in similar complexes[7].
Lipophilic Nature of the Complex - The phenyl groups on the dpp ligand make the complex quite lipophilic, which can lead to it being retained on nonpolar stationary phases or being insoluble in more polar solvents. Adjust the polarity of the eluent system accordingly.

Problem 4: Characterization Data (e.g., NMR) is Inconsistent with the Desired Product

Potential Cause Recommended Solution
Solvent Peaks Obscuring Signals - Use a deuterated solvent in which the product is soluble and the solvent peaks do not overlap with key proton signals of the complex. Acetonitrile-d3 or DMSO-d6 are common choices.
Presence of Impurities - Re-purify the sample using column chromatography. Taking fractions and analyzing them by TLC or UV-Vis spectroscopy can help isolate the pure compound.
Paramagnetic Impurities - The presence of paramagnetic species, such as unreacted Ru(III), can cause significant broadening of NMR signals. Ensure complete reduction of Ru(III) to Ru(II) during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary depending on the specific procedure and scale, yields for similar ruthenium polypyridyl complexes after purification are often in the range of 30-80%[2][3]. Microwave-assisted synthesis may offer higher and more reproducible yields.

Q2: What is the role of ethylene glycol in the synthesis?

A2: Ethylene glycol serves as a high-boiling solvent, allowing the reaction to be carried out at the elevated temperatures required for the coordination of the three bulky dpp ligands to the ruthenium center. It can also act as a reducing agent, helping to reduce Ru(III) to Ru(II).

Q3: Can I use a different counter-ion instead of hexafluorophosphate (PF6-)?

A3: Yes, other non-coordinating anions like chloride (Cl-), tetrafluoroborate (B81430) (BF4-), or perchlorate (B79767) (ClO4-) can be used. The choice of counter-ion can affect the solubility and crystallinity of the final product. The hexafluorophosphate salt is commonly used due to its tendency to induce precipitation and its non-coordinating nature.

Q4: My final product is a different color than the expected orange-red. What could be the issue?

A4: The expected color of this compound is a vibrant orange or red solid[8]. A different color, such as brown or black, could indicate the presence of impurities, unreacted starting materials (RuCl3 is dark), or decomposition of the product. Further purification is recommended.

Q5: How should I store the final product?

A5: this compound is generally stable at room temperature but should be protected from prolonged exposure to light to prevent photochemical degradation[8]. Storing it in a vial wrapped in aluminum foil or in a dark container is advisable.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from procedures for similar ruthenium polypyridyl complexes[2][9].

  • Reaction Setup: In a microwave synthesis vessel, combine RuCl3·xH2O (1 equivalent) and 4,7-diphenyl-1,10-phenanthroline (dpp) (3.3 equivalents).

  • Solvent Addition: Add ethylene glycol (e.g., 3-5 mL for a 0.1 mmol scale).

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 180°C for 15-30 minutes. The solution should turn from a dark color to a clear, intense orange-red.

  • Precipitation: After cooling to room temperature, add a saturated aqueous solution of NH4PF6 or KPF6 to the reaction mixture. An orange-red precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of diethyl ether.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or alumina, eluting with an appropriate solvent system (e.g., acetonitrile or acetonitrile/water with KNO3).

  • Final Product: Dry the purified product under vacuum.

Quantitative Data Summary

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 4 - 24 hours[3]15 - 45 minutes[2][9][10]
Typical Yield 60 - 80% (for similar complexes)[3]30 - 50% (for similar complexes)[2]
Reaction Temperature Reflux temperature of solvent (e.g., ~197°C for ethylene glycol)180°C[2]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Isolation cluster_2 Purification & Characterization start Combine RuCl3·xH2O and dpp Ligand solvent Add Ethylene Glycol start->solvent reaction Heat (Conventional Reflux or Microwave) solvent->reaction cool Cool to Room Temperature reaction->cool Reaction Complete precipitate Add Saturated aq. NH4PF6 cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with H2O and Diethyl Ether filter->wash chromatography Column Chromatography (Alumina/Silica) wash->chromatography Crude Product dry Dry Under Vacuum chromatography->dry characterize Characterization (NMR, UV-Vis) dry->characterize end Final Product characterize->end Pure this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Oxygen Sensing Mechanism of this compound

G Luminescence Quenching by Oxygen cluster_0 Excitation and Emission cluster_1 Quenching Process GS Ru(dpp)3^2+ (Ground State) ES [Ru(dpp)3^2+]* (Excited State) GS->ES Light Absorption (hν) ES->GS Luminescence (hν') O2_ground ^3O2 (Triplet Oxygen) ES->O2_ground Energy Transfer O2_singlet ^1O2 (Singlet Oxygen) note In the presence of oxygen, the excited state energy is transferred to O2, quenching the luminescence.

Caption: The mechanism of luminescence quenching of excited this compound by molecular oxygen.

References

Technical Support Center: Purification of Ru(dpp)₃(PF₆)₂

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), or Ru(dpp)₃(PF₆)₂.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying crude Ru(dpp)₃(PF₆)₂?

A1: The most common purification strategy involves a multi-step approach. Initially, the crude product is precipitated from the reaction mixture by adding a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or potassium hexafluorophosphate (KPF₆).[1][2] The resulting solid is then typically purified further using column chromatography over alumina (B75360) or silica (B1680970) gel.[1][2][3][4] A final reprecipitation or recrystallization step is often performed to obtain a highly pure, crystalline product.[2]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential to confirm the purity and identity of Ru(dpp)₃(PF₆)₂.

  • NMR Spectroscopy (¹H NMR): This is used to verify the chemical structure and check for the presence of residual solvents or organic impurities.[5][6]

  • Mass Spectrometry (ESI-MS): This confirms the molecular weight of the complex cation, [Ru(dpp)₃]²⁺, and its fragments.[6][7]

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample by detecting and quantifying trace impurities.[8][9]

Q3: What are the recommended storage conditions for purified Ru(dpp)₃(PF₆)₂?

A3: The purified solid complex should be stored in a desiccator to protect it from moisture.[1][2] For long-term storage, especially in solution, it is recommended to store at low temperatures, such as -20°C or -80°C, to prevent degradation.[10] Stock solutions should be used within one year if stored at -20°C or within two years if stored at -80°C.[10]

Troubleshooting Guide

Q4: My yield is very low after the initial precipitation. What are the possible causes and solutions?

A4: Low yields can result from several factors:

  • Incomplete Precipitation: The complex may have some solubility in the reaction mixture. To enhance precipitation, cool the mixture in a refrigerator or ice bath after adding the PF₆⁻ salt solution.[2]

  • Insufficient PF₆⁻ Salt: Ensure an excess of saturated NH₄PF₆ or KPF₆ solution is added to drive the salt metathesis reaction to completion.

  • Losses During Washing: While washing is necessary to remove excess salts, excessive washing with solvents in which the product has slight solubility can reduce yield. Use minimal amounts of cold water and diethyl ether for washing the precipitate.[1]

Q5: After adding NH₄PF₆, the product separates as an oil instead of a solid. What should I do?

A5: Oiling out can occur if the product is impure or if the precipitation occurs too quickly from a supersaturated solution.

  • Solution 1: Trituration. Try adding a non-solvent in which the impurities are soluble but the product is not (e.g., diethyl ether) and scratching the flask's side with a glass rod to induce crystallization.

  • Solution 2: Redissolve and Reprecipitate. Dissolve the oil in a minimum amount of a suitable solvent (like acetonitrile (B52724) or acetone) and slowly add the non-solvent (diethyl ether) or water to encourage slower, more controlled precipitation.

Q6: My NMR spectrum shows persistent impurities after initial precipitation and washing. How can I remove them?

A6: The most effective method for removing persistent impurities, such as unreacted ligands or side-products, is column chromatography.[2][11]

  • Choice of Stationary Phase: Alumina is often effective for separating charged metal complexes.[3][4] Silica gel is also commonly used.[1][2][12] The choice may require empirical testing.

  • Eluent System: A polar solvent like acetonitrile is typically the primary eluent.[1][2] For highly retained complexes, a mixed-solvent system, such as acetonitrile/water/KNO₃(aq), may be necessary to elute the product.[8][12]

Q7: I am struggling to separate my product from impurities using column chromatography. What can I try?

A7: If separation is poor, consider the following adjustments:

  • Change the Stationary Phase: If you are using silica, try alumina, or vice-versa. Their different surface properties can alter the retention of the complex and impurities.[2][4]

  • Modify the Eluent: Adjusting the polarity of the eluent system is crucial.

    • For silica or alumina, gradually increasing the proportion of a more polar solvent (e.g., water or methanol (B129727) in acetonitrile) can help elute strongly-adsorbed compounds.[8]

    • Adding a salt (e.g., KNO₃ or NaNO₃) to the eluent can help displace the charged complex from the stationary phase and improve peak shape.[3][8]

  • Use a Different Column Type: For challenging separations, cation-exchange column chromatography (e.g., using SP Sephadex) can be highly effective for separating charged Ru(II) complexes based on subtle differences in their properties.[13]

Experimental Protocols & Workflows

General Purification Workflow

The diagram below outlines the standard experimental workflow for the purification of Ru(dpp)₃(PF₆)₂ following its synthesis.

Crude Crude Reaction Mixture Precipitate Add Saturated aq. NH₄PF₆ or KPF₆ Crude->Precipitate Filter Vacuum Filter & Wash (Cold H₂O, Diethyl Ether) Precipitate->Filter CrudeSolid Crude Solid Product Filter->CrudeSolid Chromatography Column Chromatography (Alumina or Silica) CrudeSolid->Chromatography Collect Collect Pure Fractions Chromatography->Collect Evaporate Remove Solvent (Rotary Evaporation) Collect->Evaporate Reprecipitate Reprecipitate/Recrystallize (e.g., from MeCN/Ether) Evaporate->Reprecipitate FinalProduct Pure Crystalline Product Reprecipitate->FinalProduct CheckPurity Confirm Purity (NMR, MS, EA) FinalProduct->CheckPurity

Caption: General workflow for the purification of Ru(dpp)₃(PF₆)₂.

Protocol 1: Precipitation and Washing of Crude Product
  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise while stirring until no further precipitation is observed.[1]

  • To maximize precipitation, cool the resulting suspension in an ice bath or refrigerator for at least one hour.[2]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid on the filter funnel sequentially with small portions of cold deionized water (to remove excess NH₄PF₆) and then with diethyl ether (to remove nonpolar organic impurities).[1][2]

  • Dry the crude product in a desiccator under vacuum.

Protocol 2: Column Chromatography on Alumina
  • Prepare a slurry of neutral alumina in the initial eluent solvent (e.g., acetonitrile).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude Ru(dpp)₃(PF₆)₂ in a minimum volume of the eluent. If solubility is low, a more polar solvent like acetone (B3395972) can be used, but the sample should be pre-adsorbed onto a small amount of alumina and dried before loading.

  • Load the sample onto the top of the column.

  • Elute the column with an appropriate solvent system. A common system is a gradient of acetonitrile, water, and a saturated aqueous salt solution (e.g., 40:4:1 MeCN/H₂O/sat. aq. NaNO₃).[3]

  • Collect the distinctively colored (typically orange or red) fractions corresponding to the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Logic for Impure Product

The following diagram provides a decision-making framework for addressing purity issues after the initial synthesis and workup.

Start Impure Product after Initial Precipitation Identify Identify Impurity Type (e.g., NMR, TLC) Start->Identify Solvent Residual Solvent Identify->Solvent Solvent peaks? Ligand Unreacted Ligand or Organic Byproduct Identify->Ligand Organic peaks? Complex Other Ru Complex (e.g., Isomer, Precursor) Identify->Complex Complex peaks? Action_Solvent Dry under high vacuum, possibly with gentle heating Solvent->Action_Solvent Action_Ligand Perform Column Chromatography (Start with Alumina or Silica) Ligand->Action_Ligand Action_Complex Use high-resolution chromatography (e.g., Alumina with salt gradient or Cation-Exchange) Complex->Action_Complex Check Check Purity Again Action_Solvent->Check Action_Ligand->Check Action_Complex->Check Success Pure Product Check->Success Yes Failure Still Impure Check->Failure No Reassess Reassess Eluent/Stationary Phase Failure->Reassess Reassess->Action_Ligand

Caption: Troubleshooting flowchart for purifying Ru(II) complexes.

Data Summary

The purification of Ru(II) polypyridyl complexes often requires optimization of column chromatography conditions. Below is a summary of conditions reported for compounds analogous to Ru(dpp)₃(PF₆)₂.

Complex TypeStationary PhaseEluent SystemReference
Ru(Cl-phen)₃(PF₆)₂Silica GelAcetonitrile[1]
Ru(Me-phen)₃(PF₆)₂Silica GelAcetonitrile[2]
Ru(TAP)₂(dppn)](PF₆)₂Alumina40:4:1 MeCN / H₂O / sat. aq. NaNO₃[3]
--INVALID-LINK--₂Silica Gel9:1 Acetonitrile / 0.1 M aq. KNO₃[12]
Ru(II) ComplexesSilica GelGradient: MeCN -> 10% H₂O in MeCN -> 7.5% H₂O/0.5% aq. KNO₃ in MeCN[8]
--INVALID-LINK--₂AluminaAcetone with 1.0 g/L NH₄PF₆[4]

References

Validation & Comparative

A Comparative Guide to Oxygen Sensing: Ru(dpp)3(PF6)2 vs. Platinum-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of oxygen is critical in a vast array of research and development applications, from monitoring cellular metabolism and drug efficacy to ensuring the stability of pharmaceutical products. For decades, platinum-based electrochemical sensors have been the industry standard. However, the emergence of optical sensors, particularly those utilizing ruthenium complexes like Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526) (Ru(dpp)3(PF6)2), offers significant advantages in various scientific contexts. This guide provides an objective comparison of the performance of this compound-based optical oxygen sensors and traditional platinum-based electrochemical sensors, supported by experimental data and detailed methodologies.

Principle of Operation

This compound Optical Sensors: These sensors operate on the principle of luminescence quenching. The ruthenium complex is a luminophore that, when excited by a light source (typically a blue LED), emits light of a longer wavelength (around 610 nm). In the presence of oxygen, the excited state of the ruthenium complex is quenched, leading to a decrease in the luminescence intensity and/or lifetime. This quenching is a predictable and reversible process that directly correlates to the partial pressure of oxygen.

Platinum-Based Electrochemical Sensors: These sensors function through an electrochemical reaction. The most common types are amperometric (Clark-type) and potentiometric (zirconia-based).

  • Clark-type sensors consist of a platinum cathode and a silver anode immersed in an electrolyte, separated from the sample by an oxygen-permeable membrane. A polarizing voltage is applied, and the oxygen that diffuses through the membrane is reduced at the platinum cathode, generating a current proportional to the oxygen concentration.

  • Zirconia-based sensors utilize a solid electrolyte of zirconium dioxide stabilized with yttria. At high temperatures (typically above 600°C), the zirconia becomes an oxygen ion conductor. Platinum electrodes are coated on opposite sides of the zirconia. A voltage is generated across the electrodes that is dependent on the difference in oxygen partial pressure between the reference side (usually ambient air) and the sample side.

Performance Comparison

The choice between this compound and platinum-based oxygen sensors often depends on the specific requirements of the application. The following tables summarize the key performance characteristics based on available experimental data.

FeatureThis compound-Based Optical SensorPlatinum-Based Electrochemical Sensor (Clark-type)Platinum-Based Electrochemical Sensor (Zirconia-type)
Operating Principle Luminescence QuenchingAmperometricPotentiometric
Sensitivity High, especially at low oxygen concentrations. Quantified by the Stern-Volmer constant (Ksv).Good, linear response to oxygen concentration.High, logarithmic response to oxygen partial pressure.
Response Time (t90) Fast, typically < 5 seconds to 16 seconds.[1][2]Slower, can range from 10 seconds to several minutes, dependent on membrane thickness.[1][3]Fast, typically < 4 seconds.[4]
Recovery Time Fast, often comparable to response time.Can be slower than response time.Fast.
Operating Temperature Wide range, including ambient temperatures.-5 to 45°C.[3]High temperatures required (>600°C).[5]
Oxygen Consumption NoYesNo
Calibration Frequency Infrequent, highly stable over long periods.Frequent calibration is often necessary.Pre-calibrated, but may require periodic checks.[6]
Interference Generally low, not affected by H2S or other gases that can interfere with electrochemical sensors.[6]Susceptible to interference from certain gases (e.g., H2S, CO) and can be poisoned by heavy metals.[2]Can be affected by combustible gases at high temperatures.[2]
Maintenance Minimal, occasional replacement of the sensing element.Regular maintenance required (electrolyte and membrane replacement).Generally low maintenance.
Power Consumption Generally low.Low.High due to the heater.
Cost Can be higher initially, but lower lifetime cost due to reduced maintenance.Lower initial cost.Varies depending on the specific design and application.

Advantages of this compound-Based Sensors

The unique properties of this compound-based optical sensors offer several distinct advantages over their platinum-based counterparts, making them particularly suitable for sensitive and long-term applications:

  • Non-Consumptive Measurement: Optical sensors do not consume oxygen during the measurement process. This is a critical advantage in applications with limited sample volume or where the oxygen concentration must remain undisturbed, such as in cell culture monitoring or sealed pharmaceutical vials.

  • High Sensitivity at Low Oxygen Levels: The quenching mechanism is particularly sensitive at low oxygen concentrations, making these sensors ideal for hypoxia research and monitoring of modified atmosphere packaging.

  • Long-Term Stability and Infrequent Calibration: this compound sensors exhibit excellent photostability and chemical stability, leading to minimal signal drift over extended periods. This reduces the need for frequent and time-consuming recalibration, a common requirement for electrochemical sensors.

  • Resistance to Interference: Optical sensors are not susceptible to the same chemical interferences that can affect platinum electrodes, such as hydrogen sulfide (B99878) or carbon monoxide. This ensures more reliable and accurate measurements in complex sample matrices.

  • Miniaturization and Versatility: The optical sensing principle allows for the fabrication of small and versatile sensor formats, including sensor spots that can be integrated into various vessels and microfluidic devices for in-situ monitoring.

Experimental Protocols

Fabrication and Calibration of a this compound-Based Optical Oxygen Sensing Film

Objective: To prepare a thin film embedded with this compound and calibrate its response to varying oxygen concentrations.

Materials:

  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (this compound)

  • Polystyrene (PS) or other suitable polymer matrix

  • Toluene (B28343) or other appropriate solvent

  • Glass slides or other transparent substrate

  • Nitrogen gas (99.999%)

  • Oxygen gas (99.999%)

  • Gas mixing system with mass flow controllers

  • Spectrofluorometer or a dedicated oxygen sensing instrument with a blue LED excitation source and a photodetector

  • Sealed cuvette or chamber for controlled gas atmosphere

Procedure:

  • Sensing Cocktail Preparation: Dissolve a specific amount of polystyrene in toluene to create a polymer solution (e.g., 10% w/v). Add this compound to the polymer solution to achieve the desired concentration (e.g., 1 mg/mL). Stir the mixture in the dark until the ruthenium complex is fully dissolved.

  • Film Deposition: Deposit a thin layer of the sensing cocktail onto a clean glass slide using a suitable method like spin-coating, dip-coating, or knife-coating to ensure a uniform thickness.

  • Drying: Allow the solvent to evaporate completely in a dark, dust-free environment at room temperature or in a vacuum oven at a slightly elevated temperature.

  • Calibration Setup: Place the sensor film inside the sealed cuvette. Connect the cuvette to the gas mixing system.

  • Zero-Point Calibration: Purge the cuvette with pure nitrogen gas for a sufficient time to remove all oxygen. Measure the luminescence intensity or lifetime, which will serve as the reference value (I₀ or τ₀).

  • Span Calibration: Introduce a known concentration of oxygen (e.g., 20.9% O₂, equivalent to air) into the cuvette. Allow the system to equilibrate and measure the luminescence intensity or lifetime (I or τ).

  • Multi-Point Calibration: Generate a calibration curve by introducing various known concentrations of oxygen (e.g., 0%, 2%, 5%, 10%, 20.9% O₂) and recording the corresponding luminescence values.

  • Stern-Volmer Plot: Plot the ratio of the luminescence in the absence of oxygen to the luminescence in the presence of oxygen (I₀/I or τ₀/τ) against the oxygen concentration. The slope of this plot is the Stern-Volmer constant (Ksv), which represents the sensitivity of the sensor.

Performance Evaluation of a Platinum-Based (Clark-type) Electrochemical Oxygen Sensor

Objective: To characterize the performance of a Clark-type oxygen sensor, including its response time and linearity.

Materials:

  • Clark-type oxygen sensor with its dedicated meter

  • Calibration solutions (zero-oxygen and air-saturated water)

  • Sodium sulfite (B76179) (for zero-oxygen solution)

  • Beakers or a flow-through cell

  • Stir plate and stir bar

  • Deionized water

Procedure:

  • Sensor Preparation and Polarization: Prepare the sensor according to the manufacturer's instructions, which may include filling with electrolyte and ensuring the membrane is properly installed. Connect the sensor to the meter and allow it to polarize for the recommended time (typically 5-15 minutes).

  • Zero-Point Calibration: Prepare a zero-oxygen solution by dissolving an excess of sodium sulfite in deionized water. Place the sensor in this solution and stir gently. Wait for the reading to stabilize and perform the zero-point calibration on the meter.

  • Span Calibration: Prepare an air-saturated water sample by bubbling air through deionized water for at least 30 minutes. Place the sensor in this solution, stir gently, and wait for a stable reading. Perform the span calibration on the meter (typically setting the reading to 100% air saturation or the corresponding dissolved oxygen concentration in mg/L at that temperature and pressure).

  • Linearity Check: If possible, use certified gas mixtures with known oxygen concentrations to prepare water samples with intermediate oxygen levels to check the linearity of the sensor response.

  • Response Time Measurement:

    • Place the sensor in the zero-oxygen solution until the reading is stable.

    • Quickly transfer the sensor to the air-saturated water solution while starting a timer.

    • Record the time it takes for the sensor reading to reach 90% of the final stable value (t90). This is the response time.

  • Recovery Time Measurement:

    • Place the sensor in the air-saturated water until the reading is stable.

    • Quickly transfer the sensor back to the zero-oxygen solution while starting a timer.

    • Record the time it takes for the sensor reading to fall to 10% of the initial value. This can be considered the recovery time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of both sensor types and a comparative experimental workflow.

OxygenSensingMechanisms cluster_Ru This compound Optical Sensor cluster_Pt Platinum-Based Electrochemical Sensor (Clark-type) Ru_ground Ru(dpp)3²⁺ (Ground State) Ru_excited [Ru(dpp)3²⁺]* (Excited State) Ru_ground->Ru_excited Absorption Ru_excited->Ru_ground Emission Luminescence Luminescence Ru_excited->Luminescence Quenching Non-Radiative Decay Ru_excited->Quenching Light Excitation Light (hv) Light->Ru_ground Oxygen O₂ Oxygen->Ru_excited Collisional Quenching Quenching->Ru_ground O2_sample O₂ in Sample Membrane O₂-Permeable Membrane O2_sample->Membrane O2_membrane O₂ (diffused) Pt_cathode Platinum Cathode O2_membrane->Pt_cathode Current Measured Current Pt_cathode->Current O₂ + 4H⁺ + 4e⁻ → 2H₂O Ag_anode Silver Anode Ag_anode->Current 4Ag + 4Cl⁻ → 4AgCl + 4e⁻ Membrane->O2_membrane

Caption: Signaling pathways for this compound and Platinum-based oxygen sensors.

ExperimentalWorkflow cluster_Ru_workflow This compound Sensor Workflow cluster_Pt_workflow Platinum Sensor Workflow Ru_prep Prepare Sensing Film Ru_setup Mount in Sealed Chamber Ru_prep->Ru_setup Ru_cal_zero Calibrate with N₂ (0% O₂) Ru_setup->Ru_cal_zero Ru_cal_span Calibrate with Air (20.9% O₂) Ru_cal_zero->Ru_cal_span Ru_measure Measure Sample Ru_cal_span->Ru_measure Pt_prep Prepare Sensor (Electrolyte/Membrane) Pt_polarize Polarize Sensor Pt_prep->Pt_polarize Pt_cal_zero Calibrate with Zero-O₂ Solution Pt_polarize->Pt_cal_zero Pt_cal_span Calibrate with Air-Saturated Solution Pt_cal_zero->Pt_cal_span Pt_measure Measure Sample Pt_cal_span->Pt_measure

Caption: Comparative experimental workflows for sensor calibration and measurement.

Conclusion

For researchers, scientists, and drug development professionals, the choice of an oxygen sensor is a critical decision that can significantly impact the quality and reliability of experimental data. While platinum-based electrochemical sensors have a long history and are suitable for many applications, the advantages of this compound-based optical sensors, particularly their non-consumptive nature, long-term stability, and high sensitivity at low oxygen levels, make them a superior choice for a growing number of demanding applications in modern research and development. The initial investment in optical sensing technology can be offset by the reduced need for maintenance and calibration, leading to lower long-term costs and more reliable data.

References

A Comparative Guide to Oxygen Concentration Measurement: Ru(dpp)3(PF6)2 vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of oxygen concentration is critical in a multitude of experimental settings. This guide provides an objective comparison of the performance of the luminescent probe Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526) (Ru(dpp)3(PF6)2) with alternative oxygen sensing technologies, supported by experimental data and detailed protocols.

The selection of an appropriate oxygen measurement technique is contingent on factors such as the required sensitivity, response time, experimental setup, and the nature of the sample. This guide will delve into the principles and performance characteristics of this compound-based optical sensing and compare it primarily with the traditional Clark-type electrochemical sensor and other optical probes.

Principle of Operation: Luminescence Quenching

The oxygen sensing mechanism of this compound is based on the principle of luminescence quenching. The ruthenium complex is a luminophore, meaning it can be excited by a light source to a higher energy state. In the absence of oxygen, it returns to its ground state by emitting light (luminescence). However, when oxygen molecules are present, they can interact with the excited ruthenium complex, causing it to return to its ground state without emitting a photon. This process is known as dynamic quenching.[1] The degree of quenching is directly proportional to the concentration of oxygen, a relationship described by the Stern-Volmer equation.[2]

Performance Comparison

The following tables summarize the key performance indicators for this compound-based sensors and Clark-type electrodes. It is important to note that the performance of optical sensors can be significantly influenced by the choice of the immobilization matrix.

Table 1: Quantitative Performance Comparison of Oxygen Sensors

ParameterThis compound-based Optical SensorClark-type Electrochemical SensorOther Optical Sensors (e.g., Platinum-based)
Principle Luminescence QuenchingAmperometricLuminescence/Phosphorescence Quenching
Limit of Detection Down to 10 µg/L[3]Typically around 0.1 mg/LVaries widely, can be very low
Response Time (t90) Seconds to minutes (matrix dependent)[2]8 to 18 seconds[4]Seconds to minutes
Stability Good long-term stability, low drift[5]Prone to drift, requires frequent calibration[6]Generally good stability
Oxygen Consumption NoYesNo
Interferences Minimal cross-sensitivity to other gases[5]H2S and other reducing agents[7]Can have some cross-sensitivities
Maintenance Low, no electrolyte or membrane replacement[7]High, requires electrolyte and membrane changes[7]Low to moderate
Calibration Frequency Infrequent, can hold calibration for months[6]Frequent, recommended daily or even every two hours[8]Varies, generally less frequent than Clark electrodes
Photostability Fairly photostable, but can degrade over long exposure[2][9]Not applicableVaries by luminophore
Stern-Volmer Constant (Ksv) Varies with matrix, e.g., 0.019 L/mg in PMMA[2]Not applicableVaries

Table 2: Qualitative Comparison of Oxygen Sensing Technologies

FeatureThis compound-based Optical SensorClark-type Electrochemical Sensor
Invasiveness Can be non-invasive (e.g., through a transparent vessel wall)Invasive, requires direct contact with the sample
Miniaturization Easily miniaturized for microfluidic and cellular applications[7]More challenging to miniaturize
Flow Dependence NoYes, requires sample stirring or flow[6]
Warm-up Time NoYes, requires polarization time[7]
Cost Higher initial instrument cost, lower long-term maintenance cost[4]Lower initial instrument cost, higher long-term maintenance cost[4]

Experimental Protocols

Protocol 1: Validating Oxygen Concentration with a this compound-based Sensor

This protocol outlines the steps for preparing a sensor, calibration, and measuring dissolved oxygen.

1. Sensor Preparation (Immobilization in a Sol-Gel Matrix):

  • Materials: Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride ([Ru(dpp)3]Cl2), tetraethyl orthosilicate (B98303) (TEOS), ethanol, water, hydrochloric acid (HCl), glass slides or optical fibers.

  • Procedure:

    • Prepare a stock solution of [Ru(dpp)3]Cl2 in ethanol.

    • In a separate container, mix TEOS, ethanol, water, and a small amount of HCl (as a catalyst) to initiate hydrolysis.

    • Add the [Ru(dpp)3]Cl2 stock solution to the sol-gel mixture and stir thoroughly.

    • Coat the tip of an optical fiber or a glass slide with the mixture using dip-coating or spin-coating.

    • Allow the coated sensor to age and dry in a dark, controlled environment. The final sensor will have the ruthenium complex entrapped in a porous and oxygen-permeable sol-gel matrix.

2. Calibration:

  • Two-Point Calibration:

    • Zero Oxygen Standard: Prepare a solution with zero dissolved oxygen by bubbling it with pure nitrogen gas for at least 30 minutes or by adding an excess of sodium sulfite. Immerse the sensor in this solution and record the maximum luminescence intensity (I₀) or lifetime (τ₀).

    • Air-Saturated Standard: Prepare a solution saturated with air by bubbling it with ambient air for at least 30 minutes. The dissolved oxygen concentration will depend on the temperature and atmospheric pressure. Immerse the sensor in this solution and record the luminescence intensity (I) or lifetime (τ).

  • Multi-Point Calibration (for higher accuracy):

    • Prepare a series of standards with known oxygen concentrations by mixing the zero oxygen and air-saturated standards in different ratios or by using gas mixing systems to equilibrate with known oxygen partial pressures.

    • Measure the luminescence intensity or lifetime for each standard.

3. Measurement:

  • Immerse the calibrated sensor in the sample of interest.

  • Allow the reading to stabilize.

  • Record the luminescence intensity or lifetime.

4. Data Analysis (Stern-Volmer Plot):

  • The relationship between luminescence and oxygen concentration is described by the Stern-Volmer equation:

    • For intensity: I₀ / I = 1 + Ksv * [O₂]

    • For lifetime: τ₀ / τ = 1 + Ksv * [O₂]

  • Plot I₀/I or τ₀/τ against the known oxygen concentrations from the calibration.

  • The slope of the resulting linear plot is the Stern-Volmer constant (Ksv), which is a measure of the sensor's sensitivity to oxygen.[10][11]

  • Use the calibration curve to determine the oxygen concentration of unknown samples from their measured luminescence intensity or lifetime.

Protocol 2: Calibration and Measurement with a Clark-type Oxygen Electrode

1. Pre-Calibration and Maintenance:

  • Inspect the electrode for any damage to the membrane or fouling.

  • Ensure the electrolyte solution is filled to the correct level.

  • Replace the membrane and electrolyte solution as recommended by the manufacturer.[12]

  • Connect the probe to the meter and allow it to polarize (warm-up) for the time specified by the manufacturer (typically 30-50 minutes for new or unplugged probes).[8]

2. Two-Point Calibration:

  • Zero Oxygen Point:

    • Immerse the probe in a zero-oxygen solution (e.g., deionized water with excess sodium sulfite).

    • Stir the solution gently.

    • Once the reading stabilizes, calibrate the meter to 0% saturation or 0 mg/L.[13]

  • 100% Saturation Point (Water-Saturated Air):

    • Place the probe in a calibration chamber with a moist sponge or paper towel at the bottom to create a 100% humidity environment. Ensure the probe tip does not touch the wet surface.

    • Allow the probe to equilibrate with the water-saturated air (approximately 10-15 minutes).[14]

    • Enter the current barometric pressure into the meter.

    • Once the reading stabilizes, calibrate the meter to 100% saturation.[12]

3. Measurement:

  • Immerse the calibrated probe into the sample.

  • Ensure there is adequate flow or stirring around the probe tip to prevent localized oxygen depletion.[6]

  • Allow the reading to stabilize and record the dissolved oxygen concentration.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sensor Preparation cluster_cal Calibration cluster_meas Measurement prep_rudpp Prepare this compound Solution coat_sensor Coat Substrate (Fiber/Slide) prep_rudpp->coat_sensor prep_matrix Prepare Immobilization Matrix (e.g., Sol-Gel) prep_matrix->coat_sensor age_sensor Age and Dry Sensor coat_sensor->age_sensor zero_std Prepare 0% Oxygen Standard age_sensor->zero_std measure_zero Measure Luminescence at 0% O2 (I₀ or τ₀) zero_std->measure_zero sat_std Prepare 100% Oxygen Standard measure_sat Measure Luminescence at 100% O2 (I or τ) sat_std->measure_sat plot_sv Construct Stern-Volmer Plot measure_zero->plot_sv measure_sat->plot_sv immerse_sample Immerse Sensor in Sample plot_sv->immerse_sample record_lum Record Luminescence (I or τ) immerse_sample->record_lum calc_o2 Calculate [O2] using Stern-Volmer Plot record_lum->calc_o2

Experimental workflow for oxygen measurement using a this compound-based optical sensor.

quenching_mechanism Ru_ground Ru(dpp)₃²⁺ Ru_excited [Ru(dpp)₃²⁺]* Ru_ground->Ru_excited Excitation (hν) Ru_excited->Ru_ground Luminescence Ru_excited->p1 O2_ground O₂ (³Σg⁻) O2_ground->p1 O2_singlet ¹O₂ (¹Δg) p1->Ru_ground Quenching p1->O2_singlet

Simplified Jablonski diagram illustrating the luminescence quenching of this compound by molecular oxygen.

Conclusion

Both this compound-based optical sensors and Clark-type electrodes are effective tools for measuring oxygen concentration. The choice between them depends heavily on the specific application.

This compound-based optical sensors are particularly advantageous for:

  • Long-term, low-maintenance monitoring.

  • Applications requiring non-invasive measurements.

  • Measurements in small sample volumes or where oxygen consumption by the sensor is a concern.

  • Environments where interfering gases like H₂S are present.

Clark-type electrodes remain a robust and cost-effective option for:

  • Applications where rapid response times are critical.

  • Situations where the initial instrument cost is a primary consideration.

  • Experiments where regular maintenance and calibration are feasible.

For researchers in drug development and other sensitive biological applications, the non-consumptive and non-invasive nature of optical sensors like those based on this compound offers significant benefits, minimizing perturbations to the experimental system.

References

A Comparative Guide to Photocatalytic Reaction Yields: Ru(dpp)3(PF6)2 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of photocatalyst performance in key chemical transformations, supported by experimental data and detailed protocols.

In the rapidly evolving field of photoredox catalysis, the choice of photocatalyst is paramount to achieving optimal reaction yields and efficiency. Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate, --INVALID-LINK--2, has long been a workhorse catalyst, valued for its robust photophysical properties and accessibility. However, a growing number of alternative photocatalysts, including iridium complexes and organic dyes, offer distinct advantages in certain transformations. This guide provides a cross-validation of photocatalytic reaction yields for --INVALID-LINK--2 against prominent alternatives in three key reaction classes: [4+2] cycloaddition, C-H arylation, and pinacol (B44631) coupling. The data presented is collated from peer-reviewed literature to offer a clear, comparative overview for researchers designing and optimizing photocatalytic reactions.

Performance Comparison in Key Photocatalytic Reactions

The following tables summarize the performance of --INVALID-LINK--2 and its alternatives in selected photocatalytic reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is chosen to be as comparable as possible.

[4+2] Cycloaddition

The Diels-Alder reaction, a cornerstone of organic synthesis, can be facilitated by photoredox catalysis, particularly for electronically mismatched dienes and dienophiles.

PhotocatalystDieneDienophileSolventYield (%)Reference
--INVALID-LINK--2 Isoprene (B109036)trans-AnetholeAcetonitrile>99 (Complete Conversion)[1]
--INVALID-LINK--2α,β-unsaturated 2-acyl imidazoleStyreneDichloromethane56[2]
--INVALID-LINK--2α,β-unsaturated 2-acyl imidazoleStyreneDichloromethane26[2]

Note: The yield for --INVALID-LINK--2 in the reaction between isoprene and trans-anethole was reported as complete conversion after 2 hours.[1] The difference in yields between the --INVALID-LINK--2 and --INVALID-LINK--2 in the second example highlights the significant effect the counterion can have on catalytic activity.[2]

C-H Arylation

Direct C-H arylation is a powerful tool for the synthesis of complex aromatic compounds, and photoredox catalysis has emerged as a mild and efficient method for this transformation.

PhotocatalystArene SubstrateArylating AgentSolventYield (%)Reference
Polymeric Ru(bpy)3 derivativeN-Methylpyrrole2-BromobenzonitrileDMSO71
9,10-Dihydroacridine (Organic) / Pd(OAc)2Acetanilide derivativesAryldiazonium saltsMethanol (B129727)High (not specified)[3]
Thiol Catalyst (Organic)Cyclohexene4-CyanopyridineNot specified63-90[4]

Note: The polymeric Ru(bpy)3 derivative provides a good yield, though direct comparison with the organic photocatalyst systems is difficult due to the different reaction systems (e.g., co-catalysts).

Pinacol Coupling

The reductive coupling of carbonyl compounds to form 1,2-diols is a fundamental C-C bond-forming reaction. Photocatalysis offers a mild alternative to traditional methods that often require harsh reducing agents.

PhotocatalystCarbonyl SubstrateReductantSolventYield (%)Reference
fac-Ir(ppy)3 Aromatic/Aliphatic Aldehydes & KetonesDMBI-CF3DMAup to 91[5]
4CzIPN (Organic)Aromatic Aldehydes & KetonesHantzsch esterWater/Aqueous mediaHigh (not specified)[6]
CdSe/CdS Quantum DotsAryl Aldehydes & KetonesThiophenolsNot specifiedHigh (TON > 4x10^5)[7][8]

Note: While a direct comparison with --INVALID-LINK--2 for this specific reaction was not found in the reviewed literature, the high yields achieved with iridium and organic photocatalysts suggest they are strong alternatives for this transformation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of photocatalytic reactions. Below are representative procedures for the three reaction types discussed.

General Procedure for Photocatalytic [4+2] Cycloaddition

This protocol is adapted from a procedure for the [4+2] cycloaddition of styrenes.[9]

Materials:

  • --INVALID-LINK--2 (or alternative photocatalyst)

  • Styrene derivatives (diene and dienophile precursors)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the diene precursor (1.0 equiv), the dienophile precursor (1.2 equiv), and the photocatalyst (e.g., 1-5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Place the reaction vessel in proximity to the visible light source and begin vigorous stirring.

  • Irradiate the reaction mixture for the specified time (e.g., 2-24 hours) at room temperature.

  • Upon completion, the reaction mixture is concentrated in vacuo and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetralin derivative.

General Procedure for Photocatalytic C-H Arylation

This protocol is a general representation of a photoredox/palladium-catalyzed C-H arylation.[3]

Materials:

  • Arene substrate with a directing group

  • Aryldiazonium salt

  • Photocatalyst (e.g., 9,10-dihydroacridine)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Anhydrous methanol

  • Reaction vessel suitable for photochemistry

  • Visible light source (e.g., blue LEDs)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, combine the arene substrate (1.0 equiv), the aryldiazonium salt (1.5 equiv), the photocatalyst (e.g., 2 mol%), and the palladium catalyst (e.g., 5 mol%).

  • Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas.

  • Add anhydrous methanol via syringe.

  • Irradiate the stirred reaction mixture with the visible light source at room temperature for the designated time (e.g., 12-24 hours).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Procedure for Photocatalytic Pinacol Coupling

This protocol is based on a procedure for the cross-pinacol coupling of carbonyl compounds.[5]

Materials:

  • Carbonyl compound 1 (nucleophilic precursor)

  • Carbonyl compound 2 (electrophilic precursor)

  • Photocatalyst (e.g., fac-Ir(ppy)3)

  • Reductant (e.g., DMBI-CF3)

  • Anhydrous and degassed solvent (e.g., DMA)

  • Syringe pump

  • Reaction vessel suitable for photochemistry

  • Visible light source (e.g., blue LEDs, λmax = 462 nm)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add the electrophilic carbonyl compound (2.0 equiv), the photocatalyst (e.g., 2 mol%), and the reductant (1.5 equiv).

  • Dissolve the components in the anhydrous and degassed solvent.

  • Prepare a solution of the nucleophilic carbonyl compound (1.0 equiv) in the same solvent.

  • Begin irradiating the stirred reaction mixture with the visible light source.

  • Using a syringe pump, add the solution of the nucleophilic carbonyl compound dropwise to the reaction mixture over a specified period (e.g., 20 minutes).

  • Continue stirring and irradiation for an additional period (e.g., 40 minutes).

  • Upon completion, the reaction is quenched and the product is isolated and purified, typically by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for a photocatalytic reaction and the fundamental mechanism of photoredox catalysis.

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification prep1 Weigh Substrates & Catalyst prep2 Add to Reaction Vessel prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Degas (Inert Atmosphere) prep3->prep4 react1 Irradiate with Visible Light prep4->react1 Start Reaction react2 Stir at Room Temperature react1->react2 work1 Quench Reaction react2->work1 Reaction Complete work2 Solvent Removal work1->work2 work3 Column Chromatography work2->work3 work4 Isolate Pure Product work3->work4

Caption: Generalized experimental workflow for a visible light photocatalytic reaction.

G cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC.- PC_star->PC_reduced e- from D PC_oxidized PC.+ PC_star->PC_oxidized e- to A Sub_A Substrate A PC_star->Sub_A PC_reduced->PC e- to A PC_reduced->Sub_A PC_oxidized->PC e- from D Sub_D Substrate D PC_oxidized->Sub_D Prod_A Product A- Sub_A->Prod_A Prod_D Product D+ Sub_D->Prod_D

Caption: Simplified mechanism of photoredox catalysis showing both reductive and oxidative quenching cycles.

References

A Comparative Guide to the Photoluminescence Quantum Yield of Ru(dpp)3(PF6)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photoluminescence quantum yield (PLQY) of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, commonly known as Ru(dpp)3(PF6)2, with other relevant ruthenium-based photosensitizers. The data presented is compiled from peer-reviewed literature and is intended to assist in the selection of appropriate photosensitizers for applications ranging from bioimaging to photodynamic therapy.

Overview of this compound

This compound is a well-established ruthenium complex known for its strong luminescence and utility as an oxygen sensor. Its photophysical properties, particularly its quantum yield, are of significant interest for applications requiring efficient light emission. The large π-conjugated system of the diphenylphenanthroline ligands influences its electronic and emissive properties.

Quantitative Comparison of Quantum Yields

The following table summarizes the photoluminescence quantum yields of this compound and its common alternatives under various conditions. It is important to note that the quantum yield of ruthenium complexes is highly sensitive to the solvent, temperature, and the presence of quenchers such as oxygen.

ComplexSolvent/MediumConditionsQuantum Yield (Φ)Reference
[Ru(dpp)3]Cl2 Polymeric NanosensorNitrogen Atmosphere0.667 ± 0.024[1]
[Ru(dpp)3]Cl2 Polymeric NanosensorOxygen Atmosphere0.498 ± 0.031[1]
--INVALID-LINK--2 AcetonitrileAerated0.012[2]
--INVALID-LINK--2 AcetonitrileDeaerated0.095[2][3]
[Ru(bpy)3]Cl2 WaterAerated0.040[3]
[Ru(bpy)3]Cl2 WaterDeaerated0.063[3]
--INVALID-LINK--2 Ethanol/Methanol (4:1 v/v)77 K0.38[2][4]

Note: The quantum yield of [Ru(dpp)3]Cl2 was measured in a polymeric matrix, which may enhance the quantum yield compared to solution.

Experimental Protocols

The determination of photoluminescence quantum yield is a critical aspect of characterizing luminescent compounds. The most common method, and the one cited in the references for the data above, is the relative quantum yield measurement.

Relative Photoluminescence Quantum Yield Measurement

This method involves comparing the integrated photoluminescence intensity of a sample with that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a monochromatized excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvents.

  • Standard compound with a known quantum yield (e.g., --INVALID-LINK--2).

  • Sample compound (e.g., this compound).

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the photoluminescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    ΦS = ΦR × (IS / IR) × (AR / AS) × (nS2 / nR2)

    Where:

    • ΦS is the quantum yield of the sample.

    • ΦR is the quantum yield of the reference standard.

    • IS and IR are the integrated emission intensities of the sample and the reference, respectively.

    • AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • nS and nR are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term cancels out).

Diagrams

Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure Same solvent pl_measure Measure Photoluminescence (PL) prep_sample->pl_measure Same solvent & excitation λ prep_standard Prepare dilute solutions of standard prep_standard->abs_measure prep_standard->pl_measure calculate Calculate Quantum Yield abs_measure->calculate integrate Integrate PL emission spectra pl_measure->integrate integrate->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for relative photoluminescence quantum yield measurement.

Factors Influencing Quantum Yield

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Environmental Factors QY Quantum Yield (Φ) Ligand Ligand Structure (π-conjugation, rigidity) MLCT MLCT State Energy Ligand->MLCT Metal Metal Center (spin-orbit coupling) Metal->MLCT MLCT->QY Radiative vs. Non-radiative decay Solvent Solvent Polarity & Viscosity Solvent->QY Solvatochromism, rigidochromism Temp Temperature Temp->QY Vibrational deactivation Quenchers Quenchers (e.g., O2) Quenchers->QY Collisional quenching

Caption: Key factors influencing the quantum yield of ruthenium complexes.

References

A Comparative Guide to Ru(dpp)3(PF6)2 and Alternatives in Photocatalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is paramount for efficient and selective carbon-carbon (C-C) bond formation. This guide provides a comparative analysis of the ruthenium complex Tris(dipyrido[3,2-a:2',3'-c]phenazine)ruthenium(II) hexafluorophosphate, Ru(dpp)3(PF6)2, against other commonly employed photocatalysts. The comparison focuses on their performance in the context of the Giese reaction, a well-established radical C-C bond-forming transformation.

While direct, head-to-head experimental data for this compound in a standardized Giese reaction is not extensively available in the current literature, a comparative assessment can be made based on its inherent photophysical and electrochemical properties alongside the established performance of alternative catalysts.

Performance Comparison of Photocatalysts in Giese-Type Reactions

The following table summarizes the performance of common photocatalysts in Giese and related radical C-C bond-forming reactions. It is important to note that reaction yields are highly substrate- and condition-dependent.

PhotocatalystCatalyst TypeTypical Reaction YieldsKey AdvantagesKey Disadvantages
--INVALID-LINK--2 Ruthenium PolypyridylGood to ExcellentWell-studied, versatile, good photostabilityLower excited-state reduction potential compared to some alternatives
[Ir(ppy)2(dtbbpy)]PF6 Iridium PolypyridylExcellentHigh quantum yields, tunable redox potentials, highly efficientHigh cost, potential for metal contamination
Eosin Y Organic DyeModerate to GoodInexpensive, low toxicity, visible light absorptionProne to photobleaching, lower quantum yields than metal complexes
Acridinium Salts Organic DyeGood to ExcellentStrong oxidizing power in the excited state, metal-freeCan be sensitive to reaction conditions
This compound Ruthenium Polypyridyl(Theoretical)Strong DNA intercalator, potential for unique reactivityLimited data in synthetic C-C bond formation, potential for lower quantum yields due to non-radiative decay pathways

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for photocatalytic Giese-type reactions using common alternative catalysts.

Protocol 1: Giese Reaction using an Iridium Photocatalyst
  • Reaction: Radical addition of an alkyl halide to an electron-deficient alkene.

  • Materials:

    • Alkyl halide (1.0 equiv)

    • Electron-deficient alkene (1.5 equiv)

    • [Ir(ppy)2(dtbbpy)]PF6 (1-2 mol%)

    • Hantzsch ester (1.5 equiv) as a stoichiometric reductant

    • Diisopropylethylamine (DIPEA) (2.0 equiv) as a base

    • Degassed solvent (e.g., acetonitrile (B52724) or DMF)

  • Procedure:

    • To an oven-dried Schlenk tube, add the iridium photocatalyst, alkyl halide, electron-deficient alkene, and Hantzsch ester.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and DIPEA via syringe.

    • Stir the reaction mixture at room temperature under irradiation with a blue LED (λ ≈ 450 nm) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography.

Protocol 2: Giese Reaction using Eosin Y
  • Reaction: Decarboxylative alkylation of an electron-deficient alkene.

  • Materials:

    • Carboxylic acid derivative (e.g., N-acyloxyphthalimide) (1.0 equiv)

    • Electron-deficient alkene (2.0 equiv)

    • Eosin Y (2-5 mol%)

    • Diisopropylethylamine (DIPEA) (3.0 equiv) as a reductive quencher

    • Solvent (e.g., DMSO or acetonitrile)

  • Procedure:

    • In a vial, dissolve the carboxylic acid derivative, electron-deficient alkene, and Eosin Y in the chosen solvent.

    • Add DIPEA to the mixture.

    • Seal the vial and stir the solution at room temperature under irradiation with a green LED (λ ≈ 520 nm) for 24-48 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Giese_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification A Combine Reactants: - Alkyl Precursor - Alkene - Photocatalyst - Additives B Add Solvent A->B C Degas Mixture B->C D Irradiate with Visible Light C->D E Stir at Room Temp. D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H I Product H->I

A typical experimental workflow for a photocatalytic Giese reaction.

Photoredox_Catalysis_Cycle cluster_reductive Reductive Quenching PC PC PC_star PC* PC->PC_star PC_red PC⁻ PC_star->PC_red + e⁻ (from Donor) PC_red->PC - e⁻ (to Acceptor) PC_ox PC⁺ Donor Donor Donor_ox Donor⁺˙ Donor->Donor_ox Acceptor Acceptor Acceptor_red Acceptor⁻˙ Acceptor->Acceptor_red

Safety Operating Guide

Navigating the Disposal of Ru(dpp)3(PF6)2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate (B91526), or Ru(dpp)3(PF6)2, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this ruthenium complex.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure. This includes:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin exposure.[1][3]

  • Respiratory Protection: If working with fine powders or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][3]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are easily accessible.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Adherence to institutional and local regulations is paramount.

Step 1: Waste Collection and Segregation

  • Collect all waste materials containing this compound, including the pure compound, contaminated labware (such as spatulas and weighing boats), and contaminated PPE (like gloves).[1]

  • Place these materials in a designated, clearly labeled, and sealed waste container.[1][4] The container should be in good condition and compatible with the chemical.

  • It is critical to segregate ruthenium waste from other chemical waste streams to prevent potentially hazardous reactions. This compound should not be mixed with strong oxidizing agents.[1][5]

Step 2: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be cool, dry, and away from incompatible materials.[1]

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[1] They will provide specific guidance based on local, state, and federal regulations.[6][7]

Step 4: Spill Management In the event of a spill:

  • Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.[1][6][8]

  • Major Spills: Evacuate the area and alert your institution's EHS department or emergency responders. Prevent the material from entering drains or waterways.[4]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not broadly defined and are subject to local regulations. The following table summarizes general safety and hazard information.

ParameterInformationSource
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Incompatible Materials Strong oxidizing agents.[1][5]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if dust is generated).[1][3]
Storage Conditions Cool, dry, well-ventilated area in a sealed container.[1]

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or treatment of this compound waste are not recommended for on-site laboratory execution due to the hazardous nature of the compound and its decomposition products. The standard and safest procedure is to transfer the waste to a licensed hazardous waste disposal facility that has the proper equipment and established protocols for handling such materials.[1][9] For small quantities, some general guidance for hexafluorophosphate salts suggests cautious dissolution in water followed by neutralization with sodium carbonate, but this should only be performed after consulting with your EHS department.[7]

Disposal Workflow

This compound Disposal Workflow cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Disposal Arrangement cluster_spill Spill Management A Collect all this compound waste (compound, contaminated labware, PPE) B Place in a sealed, labeled container A->B C Segregate from other chemical waste (especially strong oxidizing agents) B->C D Store in a designated, cool, dry, and well-ventilated area C->D E Contact Institutional EHS or a certified waste disposal contractor D->E F Follow specific guidance provided for pickup and disposal E->F G Minor Spill: Sweep carefully, avoid dust, and place in waste container H Major Spill: Evacuate and contact EHS

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ru(dpp)3(PF6)2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate), also known as Ru(dpp)3(PF6)2. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach[1].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.

Body PartRequired PPEStandard
Eyes/FaceSafety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards[1]
SkinChemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use[1]
RespiratoryUse in a well-ventilated area or outdoors. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Avoid breathing dust, fume, gas, mist, vapors, or spray[1]
BodyLaboratory coat---

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

  • Preparation:

    • Ensure the work area is in a well-ventilated location, such as a fume hood[1].

    • Confirm that a safety shower and eye wash station are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid the formation of dust when handling the solid compound[1].

    • Weigh and transfer the chemical within the ventilated enclosure.

    • Wash hands thoroughly after handling, even if gloves were worn[1].

  • In Case of Exposure:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing. Seek medical attention if irritation persists[1].

    • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a suitable, closed, and clearly labeled container for disposal[1].

    • Do not allow the product to enter drains[1].

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant[1].

    • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices[1].

Experimental Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Ensure Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh & Transfer don_ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Waste in Labeled Container experiment->collect_waste wash Wash Hands decontaminate->wash dispose Dispose via Approved Waste Plant collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.